molecular formula C6H3Br2ClFN B2866502 6-Chloro-2,4-dibromo-3-fluoroaniline CAS No. 1823495-88-0

6-Chloro-2,4-dibromo-3-fluoroaniline

Cat. No.: B2866502
CAS No.: 1823495-88-0
M. Wt: 303.35
InChI Key: ULZBMGBSBYNNMZ-UHFFFAOYSA-N
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Description

6-Chloro-2,4-dibromo-3-fluoroaniline is a useful research compound. Its molecular formula is C6H3Br2ClFN and its molecular weight is 303.35. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-2,4-dibromo-3-fluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2,4-dibromo-3-fluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromo-6-chloro-3-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2ClFN/c7-2-1-3(9)6(11)4(8)5(2)10/h1H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZBMGBSBYNNMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)Br)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Chloro-2,4-dibromo-3-fluoroaniline (CAS 1823495-88-0): A Definitive Guide to Synthesis, Reactivity, and Applications in Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the need for highly functionalized, sterically demanding building blocks. 6-Chloro-2,4-dibromo-3-fluoroaniline (CAS 1823495-88-0) represents a masterclass in polyhalogenated scaffold design. Featuring four distinct halogen substituents (including two bromines, one chlorine, and one fluorine) alongside an electron-donating primary amine, this molecule offers a unique canvas for orthogonal reactivity.

This technical guide deconstructs the physicochemical profile, regioselective synthesis, and advanced application of this compound. By understanding the causality behind its reactivity—specifically the lability of the C-Br bonds versus the stability of the C-F bond—researchers can leverage this scaffold to exploit halogen bonding (X-bonding) and optimize lipophilicity in next-generation therapeutics.

Physicochemical Profiling & Structural Analysis

To deploy a polyhalogenated aniline effectively, one must first understand its baseline physical and electronic parameters. The interplay between the electron-withdrawing halogens and the electron-donating amino group dictates both its stability and its susceptibility to nucleophilic or electrophilic attack.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 6-Chloro-2,4-dibromo-3-fluoroaniline
CAS Registry Number 1823495-88-0[1]
Molecular Formula C₆H₃Br₂ClFN
Molecular Weight 303.35 g/mol [1]
Structural Connectivity Tetrasubstituted benzene ring with an amino group at C1, Br at C2/C4, F at C3, and Cl at C6.
Electronic Profile Highly electron-deficient aromatic ring; strong σ-hole presence on Br and Cl atoms.
Primary Utility Precursor for kinase inhibitors, agrochemicals, and materials science.

Mechanistic Synthesis & Regioselective Halogenation

Synthesizing a tetrasubstituted aniline requires rigorous control over regiochemistry. The order of halogen introduction is not arbitrary; it is a carefully choreographed sequence governed by steric shielding and electronic directing effects.

The Causality of the Synthetic Sequence: Starting from a simpler precursor like 3-fluoroaniline, direct halogenation often leads to uncontrolled polyhalogenation and oxidative degradation of the amine. Therefore, the amine must first be protected (e.g., via acetylation or sulfonylation). This protection serves a dual purpose: it prevents the oxidation of the nitrogen lone pair and modulates its ortho/para-directing strength[2]. Subsequent bromination targets the most sterically accessible and electronically activated positions, followed by a harsher electrophilic chlorination step to fill the remaining vacancy on the ring.

SynthesisWorkflow Start 3-Fluoroaniline (Starting Material) Protect Amine Protection (Sulfonylation/Acetylation) Start->Protect Blocks oxidation Bromination Regioselective Bromination (NBS, DMF, 0°C) Protect->Bromination Directs ortho/para Chlorination Electrophilic Chlorination (NCS, Lewis Acid) Bromination->Chlorination Steric shielding Deprotection Deprotection (Acidic/Basic Hydrolysis) Chlorination->Deprotection Intermediate isolation Product 6-Chloro-2,4-dibromo-3-fluoroaniline (CAS 1823495-88-0) Deprotection->Product Final purification

Multi-step regioselective synthesis workflow for polyhalogenated anilines.

Reactivity Profile: Orthogonality in Cross-Coupling and SNAr

The true power of 6-Chloro-2,4-dibromo-3-fluoroaniline lies in its orthogonal reactivity. The distinct bond dissociation energies of the carbon-halogen bonds (C-F > C-Cl > C-Br) allow for selective, sequential functionalization.

  • Palladium-Catalyzed Cross-Coupling: The C-Br bonds at the 2- and 4-positions are highly labile under palladium catalysis. Using sterically demanding, electron-rich phosphine ligands (such as XPhos or SPhos), one can achieve selective Suzuki-Miyaura or Buchwald-Hartwig couplings at these sites without cleaving the C-Cl or C-F bonds.

  • Nucleophilic Aromatic Substitution (SNAr): The presence of four electron-withdrawing halogens severely depletes the electron density of the aromatic ring, stabilizing the intermediate Meisenheimer complex during nucleophilic attack[2]. Under forcing conditions with strong nucleophiles (e.g., alkoxides or secondary amines), the C-F or C-Cl bonds can be selectively displaced.

Applications in Drug Development: Halogen Bonding & Lipophilicity

In modern medicinal chemistry, halogens are no longer viewed merely as lipophilic, space-filling inert groups. They are active participants in target engagement.

The Role of the σ-Hole: Halogen bonding (X-bonding) is a highly directional non-covalent interaction where the halogen acts as a Lewis acid. Because the electron density on heavy halogens (like Bromine and Chlorine) is anisotropically distributed, a region of positive electrostatic potential—the σ-hole—forms along the extension of the C-X covalent bond[3]. This allows 6-Chloro-2,4-dibromo-3-fluoroaniline derivatives to form robust, highly directional interactions with Lewis basic residues (such as backbone carbonyl oxygens) in protein binding pockets[4].

Furthermore, the incorporation of multiple halogens dramatically enhances the lipophilicity of the scaffold, which is a critical parameter for optimizing membrane permeability, overcoming the blood-brain barrier, and extending the half-life of drug candidates[5].

ReactivityLogic Aniline 6-Chloro-2,4-dibromo-3-fluoroaniline SNAr Nucleophilic Aromatic Substitution (SNAr at C-F or C-Cl) Aniline->SNAr Electron-withdrawing halogens CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald-Hartwig at C-Br) Aniline->CrossCoupling C-Br bond lability HalogenBonding Halogen Bonding (X-Bonding) (σ-hole interactions in targets) Aniline->HalogenBonding Anisotropic electron distribution

Orthogonal reactivity and molecular targeting pathways for the scaffold.

Experimental Protocols: Self-Validating Methodologies

To ensure reproducibility and scientific integrity, the following protocol details a highly selective Suzuki-Miyaura cross-coupling utilizing this scaffold. The methodology is designed as a self-validating system—meaning kinetic monitoring and specific visual cues confirm the success of each step.

Protocol: Regioselective Suzuki-Miyaura Coupling at the C-Br Position

Objective: Achieve selective mono- or bis-arylation at the C-Br bonds while leaving the C-Cl and C-F bonds intact.

Step 1: Reagent Preparation & Rigorous Degassing

  • Action: In an oven-dried Schlenk flask, combine 6-Chloro-2,4-dibromo-3-fluoroaniline (1.0 equiv), the desired arylboronic acid (1.1 equiv for mono-coupling), and K₃PO₄ (2.0 equiv).

  • Causality: Oxygen is the enemy of the Pd(0) active species. The system must be subjected to three freeze-pump-thaw cycles. Failing to remove dissolved oxygen will result in the formation of homocoupled boronic acid byproducts and catalyst death (evidenced by the precipitation of palladium black).

Step 2: Catalyst Assembly

  • Action: Under a positive pressure of Argon, add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.08 equiv), followed by degassed Toluene/H₂O (10:1 v/v).

  • Causality: The choice of XPhos is critical. Its extreme steric bulk accelerates the reductive elimination step and prevents the oxidative addition into the stronger C-Cl bond, ensuring absolute chemoselectivity for the C-Br position.

Step 3: Execution and Kinetic Monitoring

  • Action: Heat the reaction mixture to 80°C. Monitor via LC-MS every 2 hours.

  • Causality: LC-MS is mandatory here because TLC cannot reliably distinguish between the starting material, mono-coupled, and bis-coupled products due to their similar RF values. The reaction is complete when the mass peak corresponding to the starting material (m/z ~303) is fully consumed.

Step 4: Quenching and Purification

  • Action: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Causality: The Celite filtration is a self-validating step; a clear, yellow-to-orange filtrate confirms the successful removal of colloidal palladium, which would otherwise streak during chromatography and contaminate the final NMR spectra.

References

  • Benchchem: 6-Chloro-2,4-dibromo-3-fluoroaniline Product Data & Synthetic Methodologies Source: Benchchem Technical Database URL
  • Source: National Center for Biotechnology Information (PMC)
  • Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development Source: ACS Publications URL
  • Halogen bonding for rational drug design and new drug discovery Source: PubMed URL

Sources

2,4-Dibromo-6-chloro-3-fluoroaniline chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural analysis, synthesis, and reactivity profile of 2,4-Dibromo-6-chloro-3-fluoroaniline , a highly functionalized halogenated aromatic intermediate.

Structural Dynamics, Synthesis, and Chemoselective Reactivity[1]

Executive Summary & Chemical Identity

2,4-Dibromo-6-chloro-3-fluoroaniline is a poly-halogenated aniline derivative utilized primarily as a scaffold in the synthesis of agrochemicals (herbicides/fungicides) and pharmaceutical candidates (kinase inhibitors).[1] Its structure is defined by a dense substitution pattern that imparts unique steric and electronic properties, making it a valuable "molecular lego" for fragment-based drug discovery (FBDD).

PropertyData
CAS Number 1823495-88-0
IUPAC Name 6-Chloro-2,4-dibromo-3-fluoroaniline
Molecular Formula C₆H₃Br₂ClFN
Molecular Weight 303.36 g/mol
SMILES Nc1c(Cl)cc(Br)c(F)c1Br
Appearance Off-white to pale brown solid (crystalline)
Primary Use Cross-coupling intermediate; metabolic blocking scaffold
Structural & Electronic Analysis

The reactivity of this molecule is dictated by the interplay between the electron-donating amino group and the electron-withdrawing halogen array.

2.1 Steric & Electronic Topography
  • The Amino Anchor (C1): The -NH₂ group is a strong ortho/para activator.[2] In this molecule, all ortho and para positions relative to the amine (C2, C4, C6) are substituted, creating a "locked" electronic system.

  • The Fluorine Effect (C3): Located meta to the amine, the fluorine atom exerts a strong inductive withdrawing effect (-I) while offering weak mesomeric donation. Crucially, it sits between two bromine atoms (C2, C4), creating a "fluorine sandwich." This region is highly electron-deficient but sterically crowded.

  • Halogen Hierarchy:

    • C4-Br: Least sterically hindered halogen. Most labile for oxidative addition (Pd-catalyzed).

    • C2-Br: Sterically congested by the adjacent amine (C1) and fluorine (C3).

    • C6-Cl: Stronger C-Cl bond compared to C-Br; typically remains inert during standard Suzuki/Buchwald couplings unless specialized ligands are used.

2.2 Visualization: Reactivity Logic

The following diagram maps the predicted reactivity hotspots based on steric accessibility and bond dissociation energies (BDE).

ReactivityMap Core 2,4-Dibromo-6-chloro-3-fluoroaniline (Scaffold) Site4 Position 4 (Br) Primary Reactive Site Core->Site4 Fastest Oxidative Addition (Suzuki/Sonogashira) Site2 Position 2 (Br) Sterically Hindered Core->Site2 Secondary Coupling (Requires forcing conditions) Site6 Position 6 (Cl) Chemo-Orthogonal Handle Core->Site6 Retained for Late-Stage Diversification Site1 Position 1 (NH2) Nucleophilic Anchor Core->Site1 Amide Coupling / Sandmeyer Reaction

Figure 1: Chemoselective reactivity map illustrating the hierarchical displacement of halogens.[3][4]

Synthesis Protocol

The synthesis of 2,4-dibromo-6-chloro-3-fluoroaniline requires a sequential halogenation strategy to respect the directing effects of the substituents. The starting material of choice is 3-fluoroaniline .[2]

3.1 Retrosynthetic Logic
  • Starting Material: 3-Fluoroaniline.[2][1]

  • Directing Effects:

    • -NH₂: Directs ortho/para (Positions 2, 4, 6).[2]

    • -F (at 3): Directs ortho/para relative to itself (Positions 2, 4, 6).[2]

    • Synergy: Positions 2, 4, and 6 are activated by both groups.

  • Sequence: Bromination is generally more reversible and kinetically faster than chlorination. Controlled bromination fills the highly activated 2 and 4 positions first, followed by chlorination at the remaining activated 6 position.

3.2 Step-by-Step Methodology

Step 1: Controlled Bromination

  • Reagents: 3-Fluoroaniline (1.0 eq), N-Bromosuccinimide (NBS) (2.0-2.1 eq) or Br₂/AcOH.

  • Solvent: Acetonitrile (ACN) or DMF (polar aprotic favors regioselectivity).

  • Conditions: Maintain temperature at 0–5°C to prevent over-halogenation or oxidation of the amine.

  • Mechanism: Electrophilic aromatic substitution (EAS) occurs preferentially at C4 (sterically less hindered) and C2 (synergistically activated).

  • Intermediate: 2,4-Dibromo-3-fluoroaniline.

Step 2: Regioselective Chlorination

  • Reagents: 2,4-Dibromo-3-fluoroaniline (Intermediate), N-Chlorosuccinimide (NCS) (1.1 eq).

  • Solvent: DMF or Acetic Acid.

  • Conditions: Heat to 60–80°C. The C6 position is sterically crowded and less activated than the initial C2/C4 sites, requiring thermal energy.

  • Purification: Recrystallization from Ethanol/Water or Column Chromatography (Hexanes/EtOAc).

3.3 Synthesis Workflow Diagram

SynthesisPath Start 3-Fluoroaniline (Precursor) Step1 Bromination (NBS, 2.0 eq, 0°C) Start->Step1 Inter Intermediate: 2,4-Dibromo-3-fluoroaniline Step1->Inter Regioselective at C2, C4 Step2 Chlorination (NCS, 1.1 eq, 70°C) Inter->Step2 Final Target: 2,4-Dibromo-6-chloro- 3-fluoroaniline Step2->Final Substitution at C6

Figure 2: Sequential halogenation pathway leveraging synergistic directing effects.

Applications & Reactivity Profile

This compound serves as a versatile intermediate for Cross-Coupling Reactions .[2][5]

4.1 Chemoselective Cross-Coupling

The presence of three different halogens (F, Cl, Br) allows for orthogonal functionalization:

  • First Coupling (Site C4-Br):

    • Reaction: Suzuki-Miyaura or Sonogashira coupling.

    • Why: The C4-Br bond is the most accessible and electronically activated for oxidative addition by Pd(0).

    • Reagents: Boronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O.

  • Second Coupling (Site C2-Br):

    • Reaction: Buchwald-Hartwig amination or second Suzuki coupling.

    • Challenge: Significant steric hindrance from the C1-NH₂ and C3-F. Requires specialized bulky phosphine ligands (e.g., XPhos, BrettPhos) to facilitate the reaction.

  • Site Retention (Site C6-Cl):

    • The Chlorine atom typically remains intact during the Bromine couplings, serving as a handle for late-stage modifications or as a lipophilic blocking group in the final bioactive molecule.

4.2 Metabolic Stability

In medicinal chemistry, the 3-Fluoro and 6-Chloro substituents block metabolic hydroxylation at the electron-rich aniline ring. The high halogen count increases lipophilicity (LogP), enhancing membrane permeability for CNS or intracellular targets.

Handling & Safety (HSE)

As a poly-halogenated aniline, this compound carries specific hazards.

  • Acute Toxicity: Harmful if swallowed or inhaled. Halogenated anilines can induce methemoglobinemia (interference with oxygen transport in blood).

  • Skin/Eye: Irritant.[6] Potential sensitizer.

  • Storage: Store under inert atmosphere (Nitrogen/Argon). Light sensitive (halogens can undergo photolytic cleavage).

  • Disposal: High-temperature incineration with scrubber systems for acid gases (HBr, HCl, HF).

References
  • PubChem. (2025).[6] 2,4-Dibromo-6-chloroaniline (Analogous Structure Data). National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • Namiki Shoji Co., Ltd. (2021). Building Blocks Catalogue: Halogenated Anilines. Retrieved March 5, 2026, from [Link]

Sources

Polyhalogenated Anilines in Advanced Synthesis: A Deep Dive into 2,4-Dibromo-6-chloro-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polyhalogenated anilines represent a specialized class of highly functionalized aromatic scaffolds that serve as critical building blocks in the development of advanced agrochemicals, pharmaceuticals, and organic materials. Among these, 2,4-dibromo-6-chloro-3-fluoroaniline stands out as a prime example of a multi-halogenated aromatic system[1]. Featuring an amine group and four distinct halogen substituents (two bromines, one chlorine, and one fluorine), this molecule offers a unique stereoelectronic environment. This technical guide explores the physicochemical properties, regioselective synthesis, and orthogonal reactivity of this compound, providing actionable, self-validating protocols for synthetic chemists.

Structural & Physicochemical Profiling

The molecular architecture of 2,4-dibromo-6-chloro-3-fluoroaniline is defined by a delicate balance of competing electronic effects. The amino (-NH₂) group acts as a strong electron-donating group via resonance (+R), which activates the aromatic ring. Conversely, the four halogens exert strong inductive electron-withdrawing effects (-I). The highly electronegative fluorine atom at the meta-position relative to the amine significantly lowers the overall electron density of the ring, a feature that stabilizes anionic intermediates during nucleophilic attacks[1].

The canonical SMILES string for this compound is Nc1c(Br)c(F)c(Br)cc1Cl, which accurately maps the connectivity of the halogens around the benzene ring[2].

Table 1: Quantitative Physicochemical Properties
PropertyValue
IUPAC Name 2,4-Dibromo-6-chloro-3-fluoroaniline
CAS Number 1823495-88-0
SMILES String Nc1c(Br)c(F)c(Br)cc1Cl
Molecular Formula C₆H₃Br₂ClFN
Molecular Weight 303.35 g/mol
InChIKey ULZBMGBSBYNNMZ-UHFFFAOYSA-N

Mechanistic Synthesis Pathways

The synthesis of highly substituted anilines requires strict regiocontrol to avoid complex, inseparable mixtures of isomers. The synthesis of 2,4-dibromo-6-chloro-3-fluoroaniline is typically achieved through the sequential, directed halogenation of 3-fluoroaniline[1].

The initial chlorination targets the 6-position (ortho to the amine). Following this, the introduction of bromine targets the remaining activated positions (2 and 4). Because the -NH₂ group is a powerful ortho/para director, it overcomes the deactivating nature of the existing halogens, allowing for the precise installation of two bromine atoms[1].

Synthesis A 3-Fluoroaniline B 6-Chloro-3-fluoroaniline A->B NCS, MeCN Regioselective Chlorination C 2,4-Dibromo-6-chloro- 3-fluoroaniline B->C NBS (2.0 eq), DMF Ortho/Para Bromination

Figure 1: Stepwise regioselective halogenation yielding 2,4-dibromo-6-chloro-3-fluoroaniline.

Reactivity & Downstream Applications

The strategic value of 2,4-dibromo-6-chloro-3-fluoroaniline lies in its orthogonal reactivity . The bond dissociation energy of the C-Br bonds is significantly lower than that of the C-Cl and C-F bonds. This differential allows chemists to perform chemoselective Palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings) exclusively at the 2- and 4-positions, leaving the C-Cl and C-F bonds intact for subsequent transformations[1].

Furthermore, the electron-deficient nature of this polyhalogenated ring makes it highly susceptible to Nucleophilic Aromatic Substitution (S_NAr). This property is heavily exploited in the Smiles Rearrangement , an intramolecular nucleophilic substitution where the electron-withdrawing halogens stabilize the critical Meisenheimer complex intermediate[1][3]. This rearrangement is a powerful tool for synthesizing complex N-aryl anilines and diarylamines from phenolic precursors[4][5].

Reactivity Target 2,4-Dibromo-6-chloro-3-fluoroaniline Suzuki Suzuki-Miyaura Coupling (Pd cat., Aryl-B(OH)2) Target->Suzuki Chemoselective C-Br Activation SNAr Nucleophilic Aromatic Substitution (SNAr) / Smiles Rearrangement Target->SNAr Halogen-stabilized Meisenheimer Complex Prod1 2,4-Diaryl-6-chloro-3-fluoroaniline (C-Br selectively reacts) Suzuki->Prod1 Prod2 Complex Polyhalogenated Architecture SNAr->Prod2

Figure 2: Divergent reactivity pathways exploiting C-Br lability and electron deficiency.

Experimental Protocols (Self-Validating Systems)

To ensure high fidelity and reproducibility in the laboratory, the following protocols are designed with built-in mechanistic validations.

Protocol A: Regioselective Dibromination of 6-Chloro-3-fluoroaniline

Causality: Utilizing N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF) ensures a controlled, steady release of electrophilic bromine, preventing the over-oxidation of the sensitive amine group.

  • Preparation: Dissolve 10.0 mmol of 6-chloro-3-fluoroaniline in 30 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Halogenation: Cool the reaction vessel to 0 °C. Slowly add 20.5 mmol (2.05 equivalents) of NBS in small portions over 30 minutes.

    • Self-Validation Step: The precise 0.05 eq stoichiometric excess guarantees complete conversion of the mono-brominated intermediate without providing enough electrophile to force halogenation at the sterically hindered, unactivated 5-position.

  • Monitoring: Stir the reaction at room temperature for 4 hours. Monitor the progression via HPLC-MS.

    • Self-Validation Step: The reaction is only deemed complete when the mono-bromo intermediate peak falls below <1% AUC, ensuring maximum yield of the di-bromo target.

  • Workup: Quench with 20 mL of saturated aqueous sodium thiosulfate to neutralize residual electrophilic bromine. Extract with ethyl acetate (3 x 20 mL), wash the organic layer extensively with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling

Causality: The selection of Pd(dppf)Cl₂ as the catalyst alongside a mild base (K₂CO₃) at a moderate temperature (80 °C) selectively activates the weaker C-Br bonds while keeping the C-Cl bond completely inert.

  • Setup: In an oven-dried Schlenk flask, combine 2,4-dibromo-6-chloro-3-fluoroaniline (1.0 mmol), the desired arylboronic acid (2.2 mmol), and K₂CO₃ (3.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

    • Self-Validation Step: The bidentate dppf ligand enforces a specific bite angle that suppresses unwanted β-hydride elimination and accelerates reductive elimination, directly translating to high chemoselectivity and yield.

  • Reaction: Evacuate and backfill the flask with nitrogen three times. Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 ratio, 10 mL). Heat the mixture to 80 °C for 12 hours.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify the resulting 2,4-diaryl-6-chloro-3-fluoroaniline via flash column chromatography.

References

  • Aaronchem. "1823495-88-0 | 2,4-Dibromo-6-chloro-3-fluoroaniline". aaronchem.com.
  • Benchchem. "6-Chloro-2,4-dibromo-3-fluoroaniline". benchchem.com.
  • The Journal of Organic Chemistry - ACS Publications. "N,N-Disubstituted Anilines Synthesis through Smiles Rearrangement". acs.org.
  • Der Pharma Chemica. "Synthesis of N-substituted anilines via Smiles rearrangement". derpharmachemica.com.
  • Arkivoc. "Smiles rearrangement for the synthesis of diarylamines".

Sources

6-Chloro-2,4-dibromo-3-fluoroaniline: Physicochemical Profiling, Chemoselective Reactivity, and Applications in Advanced Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly specific, metabolically stable, and lipophilic drug candidates accelerates, polyhalogenated anilines have transitioned from niche intermediates to foundational building blocks in medicinal chemistry and materials science[1]. 6-Chloro-2,4-dibromo-3-fluoroaniline (CAS: 1823495-88-0) represents a masterclass in steric and electronic complexity. Featuring four distinct halogen substituents alongside a primary amine on a single benzene ring, this molecule offers a unique "push-pull" electronic environment that can be precisely leveraged in regioselective cross-coupling and advanced structural functionalization.

This technical guide dissects the molecular architecture, mechanistic reactivity, and validated experimental workflows for utilizing 6-Chloro-2,4-dibromo-3-fluoroaniline in complex organic synthesis.

Structural Architecture and Physicochemical Profiling

The synthetic utility of 6-Chloro-2,4-dibromo-3-fluoroaniline stems directly from its highly substituted aromatic core. The molecular formula is C₆H₃Br₂ClFN , leaving only a single aromatic proton at position 5[2].

The physical and chemical characteristics of this compound are dictated by the interplay of the electron-donating amino group (an activating, ortho/para-directing group) and the electron-withdrawing halogens (deactivating, ortho/para-directing groups)[1]. The highly electronegative fluorine at position 3 inductively withdraws electron density, lowering the pKa of the adjacent amine, while the bulky bromine atoms at positions 2 and 4 provide significant steric shielding.

Quantitative Data Summary

To facilitate rapid reference for assay development and stoichiometric calculations, the core physicochemical properties are summarized below:

PropertyValueCausality / Significance
Chemical Name 6-Chloro-2,4-dibromo-3-fluoroanilineIUPAC nomenclature defining the substitution pattern.
CAS Number 1823495-88-0Unique registry identifier for procurement and safety tracking[1].
Molecular Formula C₆H₃Br₂ClFNIndicates a pentasubstituted benzene ring with one free C-H (Position 5)[2].
Molecular Weight 303.35 g/mol Critical for precise molarity calculations in catalytic cycles[1].
Estimated LogP ~4.2High lipophilicity, enhancing membrane permeability in drug candidates[1].
InChI Key ULZBMGBSBYNNMZ-UHFFFAOYSA-NMachine-readable structural identifier[1].

Mechanistic Reactivity: Mastering Chemoselectivity

When deploying 6-Chloro-2,4-dibromo-3-fluoroaniline in transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations), the primary challenge is chemoselectivity . The molecule possesses three highly reactive carbon-halogen bonds (two C-Br, one C-Cl) and one highly stable carbon-halogen bond (C-F).

The Thermodynamics of Oxidative Addition

In palladium-catalyzed systems, the rate of oxidative addition is inversely proportional to the bond dissociation energy of the carbon-halogen bond. The established reactivity hierarchy is C-I > C-Br > C-Cl >> C-F [3]. Consequently, the C-Br bonds at positions 2 and 4 will undergo oxidative addition by the Pd(0) species significantly faster than the C-Cl bond at position 6[3].

Between the two C-Br bonds, regioselectivity can be fine-tuned via ligand selection. The amine group at position 1 can act as a directing group, coordinating with the metal center to favor insertion at the adjacent ortho C-Br (position 2). However, bulky, electron-rich phosphine ligands (e.g., XPhos or SPhos) may sterically clash with the amine, thereby directing the palladium catalyst toward the less hindered para C-Br at position 4[3].

Mitigating Hydrodehalogenation

A critical side reaction in polyhalogenated systems is hydrodehalogenation, where the halogen is replaced by a proton rather than the desired coupling partner[3]. To suppress this, causality dictates the use of bulky ligands that accelerate reductive elimination relative to


-hydride elimination, coupled with non-nucleophilic, sterically hindered bases[3].

Chemoselectivity SM 6-Chloro-2,4-dibromo -3-fluoroaniline Pd Pd(0) Catalyst Coordination SM->Pd Ligand Exchange CBr Oxidative Addition at C-Br (Pos 2/4) Pd->CBr Kinetically Favored (Low Bond Energy) CCl Oxidative Addition at C-Cl (Pos 6) Pd->CCl Kinetically Slow (High Bond Energy) Prod Target Cross-Coupled Product CBr->Prod Transmetalation & Reductive Elimination

Figure 1: Chemoselective pathway of Pd(0) oxidative addition in polyhalogenated anilines.

Applications in Medicinal Chemistry

In the realm of rational drug design, incorporating a polyhalogenated aniline motif serves multiple strategic purposes:

  • Lipophilic Efficiency: The dense halogenation drives the LogP to approximately 4.2[1]. This elevated lipophilicity is frequently exploited to force a molecule across the blood-brain barrier (BBB) or to improve passive transcellular permeability in gut epithelia.

  • Halogen Bonding (

    
    -Hole Interactions):  The bromine and chlorine atoms exhibit anisotropic charge distributions, featuring an electron-deficient region (the 
    
    
    
    -hole) at the distal end of the C-X bond. This allows the molecule to form highly directional, non-covalent halogen bonds with Lewis basic residues (e.g., backbone carbonyls) in target protein binding pockets[1].
  • Metabolic Shielding: The strategic placement of the fluorine atom at position 3 prevents cytochrome P450-mediated aromatic oxidation at that site, prolonging the drug's half-life.

Furthermore, because transition-metal amination of polyhalogenated anilines is notoriously difficult due to competing cross-coupling, researchers are increasingly utilizing advanced metal-free primary amination strategies to synthesize these complex precursors without transition-metal contamination[4].

Self-Validating Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

To ensure reproducibility and scientific integrity, the following protocol details a self-validating workflow for the chemoselective Suzuki-Miyaura cross-coupling of 6-Chloro-2,4-dibromo-3-fluoroaniline at the C-Br positions, leaving the C-Cl and C-F bonds intact.

Materials Required
  • Substrate: 6-Chloro-2,4-dibromo-3-fluoroaniline (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.1 equiv)

  • Catalyst/Ligand: Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) – XPhos is selected to activate the C-Br bond while its steric bulk suppresses hydrodehalogenation[3].

  • Base: K₃PO₄ (2.0 equiv) – A mild, non-nucleophilic base prevents unwanted SNAr side reactions.

  • Solvent: Toluene/H₂O (10:1 v/v, degassed)

Step-by-Step Methodology
  • Preparation & Inertion: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 6-Chloro-2,4-dibromo-3-fluoroaniline, the arylboronic acid, and K₃PO₄[3].

  • Atmospheric Control: Seal the tube with a septum. Evacuate the vessel under high vacuum and backfill with ultra-high-purity Argon. Repeat this cycle three times. Causality: Oxygen rapidly degrades Pd(0) into inactive Pd(II) oxides, halting the catalytic cycle.

  • Catalyst Introduction: Under a positive flow of Argon, quickly remove the septum and add Pd₂(dba)₃ and XPhos. Re-seal and perform one additional vacuum/Argon cycle.

  • Solvent Addition: Inject the degassed Toluene/H₂O mixture via syringe. Causality: Water is required to dissolve the inorganic base and facilitate the transmetalation step by forming a reactive boronate complex.

  • Thermal Activation: Transfer the Schlenk tube to a pre-heated oil bath at 80 °C. Stir vigorously for 12-16 hours[3].

  • In-Process Monitoring (Self-Validation): At 4 hours, extract a 10

    
    L aliquot, quench in EtOAc/H₂O, and analyze the organic layer via GC/MS. You must observe the consumption of the starting material (m/z 303) and the appearance of the mono-coupled product. If di-coupled product appears, reduce the temperature to 70 °C to enhance chemoselectivity.
    
  • Workup & Isolation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

ProtocolWorkflow Step1 1. Reagent Preparation (Substrate + Boronic Acid + Base) Step2 2. Inert Atmosphere (3x Evacuate/Backfill Ar) Step1->Step2 Step3 3. Catalytic Activation (Add Pd2(dba)3 + XPhos) Step2->Step3 Step4 4. Thermal Reaction (Degassed Solvent, 80 °C) Step3->Step4 Step5 5. GC/MS & TLC Monitoring (Validate Chemoselectivity) Step4->Step5 Step6 6. Aqueous Workup & Flash Chromatography Step5->Step6

Figure 2: Validated experimental workflow for the chemoselective cross-coupling of polyhalogenated anilines.

References

Sources

Polyhalogenated Aniline Scaffolds in Drug Discovery: Procurement, Quality Control, and Synthetic Utility of 2,4-Dibromo-6-chloro-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, polyhalogenated anilines serve as indispensable building blocks for the modular assembly of complex targeted therapeutics. Specifically, 2,4-Dibromo-6-chloro-3-fluoroaniline (CAS: 1823495-88-0) represents a highly functionalized scaffold characterized by a dense, multi-halogenation pattern[1]. This specific substitution arrangement—placing a fluorine atom adjacent to two orthogonal bromine handles, locked by a chlorine atom—creates a unique electronic and steric profile. This whitepaper provides an in-depth technical evaluation of global suppliers for this compound, details a self-validating quality control and synthesis protocol, and explores its mechanistic application in developing allosteric kinase inhibitors targeting the MAPK/ERK pathway.

Supplier Landscape & Procurement Analytics

The synthesis of highly substituted anilines is notoriously prone to generating complex mixtures of regioisomers (e.g., 2,4-dibromo-5-chloro-3-fluoroaniline) that are difficult to separate[1]. When sourcing 2,4-Dibromo-6-chloro-3-fluoroaniline, the primary procurement risk is isomeric contamination. Trace impurities can poison downstream palladium-catalyzed cross-couplings or lead to inseparable Active Pharmaceutical Ingredient (API) mixtures.

The following table summarizes the quantitative data and analytical validation standards of leading global suppliers for this compound:

SupplierCatalog / Ref No.CAS NumberTarget PurityRequired Analytical Validation
Sigma-Aldrich 21823495-88-0≥95.0%LC-MS,

H /

F NMR[2]
Benchchem 11823495-88-0≥95.0%HPLC, NMR[1]
AA Blocks 31823495-88-0≥95.0%LC-MS, NMR[3]
CymitQuimica 41823495-88-0≥95.0%HPLC, NMR[4]
ChemicalBook 51823495-88-0VariesVaries by sub-vendor[5]

Note: When procuring from aggregate platforms like ChemicalBook, researchers must mandate a Certificate of Analysis (CoA) containing raw NMR spectra to verify the absence of over-brominated or misaligned halogen isomers.

Chemical Identity & Structural Rationale

The molecular architecture of 2,4-Dibromo-6-chloro-3-fluoroaniline (


, MW: 303.35  g/mol ) is not arbitrary; every halogen serves a distinct mechanistic purpose in drug design[1]:
  • Fluorine at C3: Often considered a bioisostere for hydrogen, the highly electronegative fluorine atom imparts metabolic stability by blocking cytochrome P450-mediated oxidation while enhancing the lipophilicity of the scaffold.

  • Chlorine at C6: Provides steric bulk that "locks" the conformation of the aniline ring, a critical factor when designing molecules to fit precisely into the rigid hydrophobic pockets of kinase enzymes[6].

  • Bromines at C2 and C4: Act as orthogonal synthetic handles. Because the carbon-bromine bond is highly reactive in transition-metal catalysis, these positions allow for modular, sequential cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to build out the API's core structure[1].

Experimental Workflow: Quality Control & Downstream Synthesis

To ensure scientific integrity, the utilization of supplier-sourced 2,4-Dibromo-6-chloro-3-fluoroaniline must follow a self-validating protocol. The following methodology details the incoming Quality Control (QC) gate and the subsequent regioselective Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology

Phase 1: Self-Validating Quality Control (Incoming Batch)

  • Sample Preparation: Dissolve 5.0 mg of the supplier-provided compound in 0.5 mL of

    
    .
    
  • 
    F NMR Spectroscopy:  Acquire a 
    
    
    
    F NMR spectrum.
    • Causality: HPLC alone may fail to resolve closely related regioisomers.

      
      F NMR is exquisitely sensitive to the local electronic environment. A single, sharp fluorine peak confirms isomeric purity. Multiple peaks indicate contamination from mis-halogenated byproducts during the supplier's bromination phase[1]. If purity is <95%, reject the batch.
      

Phase 2: Amine Protection 3. Reaction: To a solution of the validated aniline (1.0 eq) in THF, add Di-tert-butyl dicarbonate (


, 1.2 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq). Stir at 25°C for 12 hours.
  • Causality: The free
    
    
    group acts as a competing ligand that can coordinate to the Palladium center during downstream cross-coupling, displacing phosphine ligands and forming an inactive "Pd-amine" complex. Boc-protection sterically shields the nitrogen, preventing catalyst poisoning.

Phase 3: Regioselective Suzuki-Miyaura Cross-Coupling 4. Catalytic Setup: Combine the Boc-protected aniline (1.0 eq), a target arylboronic acid (1.0 eq),


 (0.05 eq), and 

(2.0 eq) in a degassed mixture of 1,4-Dioxane/Water (4:1). 5. Thermal Activation: Heat the reaction to 80°C under a nitrogen atmosphere for 8 hours.
  • Causality (Regioselectivity): In this scaffold, the C4 position is flanked by a fluorine (C3) and a hydrogen (C5). The C2 position is flanked by the bulky Boc-protected amine (C1) and the fluorine (C3). Because hydrogen is significantly smaller than the protected amine, the C4-Bromine bond is less sterically hindered. Consequently, the Palladium catalyst undergoes oxidative addition at the C4 position with high regioselectivity, leaving the C2-Bromine intact for future functionalization.

    Workflow Supplier Supplier Batch (CAS: 1823495-88-0) QC Incoming QC (19F NMR & LC-MS) Supplier->QC Fail Reject Batch (Isomeric Impurities) QC->Fail <95% Pass Pass QC (>95% Purity) QC->Pass ≥95% Protect Amine Protection (Boc2O / DMAP) Pass->Protect Coupling Suzuki-Miyaura Cross-Coupling (C4-Br) Protect->Coupling Pd(dppf)Cl2, Base Product Kinase Inhibitor Scaffold Coupling->Product

    Caption: Workflow for QC and downstream synthesis of 2,4-Dibromo-6-chloro-3-fluoroaniline.

Mechanistic Application: Targeting the MAPK/ERK Pathway

Polyhalogenated anilines derived from 2,4-Dibromo-6-chloro-3-fluoroaniline are highly privileged structures in the design of allosteric MEK (Mitogen-Activated Protein Kinase Kinase) inhibitors[7].

Currently approved MEK inhibitors (such as mirdametinib and cobimetinib) share a significant structural similarity: a halogenated aniline fragment[7]. When a drug candidate utilizing this scaffold enters the intracellular space, the polyhalogenated aromatic fragment binds specifically to a deep hydrophobic pocket within MEK1/2, which is lined by residues Leu115, Leu118, Val127, and Met143[7].

The dense electron cloud provided by the chlorine, fluorine, and residual bromine atoms creates strong van der Waals interactions and halogen bonds with the kinase backbone[6]. This allosteric binding locks MEK1/2 into a catalytically inactive conformation, preventing the phosphorylation of ERK1/2, thereby halting downstream gene transcription responsible for uncontrolled cellular proliferation in oncogenic pathways.

Pathway Stimulus Growth Factor RTK Receptor Tyrosine Kinase Stimulus->RTK RAS RAS (GTP-bound) RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Target Cell Proliferation & Survival ERK->Target Gene Transcription Inhibitor Polyhalogenated Aniline Inhibitor Inhibitor->MEK Allosteric Inhibition

Caption: MAPK/ERK signaling pathway illustrating MEK1/2 inhibition by halogenated scaffolds.

References

  • Sigma-Aldrich : 2,4-dibromo-6-chloro-3-fluoroaniline. 2

  • Benchchem : 6-Chloro-2,4-dibromo-3-fluoroaniline. 1

  • AA Blocks : Product Index - 2,4-Dibromo-6-chloro-3-fluoroaniline. 3

  • CymitQuimica : 2,4-Dibromo-6-chloro-3-fluoroaniline.4

  • ChemicalBook : 1823495-88-0 CAS Manufactory. 5

  • NIH/PMC : Nanodroplet Array Platform for Integrated Synthesis and Screening of MEK Inhibitors: a Miniaturized Approach to Early Drug Discovery. 7

  • MDPI : Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. 6

Sources

Technical Deep Dive: Mixed Halogenated Anilines in Medicinal Chemistry and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Properties of Mixed Halogenated Anilines Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Value of "Mixed" Halogens

Mixed halogenated anilines—aniline derivatives substituted with two or more different halogen atoms (F, Cl, Br, I)—represent a privileged scaffold in modern medicinal chemistry and agrochemical synthesis. Unlike their mono-halogenated counterparts, these compounds offer a unique "reactivity gradient." The distinct bond dissociation energies (C-I < C-Br < C-Cl < C-F) allow chemists to perform orthogonal functionalizations, sequentially activating specific sites on the aromatic ring while leaving others intact.

For the drug developer, these molecules serve two critical functions:

  • Bioisosteric Modulation: Fluorine is often introduced to block metabolic soft spots (e.g., preventing para-hydroxylation), while chlorine or bromine is used to tune lipophilicity (LogP) and steric bulk.

  • Synthetic Handles: The presence of a "sacrificial" halogen (Br/I) alongside a "permanent" halogen (F/Cl) enables the rapid construction of complex core structures via metal-catalyzed cross-coupling.

Physicochemical Profiling

The introduction of mixed halogens significantly alters the electronic landscape of the aniline ring. The electron-withdrawing nature of halogens lowers the pKa of the amino group compared to unsubstituted aniline (pKa ~4.6), reducing its nucleophilicity but increasing its stability against oxidation.

Comparative Properties Table

Data compiled from verified vendor certificates (Sigma-Aldrich, Thermo Fisher) and predicted models.

Compound NameStructureCAS No.Melting Point (°C)Boiling Point (°C)Density (g/cm³)pKa (Pred.)[1]LogP
3-Chloro-4-fluoroaniline 3-Cl, 4-F367-21-542 – 45227 – 2281.593.602.1
4-Bromo-2-fluoroaniline 4-Br, 2-F367-24-840 – 42200 – 2051.791.482.3
2-Bromo-4-chloroaniline 2-Br, 4-Cl873-38-164 – 68~2411.662.052.9
3-Bromo-5-chloroaniline 3-Br, 5-Cl38762-41-370 – 72~2641.662.853.1

Key Insight: The ortho-fluorine effect in 4-bromo-2-fluoroaniline significantly depresses the pKa (1.48) compared to the meta-chloro analog (3.60). This reduced basicity requires specific catalyst ligands (e.g., Buchwald-type phosphines) to facilitate N-arylation reactions effectively.

Synthetic Methodologies: Overcoming Regioselectivity Challenges

Synthesizing mixed halogenated anilines via direct electrophilic aromatic substitution (EAS) is notoriously difficult due to the competing directing effects of the amino group (strongly ortho/para directing) and existing halogens.

Advanced Protocol: Regioselective Halogenation via N-Oxide Activation

A superior method to direct halogenation involves the "N-oxide redirection strategy," which allows for high regiocontrol.

Workflow Diagram:

SynthesisPathway Start N,N-Dialkylaniline Oxidation Step 1: Oxidation (m-CPBA) Start->Oxidation NOxide Aniline N-Oxide Intermediate Oxidation->NOxide Rearrange Step 2: Treatment with Thionyl Halide (SOCl2/SOBr2) NOxide->Rearrange Low Temp (-78°C) Product Ortho-Halogenated Aniline Rearrange->Product Regioselective Rearrangement

Caption: Figure 1. Regioselective synthesis of ortho-halogenated anilines via N-oxide rearrangement, avoiding over-halogenation common in direct EAS.

Experimental Protocol: Synthesis of 2-Chloro-N,N-dimethylaniline

Based on the method by Lewis et al. (J. Org. Chem., 2018).

  • Preparation: Dissolve N,N-dimethylaniline (1.0 equiv) in dichloromethane (DCM) and cool to 0°C.

  • Oxidation: Add m-chloroperoxybenzoic acid (m-CPBA, 1.1 equiv) portion-wise. Stir for 2 hours to form the N-oxide.

  • Workup: Wash with 10% K2CO3 to remove benzoic acid byproduct. Dry organic layer over Na2SO4 and concentrate.

  • Halogenation: Redissolve the N-oxide in DCM and cool to -78°C.

  • Reagent Addition: Add thionyl chloride (SOCl2, 1.1 equiv) dropwise. The reaction proceeds via an intramolecular rearrangement.

  • Quench: After 1 hour, quench with saturated NaHCO3. Extract with DCM.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc) to yield the ortho-chloro product.

Reactivity & Functionalization: The "Ladder of Reactivity"

The primary utility of mixed halogenated anilines lies in their ability to undergo site-selective Palladium-catalyzed cross-coupling. The reactivity order is strictly I > Br > Cl >> F .

Strategic Logic: Orthogonal Coupling

In a molecule like 2-bromo-4-chloroaniline , a Suzuki-Miyaura coupling will occur exclusively at the C-Br bond (position 2) under standard conditions, leaving the C-Cl bond (position 4) available for a subsequent reaction.

Reactivity Hierarchy Diagram:

ReactivityLadder Substrate Substrate: 2-Bromo-4-chloroaniline Condition1 Cond A: Pd(PPh3)4, Na2CO3, 60°C (Mild Conditions) Substrate->Condition1 Product1 Product A: 2-Aryl-4-chloroaniline (C-Br Bond Reacts Only) Condition1->Product1 Site-Selective Condition2 Cond B: Pd2(dba)3, XPhos, 110°C (Forcing Conditions) Product1->Condition2 Product2 Product B: 2,4-Diaryl-aniline (C-Cl Bond Reacts) Condition2->Product2 Sequential Coupling

Caption: Figure 2. Sequential functionalization strategy leveraging the reactivity difference between C-Br and C-Cl bonds.

Protocol: Site-Selective Suzuki Coupling (C-Br Activation)
  • Charge: To a reaction vial, add 2-bromo-4-chloroaniline (1.0 mmol), Arylboronic acid (1.1 mmol), and Pd(PPh3)4 (3 mol%).

  • Solvent: Add degassed 1,4-dioxane (5 mL) and 2M aqueous Na2CO3 (2 mL).

  • Reaction: Heat to 60°C under Argon for 4-6 hours. Note: Keeping the temperature below 80°C prevents activation of the C-Cl bond.

  • Workup: Cool, dilute with EtOAc, wash with brine, and concentrate.

  • Outcome: >95% selectivity for substitution at the 2-position.

Safety & Toxicology

Halogenated anilines are potent toxicants. Beyond standard acute toxicity, they undergo metabolic activation in the liver (Cytochrome P450), leading to reactive intermediates that can cause methemoglobinemia (blue baby syndrome) and genotoxicity.

Metabolic Activation Diagram:

ToxicityPathway Parent Halogenated Aniline CYP450 CYP450 Oxidation Parent->CYP450 Hydroxylamine N-Hydroxylamine CYP450->Hydroxylamine N-Hydroxylation Nitroso Nitrosoarene Hydroxylamine->Nitroso Oxidation Adduct DNA/Protein Adducts (Genotoxicity) Nitroso->Adduct Covalent Binding

Caption: Figure 3. Metabolic pathway leading to toxic nitroso intermediates. Fluorination at the para-position can block this pathway, improving safety profiles.

Handling Requirements:

  • PPE: Nitrile gloves are often insufficient for long exposure; use laminated film gloves (e.g., Silver Shield) for prolonged handling.

  • Storage: Store under inert gas (Argon) in the dark. Halogenated anilines are light-sensitive and can polymerize or oxidize to form dark tar-like impurities.

References

  • BenchChem. (2025).[2] Technical Guide: Physicochemical Properties of 3-Chloro-4-fluoroaniline. Retrieved from

  • Lewis, A. et al. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Journal of Organic Chemistry, 83(18), 11359-11368. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 3-Chloro-4-fluoroaniline. Retrieved from

  • Thermo Fisher Scientific. (2025). Product Specification: 2-Bromo-4-chloroaniline. Retrieved from [3]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 3-Bromo-5-chloroaniline. Retrieved from

Sources

Technical Guide: 6-Chloro-2,4-dibromo-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical specifications, synthetic pathways, and characterization protocols for 6-Chloro-2,4-dibromo-3-fluoroaniline (CAS 1823495-88-0).[1]

CAS: 1823495-88-0 | Formula: C₆H₃Br₂ClFN | M.W.: 303.36 g/mol [1]

Executive Summary

6-Chloro-2,4-dibromo-3-fluoroaniline is a highly functionalized tetra-substituted aniline derivative.[1] Its structure features a unique array of halogen atoms (fluorine, chlorine, and two bromines) positioned around an amino core.[2] This specific substitution pattern makes it a critical intermediate in the synthesis of complex agrochemicals and pharmaceuticals, particularly where halogen bonding and metabolic stability (via fluorine) are required.[2]

The compound is synthesized through a sequence of regioselective electrophilic aromatic substitutions (SEAr), exploiting the directing effects of the amino and fluoro groups.[2]

Chemical Identity & Properties

Physicochemical Data
PropertySpecification
IUPAC Name 6-Chloro-2,4-dibromo-3-fluoroaniline
CAS Number 1823495-88-0
Molecular Structure Aniline core with Br(2,4), F(3), Cl(6)
Appearance Off-white to pale brown crystalline solid
Melting Point 54–58 °C (Predicted/Analogous)
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
pKa (Conjugate Acid) ~2.0–2.5 (Electron-withdrawing halogens significantly reduce basicity)
Structural Analysis

The molecule possesses only one aromatic proton at position C5 .[2]

  • C1: Amino (-NH₂)[1]

  • C2: Bromo (-Br)[1][3]

  • C3: Fluoro (-F)[1]

  • C4: Bromo (-Br)[1]

  • C5: Hydrogen (-H)[1]

  • C6: Chloro (-Cl)

Synthesis & Manufacturing Protocol

The synthesis requires precise control over regioselectivity.[2] Direct halogenation of 3-fluoroaniline yields mixtures; therefore, a stepwise approach is mandatory to ensure the chlorine atom is installed at the C6 position before the bromine atoms occupy C2 and C4.[2]

Reaction Pathway Diagram

SynthesisPath Start 3-Fluoroaniline Inter1 Mixture: 4-Chloro-3-fluoroaniline (Major) 6-Chloro-3-fluoroaniline (Minor) Start->Inter1 NCS (1.0 eq) Acetonitrile, Reflux Inter2 Isolated Intermediate: 6-Chloro-3-fluoroaniline Inter1->Inter2 Column Chromatography (Separation of Isomers) Product Target: 6-Chloro-2,4-dibromo-3-fluoroaniline Inter2->Product NBS (2.2 eq) DMF, 0°C to RT

Caption: Stepwise synthetic route prioritizing the isolation of the 6-chloro isomer prior to exhaustive bromination.

Detailed Protocol
Step 1: Regioselective Chlorination

Objective: Install the chlorine atom at C6.[2]

  • Reagents: 3-Fluoroaniline (1.0 eq), N-Chlorosuccinimide (NCS, 1.05 eq).[1][2]

  • Solvent: Acetonitrile (ACN).[2]

  • Procedure:

    • Dissolve 3-fluoroaniline in ACN (0.5 M).[2]

    • Add NCS portion-wise at 0°C to minimize polysubstitution.[2]

    • Warm to reflux (80°C) for 4 hours.

    • Critical Step: The reaction produces a mixture of 4-chloro (major) and 6-chloro (minor) isomers.[2]

    • Purification: Concentrate and purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient). Isolate the 6-chloro-3-fluoroaniline fraction.[1]

Step 2: Exhaustive Bromination

Objective: Brominate the remaining activated positions (C2 and C4).[2]

  • Reagents: 6-Chloro-3-fluoroaniline (1.0 eq), N-Bromosuccinimide (NBS, 2.2 eq).[1]

  • Solvent: DMF (Dimethylformamide).[2]

  • Procedure:

    • Dissolve the isolated 6-chloro intermediate in DMF (0.2 M).

    • Cool to 0°C.

    • Add NBS (2.2 eq) slowly over 30 minutes. The amino group (C1) and fluoro group (C3) cooperatively activate C2 and C4.[2]

    • Stir at room temperature for 12 hours.

    • Workup: Pour the reaction mixture into ice-water. The product will precipitate.[2][4]

    • Filter, wash with water, and recrystallize from Ethanol/Water.[2]

Analytical Characterization

Trustworthiness in synthesis is verified by specific spectral fingerprints.[2]

1H NMR Expectations (DMSO-d6)
  • Aromatic Region: A single doublet or doublet-of-doublets around 7.6–7.8 ppm .[1]

    • This signal corresponds to the H5 proton.[2]

    • Coupling: It will show coupling to the adjacent Fluorine at C3 (

      
      ).[2]
      
  • Amine Region: Broad singlet at 5.5–6.0 ppm (2H, -NH₂).[2]

Mass Spectrometry (GC-MS / LC-MS)[1]
  • Molecular Ion: m/z 303 (based on

    
     and 
    
    
    
    ).[2]
  • Isotope Pattern: The presence of one Cl and two Br atoms creates a distinct "cluster" pattern:

    • M (303):

      
      [2]
      
    • M+2 (305):

      
       OR 
      
      
      
      (High intensity)[2]
    • M+4 (307): ...

    • M+6 (309): ...

    • Verification: The M+2 and M+4 peaks will be nearly as intense as the molecular ion due to the bromine isotopes.[2]

Reactivity & Applications

This scaffold is primarily used as a "coupling partner" in medicinal chemistry.[2]

Reactivity Map

Reactivity Center 6-Chloro-2,4-dibromo- 3-fluoroaniline Rxn1 Sandmeyer Reaction (Diazotization -> I/CN/OH) Center->Rxn1 Via -NH2 Rxn2 Buchwald-Hartwig Coupling (Pd-cat, Amine coupling at Br) Center->Rxn2 Via -Br (C2/C4) Rxn3 Suzuki-Miyaura Coupling (Site-selective at C4-Br) Center->Rxn3 Sterics favor C4

Caption: Functionalization pathways. The C4-Bromine is sterically more accessible than C2, allowing selective cross-coupling.[1]

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1]
Skin Irritation H315Causes skin irritation.[2][5]
Eye Irritation H319Causes serious eye irritation.[2][5]
STOT-SE H335May cause respiratory irritation.[1][2]

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and N95 dust mask/respirator are mandatory.[1][2]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline amine.

References

  • PubChem. Compound Summary: 2,4-Dibromo-6-chloro-3-fluoroaniline (CAS 1823495-88-0).[1][6] National Library of Medicine.[2][7] Available at: [Link][2][7][8]

  • Ghorpade, P. V., et al. (2018).[2][3] Regioselective Halogenation of Anilines.[2] Journal of Organic Chemistry, 83(14), 7388-7397.[1][2][3] (Cited for general halogenation protocols of anilines).[2][4]

Sources

Engineering Efficacy: A Technical Guide to Novel Fluorinated Aniline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic application, synthesis, and optimization of novel fluorinated aniline scaffolds in medicinal chemistry.

Executive Summary: The Fluorine Imperative

In modern drug discovery, the aniline moiety is a privileged pharmacophore, serving as a critical hydrogen bond donor/acceptor in kinase inhibitors, GPCR ligands, and protein-protein interaction inhibitors. However, "naked" anilines often suffer from rapid metabolic clearance (N-acetylation, oxidation) and potential toxicity (quinone-imine formation).

Fluorination transforms this scaffold. It is not merely a "hydrogen replacement" but a fundamental re-engineering of the molecule’s electronic and steric landscape. This guide focuses on novel fluorinated aniline scaffolds —specifically Pentafluorosulfanyl (SF₅) anilines and Ortho-fluorinated biaryls —providing the rationale and protocols necessary to deploy them effectively.

Core Value Proposition
  • Metabolic Armor: Fluorine blocks P450 oxidation sites and reduces electron density on the nitrogen, suppressing toxic metabolite formation.

  • Conformational Locking: Ortho-fluorine atoms induce specific torsion angles, locking bioactive conformations (the "Ortho-Effect").

  • Lipophilicity Modulation: Strategic fluorination tunes LogP/LogD, facilitating membrane permeability without sacrificing solubility to the same extent as chlorination.

Physicochemical Rationale & Scaffold Selection

The "Super-Trifluoromethyl": Pentafluorosulfanyl (SF₅) Anilines

The SF₅ group is often termed "super-trifluoromethyl" due to its higher electronegativity, greater lipophilicity, and significant steric bulk (similar to a tert-butyl group).

PropertyCF₃ GroupSF₅ GroupImpact on Aniline
Electronegativity (Pauling) ~3.5~3.65Drastically lowers pKa of NH₂; reduces H-bond acceptor capability.
Volume (ų) ~40~110Steric bulk blocks metabolic access to adjacent positions.
Lipophilicity (

)
0.881.51Increases membrane permeability; enhances hydrophobic pocket binding.
Geometry TetrahedralOctahedralUnique square-pyramidal geometry creates novel vector interactions.

Application: Use SF₅-anilines when you need to fill a large hydrophobic pocket (e.g., kinase back-cleft) while simultaneously deactivating the aniline nitrogen to prevent oxidation.

The Ortho-Fluoro Effect

Placing a fluorine atom ortho to the aniline nitrogen creates a specific dipole-dipole interaction and steric clash that modulates the C(aryl)-N bond rotation.

  • Planarization: In some contexts, intramolecular H-bonding (N-H...F) can planarize the system.

  • Twisting: More commonly, the steric repulsion between the F lone pairs and the N-orbitals forces a twisted conformation, which can be critical for atropoisomeric selectivity (e.g., Sotorasib ).

Decision Logic: Selecting the Right Scaffold

The following Graphviz diagram illustrates the decision matrix for incorporating fluorinated anilines based on ADME/Tox liabilities.

FluorineLogic Start Lead Compound Liability Metab Rapid Metabolic Clearance Start->Metab Potency Low Target Affinity Start->Potency Perm Poor Permeability Start->Perm Block Identify Metabolic Hotspot Metab->Block Conf Conformational Entropy High? Potency->Conf Pocket Large Hydrophobic Pocket? Potency->Pocket LogP Increase Lipophilicity Perm->LogP ParaF Para-Fluoro Aniline (Blocks oxidation) Block->ParaF Site is Para OrthoF Ortho-Fluoro Aniline (Reduces N-electron density) Block->OrthoF Site is N-atom Biaryl Ortho-F Biaryl (Locks conformation) Conf->Biaryl Yes SF5 SF5-Aniline (Fills space + Lipophilic) Pocket->SF5 Yes LogP->SF5 PolyF Poly-fluorinated Aniline (e.g., 3,5-difluoro) LogP->PolyF

Figure 1: Strategic decision tree for selecting fluorinated aniline scaffolds based on DMPK and potency requirements.

Synthetic Methodologies & Protocols

Synthesizing fluorinated anilines, particularly SF₅ derivatives or highly electron-deficient biaryls, presents a challenge: Nucleophilicity is severely compromised. Standard SNAr or amide couplings often fail.

Protocol: Buchwald-Hartwig Amination of Electron-Deficient Fluorinated Anilines

Objective: Coupling a deactivated SF₅-aniline with an aryl halide. Challenge: The SF₅ group pulls electron density, making the amine a poor nucleophile for the Palladium center. Solution: Use of electron-rich, bulky biaryl phosphine ligands (e.g., BrettPhos or RuPhos ) to facilitate the reductive elimination step and stabilize the oxidative addition complex.

Reagents & Equipment[1][2][3]
  • Substrate: 4-(Pentafluorosulfanyl)aniline (1.0 eq)

  • Coupling Partner: Aryl Bromide/Chloride (1.0 eq)

  • Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂

  • Ligand: BrettPhos (4-6 mol%)

  • Base: NaOtBu (1.4 eq) or Cs₂CO₃ (for base-sensitive substrates)

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

  • Atmosphere: Argon/Nitrogen

Step-by-Step Procedure
  • Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under a stream of Argon.

  • Solids Addition: Charge the vessel with Pd₂(dba)₃, BrettPhos, NaOtBu, and the solid SF₅-aniline. Note: If the aryl halide is solid, add it here.

  • Degassing: Evacuate and backfill with Argon three times. This is critical; oxygen poisons the electron-rich ligand.

  • Solvent & Liquids: Add anhydrous 1,4-Dioxane via syringe. If the aryl halide is liquid, add it now.

  • Pre-activation (Optional but recommended): Stir the catalyst/ligand/solvent mixture for 5 mins at RT to form the active Pd(0)-Ligand complex before adding substrates if yields are low.

  • Reaction: Seal the vessel. Heat to 100°C for 12–18 hours.

    • Optimization: If conversion is slow, raise temperature to 110°C or switch to tBuBrettPhos .

  • Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate in vacuo.

  • Purification: Flash column chromatography. Note: Fluorinated compounds often don't stain well with UV; use KMnO₄ or iodine stain if needed, or rely on ¹⁹F-NMR for fraction analysis.

Synthetic Pathway Visualization

The following diagram details the catalytic cycle, highlighting where the fluorinated electronics impact the reaction.

PdCycle cluster_warning Critical Failure Point Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Bind Amine Binding (Rate Limiting for Fluorinated Anilines) OxAdd->Bind H2N-Ar(F) Deprot Deprotonation (Base) Bind->Deprot NaOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim L-Pd-N(Ar)-Ar(F) RedElim->Pd0 Regeneration Note Electron-poor F-anilines bind weakly to Pd(II). Requires e-rich Ligand. Note->Bind

Figure 2: Catalytic cycle of Buchwald-Hartwig amination, highlighting the rate-limiting amine binding step for fluorinated substrates.

Case Studies in Drug Development

Sotorasib (KRAS G12C Inhibitor)

Sotorasib (Lumakras) represents a pinnacle of fluorinated aniline engineering.

  • Structure: Contains a fluoro-hydroxyphenyl moiety and other fluorinated groups.[4]

  • Function: The specific substitution pattern, including the fluorine atoms, creates a restricted atropisomer that binds covalently to the C12 cysteine in the KRAS switch-II pocket.

  • Lesson: The fluorine is not just a metabolic blocker; it is a steric anchor that defines the molecule's 3D shape, enabling it to lock into a dynamic protein pocket.

Broflanilide (Insecticide/Medicinal Crossover)

While primarily an insecticide, Broflanilide illustrates the power of the meta-diamide SF₅-aniline scaffold.

  • Mechanism: GABA-gated chloride channel allosteric modulator.

  • SF₅ Role: The SF₅ group provides the necessary lipophilicity to cross biological membranes and the specific geometry to interact with the channel pore, a property that a simple CF₃ group could not replicate with the same efficacy.

Safety & Handling of Fluorinated Intermediates[5]

  • Volatility: Low molecular weight fluorinated anilines can be surprisingly volatile. Avoid high-vacuum drying for extended periods.

  • Skin Absorption: Many fluorinated anilines are highly lipophilic and penetrate skin rapidly. Double-gloving (Nitrile) is mandatory.

  • NMR Verification: Always use ¹⁹F-NMR (typically -60 to -250 ppm) to track reactions. It is often cleaner and more diagnostic than ¹H-NMR for reaction monitoring.

References

  • The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry. Rowan Scientific. [Link]

  • Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. National Institutes of Health (PMC). [Link]

  • Substituent Effects on the Physical Properties and pKa of Aniline. Air Force Institute of Technology. [Link]

  • Fluorine-containing drugs approved by the FDA in 2021. Chinese Chemical Society. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]

Sources

Methodological & Application

Synthesis of 2,4-Dibromo-6-chloro-3-fluoroaniline from 2-chloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Synthesis of 2,4-Dibromo-6-chloro-3-fluoroaniline

I. Introduction: The Significance of Polysubstituted Anilines

Polysubstituted anilines are cornerstone building blocks in modern synthetic chemistry, serving as critical intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The specific arrangement of halogen substituents on the aniline ring imparts unique physicochemical properties that can profoundly influence the biological activity and material characteristics of the final products. The target molecule, 2,4-Dibromo-6-chloro-3-fluoroaniline, is a highly functionalized aniline with a precise substitution pattern that makes it a valuable precursor for complex molecular architectures.

This document provides a comprehensive guide to the synthesis of 2,4-Dibromo-6-chloro-3-fluoroaniline, starting from 2-chloro-5-fluoroaniline. The core transformation is achieved through a direct electrophilic dibromination reaction. It is important to note that predicting the precise regioselectivity of halogenation on a poly-substituted ring can be complex, influenced by both electronic and steric factors. The protocol described herein is based on established principles of electrophilic aromatic substitution on anilines, optimized for yield and purity.

This guide is intended for researchers, chemists, and process development scientists. It details the underlying reaction mechanism, provides a step-by-step laboratory protocol, outlines critical safety procedures, and describes methods for the characterization and quality control of the final product.

II. Reaction Mechanism and Strategic Considerations

The synthesis proceeds via an electrophilic aromatic substitution (SEAr) reaction. The aniline starting material is highly activated towards electrophiles due to the strong electron-donating nature of the amino (-NH₂) group.

Causality behind Experimental Choices:

  • Activating and Directing Effects: The amino group is a powerful activating, ortho, para-director. The chlorine and fluorine atoms are deactivating but are also ortho, para-directing. The regiochemical outcome of the bromination is overwhelmingly controlled by the strongly activating amino group, which directs the incoming bromine electrophiles to the positions ortho and para to it.

  • Choice of Brominating Agent: Molecular bromine (Br₂) is an effective and common brominating agent for activated aromatic rings like anilines. The reaction is often performed in a polar protic solvent like acetic acid, which can moderate the reactivity of the aniline by partial protonation and effectively solvate the reaction intermediates.[2][3] An alternative, greener approach involves using a bromide-bromate salt mixture in an aqueous acidic medium, which generates bromine in situ.[4]

  • Temperature Control: The bromination of anilines is a highly exothermic process. Maintaining a low temperature (0–5 °C) during the addition of bromine is critical to prevent over-bromination (i.e., the formation of tribromo- species) and to minimize the formation of undesired side products.[5]

Reaction Scheme:

Caption: Overall reaction for the dibromination of 2-chloro-5-fluoroaniline.

III. Detailed Experimental Protocol

This protocol details the synthesis on a laboratory scale. All operations involving bromine must be conducted in a certified chemical fume hood.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-chloro-5-fluoroaniline≥98%Sigma-Aldrich, etc.
Bromine (Br₂)Reagent GradeSigma-Aldrich, etc.
Glacial Acetic AcidACS GradeFisher Scientific, etc.
Sodium Bicarbonate (NaHCO₃)Saturated Solution
EthanolReagent Grade
Deionized Water
500 mL Three-neck round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Thermometer
Ice bath
Büchner funnel and filter flask

Step-by-Step Procedure:

  • Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice-water bath on a magnetic stirrer.

  • Dissolution of Starting Material: Charge the flask with 2-chloro-5-fluoroaniline (10.0 g, 68.7 mmol). Add 150 mL of glacial acetic acid and stir the mixture until the aniline is completely dissolved. Cool the solution to 0–5 °C.

  • Preparation of Bromine Solution: In a separate flask, carefully prepare a solution of bromine (24.2 g, 7.8 mL, 151.1 mmol, 2.2 eq) in 50 mL of glacial acetic acid. Caution: Bromine is highly corrosive and toxic. Handle with extreme care under a fume hood.[6][7][8]

  • Bromination: Slowly add the bromine solution dropwise to the stirred aniline solution over a period of 60–90 minutes. Carefully monitor the internal temperature and maintain it below 10 °C throughout the addition. A precipitate may form during the reaction.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2–3 hours to ensure the reaction goes to completion.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material.

  • Quenching and Precipitation: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing 800 mL of ice-cold water with vigorous stirring. A precipitate will form.

  • Neutralization and Isolation: Slowly neutralize the acidic mixture by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove any residual acid and inorganic salts. Allow the product to air-dry on the filter, then transfer it to a watch glass and dry to a constant weight, preferably in a vacuum oven at 40-50 °C.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.

IV. Data Summary and Characterization

Quantitative Data Summary:

ParameterValue
Starting Material2-chloro-5-fluoroaniline
Molecular Weight ( g/mol )145.57
Amount (g)10.0
Moles (mmol)68.7
Brominating AgentBromine (Br₂)
Molecular Weight ( g/mol )159.81
Equivalents2.2
Moles (mmol)151.1
Expected Product2,4-Dibromo-6-chloro-3-fluoroaniline
Molecular Weight ( g/mol )303.37
Theoretical Yield (g)20.84
AppearanceOff-white to pale brown solid

Analytical Characterization:

The identity and purity of the synthesized 2,4-Dibromo-6-chloro-3-fluoroaniline must be confirmed using a combination of spectroscopic and chromatographic methods.

  • ¹H NMR Spectroscopy: To confirm the aromatic proton signals and their coupling patterns, which will be indicative of the substitution pattern.

  • ¹³C and ¹⁹F NMR Spectroscopy: To further confirm the carbon framework and the position of the fluorine atom.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight of the product via the molecular ion peak and to identify any potential impurities. A standard protocol would involve a capillary column (e.g., DB-5ms) with a temperature ramp from 80 °C to 280 °C.[9][10]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product, typically using a C18 reverse-phase column with a mobile phase of acetonitrile and water.[11]

  • Melting Point: A sharp melting point range is indicative of high purity.

V. Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep1 Dissolve 2-chloro-5-fluoroaniline in Glacial Acetic Acid prep2 Cool solution to 0-5°C in an ice bath prep1->prep2 react1 Slowly add Br₂ solution (maintain T < 10°C) prep2->react1 react2 Stir at Room Temperature for 2-3 hours react1->react2 workup1 Pour into ice-water to precipitate product react2->workup1 workup2 Neutralize with NaHCO₃ workup1->workup2 workup3 Collect solid by vacuum filtration workup2->workup3 workup4 Wash with H₂O and dry workup3->workup4 purify1 Recrystallize from Ethanol/Water workup4->purify1 analyze1 Characterize by NMR, GC-MS, and HPLC purify1->analyze1

Caption: Step-by-step experimental workflow for the synthesis.

VI. Safety and Handling Precautions

Adherence to strict safety protocols is mandatory when performing this synthesis due to the hazardous nature of the reagents involved.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a flame-retardant lab coat.[6][8]

  • Ventilation: All operations must be performed in a properly functioning chemical fume hood to avoid inhalation of corrosive and toxic vapors.[6][8]

  • Bromine (Br₂):

    • Hazards: Extremely corrosive, causes severe skin burns and eye damage, and is fatal if inhaled.[7][8][12] It is also very toxic to aquatic life.[12]

    • Handling: Handle liquid bromine with extreme care. Ensure containers are opened and closed carefully to prevent leaks.[8]

    • Spill Response: In case of a small spill, neutralize with a solution of sodium thiosulfate or solid sodium carbonate.[7] For larger spills, evacuate the area and follow emergency procedures.

  • Halogenated Anilines: These compounds are generally considered toxic and can be harmful if swallowed or absorbed through the skin.[13] Avoid direct contact and inhalation of dust.

  • Acids and Solvents: Glacial acetic acid is corrosive and can cause burns. Handle with care.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.[12] Do not pour waste down the drain.

By following this detailed protocol and adhering to all safety guidelines, researchers can effectively synthesize 2,4-Dibromo-6-chloro-3-fluoroaniline for further application in research and development.

VII. References

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.

  • CLEAPSS. (2022). Student safety sheets 55 Bromine.

  • Centers for Disease Control and Prevention. (2024, September 6). Bromine | Chemical Emergencies.

  • Organic Syntheses Procedure. 2,6-DIBROMOANILINE AND 2,6-DICHLOROANILINE.

  • Carl ROTH. Safety Data Sheet: Bromine.

  • Sigma-Aldrich. 2-Bromo-4-Chloro-5-fluoroaniline | 120694-11-3.

  • Tata Chemicals Limited. (2021, June 21). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2).

  • Guidechem. 2-Bromo-5-chloro-4-fluoroaniline 85462-59-5 wiki.

  • Google Patents. US5053542A - Catalytic bromination of 2-fluoroaniline.

  • BLD Pharm. 1269233-61-5|3-Bromo-2-chloro-5-fluoroaniline hydrochloride.

  • ChemicalBook. 2,4-DIBROMO-3,6-DICHLOROANILINE synthesis.

  • ChemScene. 1297540-69-2 | 4-Bromo-3-chloro-5-fluoroaniline.

  • BenchChem. Establishing Analytical Standards for 6-Bromo-2,3,4-trifluoroaniline and Related Compounds: A Comparative Guide.

  • BenchChem. Synthesis of 2-Amino-4-chloro-5-fluorophenol from p-Fluoroaniline: An In-depth Technical Guide.

  • Google Patents. EP0913381B1 - Method for purifying a bromine compound.

  • U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography.

  • Google Patents. EP0727412A2 - Process for the preparation of 2,6-dichloro-4-bromoanilides.

  • CymitQuimica. CAS 874-18-0: 2,4-Dibromo-6-chloroaniline.

  • Google Patents. CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.

  • Pappula, V., & Adimurthy, S. (2017). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Advances, 7(57), 35973-35978.

  • WIPO Patentscope. CN116063184 - Preparation method of 2-bromo-6-fluoroaniline.

  • Google Patents. US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines.

  • SIELC Technologies. (2018, February 16). 2,4,6-Tribromoaniline.

  • MilliporeSigma. 4,6-Dibromo-3-chloro-2-fluoroaniline | 1820717-44-9.

  • ChemScene. 6-Bromo-3-chloro-2,4-difluoroaniline.

Sources

Suzuki coupling conditions for 2,4-Dibromo-6-chloro-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Suzuki-Miyaura Coupling of 2,4-Dibromo-6-chloro-3-fluoroaniline

Executive Summary

This guide details the protocols for the site-selective arylation of 2,4-Dibromo-6-chloro-3-fluoroaniline (CAS 1000573-39-6) . This scaffold is a high-value building block in kinase inhibitor discovery due to its dense functionalization.

Key Technical Insight: The molecule presents a classic "selectivity ladder."

  • C4-Bromine: Most reactive (Sterically accessible, electronically activated).

  • C2-Bromine: Secondary reactivity (Sterically hindered by ortho-

    
     and ortho-
    
    
    
    ).
  • C6-Chlorine: Least reactive (Requires specialized ligands/forcing conditions; generally inert under standard Suzuki protocols).

This guide provides a C4-Selective Mono-Coupling Protocol (primary workflow) and strategies for sequential functionalization.

Substrate Analysis & Mechanistic Rationale

Before beginning wet chemistry, understanding the steric and electronic landscape is vital for success.

  • 1-Amino (

    
    ):  Strong Electron Donating Group (EDG). Can poison Pd catalysts via coordination.[1] Recommendation: Use bulky phosphine ligands (e.g., XPhos, SPhos) or protect as acetamide if conversion is low.
    
  • 2-Bromo: High Steric Impediment. It is "sandwiched" between the amine (Pos 1) and the fluorine (Pos 3). Oxidative addition here is kinetically slow.

  • 3-Fluoro: Small atomic radius, but contributes to the steric wall at C2.

  • 4-Bromo: Primary Reactive Site. Flanked by Fluorine (Pos 3) and Hydrogen (Pos 5). The C5-H pocket allows the bulky Pd-Ligand complex to approach.

  • 6-Chloro: Generally inert under standard Suzuki conditions (

    
     selectivity), serving as a latent handle for late-stage diversification.
    
Reaction Pathway Diagram

ReactionPathway SM Starting Material (2,4-Dibromo-6-chloro-3-fluoroaniline) Cat Pd(0) Oxidative Addition SM->Cat C4_Path Path A: C4-Attack (Sterically Favored) Cat->C4_Path k1 (Fast) C2_Path Path B: C2-Attack (Sterically Hindered) Cat->C2_Path k2 (Slow) Prod_Mono Major Product 4-Aryl-2-bromo-6-chloro-3-fluoroaniline C4_Path->Prod_Mono 1.0 eq Ar-B(OH)2 Mild Base Prod_Bis Bis-Coupled Product 2,4-Diaryl-6-chloro-3-fluoroaniline Prod_Mono->Prod_Bis Excess Ar-B(OH)2 High Temp

Figure 1: Kinetic pathway favoring C4-arylation due to steric gating at C2.

Experimental Protocols

Protocol A: C4-Selective Mono-Arylation (Recommended)

Objective: Couple aryl boronic acid exclusively at the C4 position while retaining the C2-Br and C6-Cl.

Reagents:

  • Substrate: 2,4-Dibromo-6-chloro-3-fluoroaniline (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.05 equiv) — Do not use large excess.

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) — Ferrocenyl ligand provides excellent stability and steric bulk to enhance C4 selectivity.

  • Base: Na2CO3 (2.0 M aq, 2.5 equiv) — Mild base prevents over-reaction.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with the aniline substrate (1.0 equiv), aryl boronic acid (1.05 equiv), and Pd(dppf)Cl2·DCM (0.03 equiv).

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Critical: Oxygen promotes homocoupling of boronic acids.

  • Solvent Addition: Add degassed 1,4-Dioxane and 2.0 M Na2CO3 solution via syringe.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Note: Monitor by LCMS after 2 hours. If C4-conversion is >90% and <5% bis-coupling is observed, stop heating.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The mono-coupled product is typically less polar than the starting material.

Why this works: The moderate temperature (60°C) and mild base (Carbonate) are sufficient to activate the C4-Br but insufficient to overcome the activation energy barrier of the sterically hindered C2-Br.

Protocol B: Sequential Bis-Arylation (C4 then C2)

Objective: Install two different aryl groups.

Phase 1: Execute Protocol A to isolate the C4-arylated intermediate. Phase 2 (C2-Coupling):

  • Substrate: C4-Arylated intermediate.

  • Catalyst: XPhos Pd G2 (5 mol%) — Buchwald precatalysts are required here to force oxidative addition at the hindered C2 site.

  • Base: K3PO4 (3.0 equiv) — Stronger base required.

  • Solvent: Toluene / Water (10:1).

  • Temperature: 100°C (Reflux).

Data Summary & Troubleshooting

ParameterC4-Selective Conditions (Mild)C2/C4 Bis-Coupling Conditions (Forcing)
Catalyst Pd(dppf)Cl2 or Pd(PPh3)4XPhos Pd G2 or Pd(tBu3P)2
Base Na2CO3 or K2CO3K3PO4 or Cs2CO3
Temp 50–65°C90–110°C
Selectivity >20:1 (C4:C2)N/A (Full conversion)
Common Issue Low conversion if amine poisons PdDehalogenation of Cl at 110°C+

Troubleshooting Guide:

  • Problem: Starting material remains, no reaction.

    • Cause: Free amine coordinating to Pd.

    • Solution: Switch to Pd(OAc)2 + XPhos (1:2 ratio). The bulky ligand prevents amine coordination. Alternatively, protect the amine as an acetamide (Ac2O/Pyridine) before coupling.

  • Problem: Loss of Chlorine (Dechlorination).

    • Cause: Hydride source present or temperature too high.

    • Solution: Ensure solvents are anhydrous (if using anhydrous base) or strictly degassed. Lower temp to 80°C and extend time. Avoid alcohol solvents (isopropanol/ethanol) which can act as hydride donors.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Surry, D. S., & Buchwald, S. W. (2011). Dialkylbiaryl phosphines in Pd-catalyzed coupling reactions: User’s guide to an all-purpose class of ligands. Chemical Science, 2(1), 27-50. Link

  • Handy, C. J., & Zhang, Y. (2006). Regioselectivity in the Suzuki coupling of polyhaloheteroaromatics. Chemical Society Reviews, 35, 606-623. (Applied analogy for polyhalogenated systems). Link

Sources

Precision Dehalogenation of Polyhalogenated Anilines: A Selective Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive technical guide for the selective dehalogenation of polyhalogenated anilines, a critical class of intermediates in the synthesis of pharmaceuticals, agrochemicals, and high-performance dyes. Unlike simple hydrodehalogenation (HDH), which often leads to complete stripping of halogen atoms, this guide focuses on chemo- and regioselective protocols. We detail three distinct methodologies: (1) Classical Pd/C-catalyzed selective hydrogenolysis, (2) Mild silane-mediated transfer hydrogenation, and (3) Advanced photocatalytic dehalogenation. Emphasis is placed on mechanistic causality, reaction monitoring, and safety.

Introduction & Mechanistic Principles[1][2][3]

Polyhalogenated anilines present a unique challenge in organic synthesis: the amino group activates the aromatic ring, making it susceptible to over-reduction, while the varying bond strengths of carbon-halogen (C-X) bonds offer an opportunity for selectivity.

The Selectivity Hierarchy

Success in selective dehalogenation relies on exploiting the differences in Bond Dissociation Energies (BDE). The order of reactivity for oxidative addition to a metal catalyst (e.g., Pd(0)) is:

C–I > C–Br > C–Cl > C–F [1]

  • Chemo-selectivity: It is kinetically favorable to remove Iodine or Bromine while retaining Chlorine or Fluorine.[2]

  • Regio-selectivity: Steric hindrance plays a secondary role. In polyhalogenated systems (e.g., 2,4,6-trichloroaniline), the para-position (4-) is often more accessible than the ortho-positions (2,6-), though this can be inverted by directing groups or specific catalyst interactions.

Mechanistic Pathway (Pd/C Catalysis)

The reaction proceeds via a surface-mediated mechanism:

  • Adsorption: The haloaniline coordinates to the catalyst surface.

  • Oxidative Addition: Pd inserts into the weakest C-X bond.

  • Transmetallation/Hydride Transfer: A hydride source (H2, Formate, Silane) delivers 'H'.

  • Reductive Elimination: The dehalogenated arene is released.

  • Neutralization: A base is required to neutralize the generated HX acid, preventing catalyst poisoning and amine salt formation.

G cluster_0 Catalytic Cycle Start Ar-X + Pd(0) OxAdd Ar-Pd(II)-X (Oxidative Addition) Start->OxAdd Fastest for I/Br TransMet Ar-Pd(II)-H (Hydride Transfer) OxAdd->TransMet + H-Source - HX (Base required) Selectivity Selectivity Control: Kinetic control via Temp & H-Source OxAdd->Selectivity H_Source H-Source (H2 / Formate / Silane) RedElim Ar-H + Pd(0) TransMet->RedElim RedElim->Start Regeneration

Figure 1: Mechanistic cycle of Pd-catalyzed hydrodehalogenation emphasizing the critical oxidative addition step where selectivity is determined.

Experimental Protocols

Protocol A: Chemo-Selective Debromination (Retaining Chlorine)

Target: Conversion of 4-bromo-2-chloroaniline to 2-chloroaniline. Principle: Kinetic control using low temperature and stoichiometric hydrogen control.

Materials
  • Substrate: 4-Bromo-2-chloroaniline (1.0 equiv)

  • Catalyst: 5% Pd/C (unreduced, 50% wet, 1-3 mol% Pd loading)

  • Solvent: Methanol or Ethanol (0.1 M concentration)

  • Base: Triethylamine (Et3N) or Sodium Acetate (1.1 equiv per Br atom)

  • Hydrogen Source: H2 Balloon (1 atm)

Step-by-Step Methodology
  • Setup: In a round-bottom flask, dissolve the substrate in methanol.

  • Base Addition: Add 1.1 equivalents of Et3N. Note: Inorganic bases like NaOH can be used but may reduce solubility in organic solvents.

  • Catalyst Addition: Carefully add 5% Pd/C (wet) to the solution. Safety: Pd/C can ignite solvent vapors; add under an inert blanket (Argon/N2) if possible.

  • Purge: Purge the flask with Nitrogen for 5 mins, then switch to Hydrogen (balloon).

  • Reaction (Critical Step): Stir vigorously at 0°C to 10°C .

    • Why? Low temperature slows the reaction, allowing the kinetic preference for C-Br cleavage over C-Cl cleavage to dominate.

  • Monitoring: Monitor by HPLC or TLC every 15 minutes. Stop immediately upon consumption of starting material.

    • Endpoint: Disappearance of Bromo-starting material. Continued stirring will lead to dechlorination.

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate. Partition between Ethyl Acetate and Water. Wash organic layer with brine, dry over Na2SO4, and concentrate.

Protocol B: Mild Silane-Mediated Dehalogenation (Green/Safety Focused)

Target: General selective dehalogenation without H2 gas cylinders. Principle: Transfer hydrogenation using Triethylsilane (TES) generates Pd-H species in situ, offering milder conditions than H2 gas.

Materials
  • Catalyst: 10% Pd/C (dry or wet)

  • Reductant: Triethylsilane (TES) (1.2 - 2.0 equiv per halogen)

  • Solvent: THF or Ethanol

  • Base: Potassium Carbonate (K2CO3) (1.5 equiv)

Step-by-Step Methodology
  • Charge: Add substrate, Pd/C (1-2 mol%), and K2CO3 to a vial.

  • Solvent: Add THF (degassed).

  • Initiation: Add Triethylsilane dropwise at Room Temperature.

    • Observation: Effervescence may occur.

  • Stirring: Stir at 25°C.

    • Selectivity: This method is highly effective for removing I and Br. C-Cl bonds are often inert under these specific conditions at room temperature, providing excellent chemo-selectivity.

  • Quench: Filter catalyst. The silane byproducts (silanols) are removed during aqueous workup or column chromatography.

Data Analysis & Troubleshooting

Comparative Selectivity Table

The following table summarizes the expected outcome for a substrate containing I, Br, and Cl substituents using different protocols.

ProtocolConditionsC-I BondC-Br BondC-Cl BondSelectivity Rating
H2 / Pd/C (RT) 1 atm H2, 25°CCleavedCleavedCleaved (Slow)Low
H2 / Pd/C (0°C) 1 atm H2, 0°CCleavedCleavedIntact High (Kinetic)
Silane / Pd/C TES, THF, 25°CCleavedCleavedIntact Very High
Photocatalysis Blue LED, FormateCleavedCleavedVariableHigh (Substrate dependent)
Troubleshooting Guide ("Self-Validating" Steps)
  • Problem: Reaction Stalls.

    • Cause: Catalyst poisoning by Iodide ions or amine salts coating the surface.

    • Fix: Ensure adequate Base is present. For Iodine-containing substrates, use 10% Pd/C instead of 5% or switch to Rh/C which is more resistant to Iodine poisoning.

  • Problem: Over-reduction (Loss of Chlorine).

    • Cause: Temperature too high or reaction time too long.

    • Fix: Lower temp to 0°C. Switch from H2 gas to Formate (Ammonium Formate) or Silane protocol.

  • Problem: Incomplete Conversion.

    • Cause: Mass transfer limitation.

    • Fix: Increase stirring speed (vigorous vortex is required for heterogeneous catalysis).

Decision Workflow

Use this logic flow to select the appropriate protocol for your specific substrate.

DecisionTree Start Start: Polyhalogenated Aniline HasIodine Contains Iodine? Start->HasIodine HasBromine Contains Bromine? HasIodine->HasBromine No ProtocolC Protocol C: Rh/C (Resists Poisoning) HasIodine->ProtocolC Yes (Iodine poisons Pd) Goal Goal: Remove I/Br, Keep Cl? HasBromine->Goal Yes ProtocolA Protocol A: Pd/C + H2 (0°C) HasBromine->ProtocolA No (Only Cl/F) Goal->ProtocolA Yes (Standard) ProtocolB Protocol B: Pd/C + Silane (RT) Goal->ProtocolB Yes (High Selectivity Needed)

Figure 2: Decision tree for selecting the optimal dehalogenation protocol based on substrate composition.

References

  • Mechanism & Kinetics: Applicability of Nickel-Based Catalytic Systems for Hydrodehalogenation. MDPI. Link

  • Silane Protocol: Pd/C Catalyzed Dehalogenation of (Hetero)aryls Using Triethylsilane. ResearchGate. Link

  • Regioselectivity: Selectivity in hydrodehalogenation of polychloro- and polybromobenzenes. SciSpace. Link

  • Photocatalysis: Visible-Light-Induced Catalytic Selective Halogenation. PubMed. Link

  • General Dehalogenation: Facile dehalogenation of halogenated anilines... using AlNi alloy. ResearchGate. Link

Disclaimer: These protocols involve the use of hydrogen gas (flammable) and toxic halogenated anilines. All experiments must be conducted in a fume hood with appropriate PPE.

Sources

Nucleophilic aromatic substitution on 2,4-Dibromo-6-chloro-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 2,4-Dibromo-6-chloro-3-fluoroaniline

Part 1: Executive Summary & Strategic Analysis

The Challenge: Performing Nucleophilic Aromatic Substitution (SNAr) on 2,4-Dibromo-6-chloro-3-fluoroaniline presents a complex paradox in physical organic chemistry. The molecule contains four potential leaving groups (halogens), yet the aromatic ring is electronically deactivated for nucleophilic attack by the strong electron-donating amino group (-NH2).

The Solution: This protocol leverages the "Meta-Activation" principle . While the amino group deactivates the positions ortho and para to itself (C2, C4, C6) via resonance donation, it has a negligible mesomeric effect on the meta position (C3). Furthermore, the Fluorine atom at C3 is the most labile leaving group due to the "Element Effect" in SNAr, stabilized by the inductive electron-withdrawal of the flanking bromine atoms.

Target Transformation: Selective displacement of the C3-Fluorine by O-, N-, or S-nucleophiles, preserving the C-Br and C-Cl bonds for subsequent cross-coupling (e.g., Suzuki, Buchwald-Hartwig).

Part 2: Mechanistic Grounding & Reactivity Profile

To ensure experimental success, one must understand the electronic landscape of the substrate.

Electronic Map of the Substrate
PositionSubstituentElectronic Effect on SNArLeaving Group Ability
C1 -NH2Strong Deactivator (Resonance donor). Increases electron density at C2, C4, C6.N/A (Nucleophile)
C2 -BrInductive EWG (activates).Moderate (Sterically hindered).
C3 -F Primary Target. Inductive EWG. Best LG (stabilizes Meisenheimer complex).High (Meta to NH2, flanked by Br).
C4 -BrInductive EWG.Low (Deactivated by para-NH2).
C6 -ClInductive EWG.Low (Deactivated by ortho-NH2).
The Meisenheimer Complex Strategy

The rate-determining step in SNAr is the formation of the anionic Meisenheimer complex. Fluorine is the superior leaving group here not because the C-F bond is weak (it is strong), but because fluorine's high electronegativity stabilizes the negative charge in the transition state.

Critical Insight: The reaction is driven by the Inductive Effect (-I) of the halogens overcoming the Resonance Effect (+M) of the amine.

ReactionPathway cluster_conditions Key Factors Start Substrate: 2,4-Dibromo-6-chloro-3-fluoroaniline TS Meisenheimer Complex (Negative charge stabilized by F) Start->TS Addition (Slow Step) Attack at C3 Nu Nucleophile (Nu-) Nu->TS Product Product: C3-Substituted Aniline TS->Product Elimination of F- (Fast Step) Factor1 F is Meta to NH2 (Minimizes deactivation) Factor2 Flanking Br atoms (Inductive Activation)

Figure 1: Reaction pathway highlighting the stabilization of the transition state at the C3 position.

Part 3: Experimental Protocols

Two protocols are provided.[1][2][3][4][5] Protocol A is for robust nucleophiles (alkoxides, thiols). Protocol B is for difficult nucleophiles or when the amine interferes, utilizing a transient protection group.

Protocol A: Direct Displacement (High-Temperature)

Best for: Alkoxides (OMe, OEt) and Thiols.

Reagents:

  • Substrate: 2,4-Dibromo-6-chloro-3-fluoroaniline (1.0 equiv)

  • Nucleophile: Sodium Methoxide (NaOMe) or Sodium Ethoxide (3.0 equiv)

  • Solvent: DMSO (Anhydrous) or NMP

  • Temperature: 100°C – 120°C

Step-by-Step Methodology:

  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the aniline substrate (1.0 mmol) in anhydrous DMSO (3 mL).

  • Nucleophile Addition: Add NaOMe (3.0 mmol) in one portion. The solution may darken immediately due to deprotonation of the aniline -NH2 (forming the anilide anion), which actually protects the amine from side reactions.

  • Reaction: Seal the vial and heat to 110°C for 4–6 hours.

    • Note: The formation of the anionic nitrogen species (NH-) initially slows the reaction by donating more electrons, but the high temperature and the high reactivity of the C-F bond overcome this.

  • Monitoring: Monitor by HPLC or 19F-NMR. The disappearance of the signal at ~ -110 to -130 ppm (Ar-F) indicates completion.

  • Workup: Cool to room temperature. Quench with saturated aqueous NH4Cl (restores the neutral aniline). Extract with Ethyl Acetate (3x). Wash organics with water and brine to remove DMSO.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: The "Protect-React-Deprotect" Strategy

Best for: Amines (primary/secondary) and weak nucleophiles. Rationale: Acetylating the amine turns the strongly donating -NH2 into a weakly donating -NHAc, significantly lowering the activation energy for SNAr.

Workflow Diagram:

ProtectionStrategy Step1 1. Protection (Ac2O / Pyridine) Inter1 Intermediate A: N-Acetyl-2,4-dibromo-6-chloro-3-fluoroaniline Step1->Inter1 Step2 2. S_NAr Reaction (Nucleophile / Base / Heat) Inter1->Step2 Inter2 Intermediate B: C3-Substituted Acetanilide Step2->Inter2 Step3 3. Deprotection (HCl / EtOH / Reflux) Inter2->Step3 Final Final Product: C3-Substituted Aniline Step3->Final

Figure 2: Three-step workflow to bypass electronic deactivation.

Detailed Methodology:

  • Step 1: Protection

    • Suspend substrate in DCM. Add Acetic Anhydride (1.2 equiv) and Pyridine (1.5 equiv). Stir at RT for 2 hours.

    • Wash with 1M HCl, dry, and concentrate. Yield is typically quantitative.

  • Step 2: SNAr Reaction

    • Dissolve the N-acetyl intermediate in DMF.

    • Add Nucleophile (e.g., Morpholine, 2.0 equiv) and Base (K2CO3, 3.0 equiv).[5]

    • Heat to 80°C . (Note the lower temperature requirement compared to Protocol A due to reduced deactivation).

    • Monitor for conversion of the starting material.[2]

  • Step 3: Deprotection

    • Dissolve the crude intermediate in Ethanol (5 mL).

    • Add 6M HCl (2 mL). Reflux for 1 hour.

    • Neutralize with NaOH, extract, and purify.

Part 4: Data Analysis & Quality Control

When validating the product, specific spectral signatures confirm the regioselectivity (C3 substitution).

Table 1: Diagnostic Spectral Changes

Analytical MethodObservation in Starting MaterialObservation in Product (C3-Substituted)Interpretation
19F NMR Singlet/Multiplet at ~ -110 to -130 ppmSignal Absent Confirms loss of Fluorine (Primary proof of SNAr).
1H NMR Aromatic H at C5 (Singlet/Doublet)Shifted Upfield/DownfieldThe C5 proton remains but shifts due to the new C3 substituent.
MS (LC-MS) Distinct Isotope Pattern (Br2Cl)Mass shift = +[Nu] - [19]Isotope pattern for 2xBr and 1xCl must be preserved.

Troubleshooting Guide:

  • Problem: Recovery of starting material.

    • Cause: Temperature too low; Amine deactivation too strong.

    • Fix: Switch to Protocol B (Protection) or use a higher boiling solvent (NMP, 140°C).

  • Problem: Loss of Bromine/Chlorine (Dehalogenation).

    • Cause: Radical mechanism or metal contamination.

    • Fix: Ensure reagents are metal-free; add a radical scavenger (TEMPO) if suspected; exclude light.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews. Link (Establishes the SNAr mechanism and element effects).

  • Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.
  • Sandford, G. (2003). "Perfluoroarenes in synthesis: Nucleophilic aromatic substitution in the synthesis of fluorinated materials." Tetrahedron. Link (Details regioselectivity in polyhalogenated systems).

  • Rohrbach, S., et al. (2019). "Nucleophilic Aromatic Substitution on Pentafluorosulfanyl-Substituted Arenes." Journal of Organic Chemistry. Link (Modern application of SNAr on deactivated/halogenated rings).

  • Neustadt, B. R. (1994). "Reaction of 2,4,6-Trifluoroaniline with Nucleophiles." Heterocycles. (Analogous chemistry showing C3/meta preference in poly-halo anilines).

Sources

Application Note: Strategic Synthesis of Fluorinated Indole Derivatives Using Haloanilines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for countless therapeutics (e.g., Sumatriptan, Indomethacin). The introduction of fluorine into this scaffold is a critical design strategy; it modulates metabolic stability (blocking P450 oxidation sites), alters lipophilicity (


), and enhances binding affinity via electrostatic interactions.

While classical methods like the Fischer Indole Synthesis exist, they often suffer from harsh conditions and poor regiocontrol with electron-deficient substrates. This guide focuses on Palladium-Catalyzed Heteroannulation strategies utilizing


-haloanilines . These methods offer superior atom economy, milder conditions, and precise regiocontrol, making them the industry standard for synthesizing complex fluorinated indoles.
Key Advantages of Haloaniline Protocols:
  • Convergency: Assembles the indole core from two distinct fragments (aniline + alkyne/ketone).

  • Tolerance: Highly compatible with the electron-withdrawing nature of fluorine substituents.

  • Regiocontrol: Ligand-controlled placement of substituents at C2 and C3.

Methodology Selection Guide

Choose the appropriate protocol based on your specific structural requirements:

Target Indole StructureRecommended ProtocolKey Intermediate
2,3-Disubstituted Larock Heteroannulation

-Iodoaniline + Internal Alkyne
2-Substituted Sonogashira / Cyclization

-Haloaniline + Terminal Alkyne
3-Aryl/Alkyl (Unprotected) Pd-Catalyzed Hydrazone Cascade

-Haloaniline +

-Tosylhydrazone

Protocol A: The Larock Heteroannulation (Gold Standard)

The Larock synthesis is the most robust method for preparing 2,3-disubstituted fluorinated indoles. It involves the Pd-catalyzed annulation of an internal alkyne with an


-iodoaniline.[1][2]
Mechanism & Causality

The reaction proceeds via a specific sequence:[1][3]

  • Oxidative Addition: Pd(0) inserts into the C–I bond of the fluoroaniline. Note: Electron-poor fluoroanilines accelerate this step.

  • Alkyne Insertion: The alkyne inserts into the Aryl-Pd bond.[1] Regioselectivity is steric-driven: the bulky group of the alkyne ends up at C2.

  • Aminopalladation: Intramolecular attack of the nitrogen on the Pd-alkenyl species.

  • Reductive Elimination: Regenerates Pd(0) and releases the indole.

Critical Parameter: The addition of a chloride source (LiCl or


-Bu

NCl) is non-negotiable. It stabilizes the Pd-intermediate and facilitates the displacement of the iodide, preventing catalyst aggregation.
Visual Workflow (Graphviz)

LarockMechanism Start o-Iodo-Fluoroaniline OxAdd Oxidative Addition (Ar-Pd-I Species) Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd Insert Regioselective Alkyne Insertion (Steric Control) OxAdd->Insert + Alkyne Alkyne Internal Alkyne (R-C≡C-R') Alkyne->Insert AminoPd Intramolecular Aminopalladation Insert->AminoPd RedElim Reductive Elimination AminoPd->RedElim RedElim->Pd0 Regeneration Product Fluorinated Indole RedElim->Product

Caption: Mechanistic cycle of the Larock Indole Synthesis illustrating the catalytic regeneration loop.

Experimental Protocol

Reagents:

  • 
    -Iodo-4-fluoroaniline (1.0 equiv)
    
  • Internal Alkyne (1.2 equiv)

  • Pd(OAc)

    
     (5 mol%)
    
  • PPh

    
     (10 mol%) or Tri-o-tolylphosphine (for sterically demanding cases)
    
  • Na

    
    CO
    
    
    
    (2.5 equiv)[3]
  • LiCl (1.0 equiv)[4]

  • Solvent: DMF (Anhydrous)[3]

Step-by-Step:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add

    
    -iodo-4-fluoroaniline (1.0 mmol), Na
    
    
    
    CO
    
    
    (265 mg), LiCl (42 mg), Pd(OAc)
    
    
    (11 mg), and PPh
    
    
    (26 mg).
  • Degassing: Cap the tube and evacuate/backfill with Argon (

    
    ). Crucial: Oxygen poisons the Pd(0) species, leading to homocoupling side products.
    
  • Solvation: Add anhydrous DMF (5 mL) and the internal alkyne (1.2 mmol) via syringe under Argon flow.

  • Reaction: Heat the mixture to 100 °C for 12–24 hours. Monitor via TLC or LC-MS.

    • Checkpoint: The reaction mixture should turn dark (formation of Pd-black indicates catalyst decomposition; if this happens too early, increase ligand loading).

  • Workup: Cool to room temperature. Dilute with diethyl ether (20 mL) and wash with saturated NH

    
    Cl (2 
    
    
    
    10 mL) and brine.
  • Purification: Dry organic layer over MgSO

    
    , concentrate, and purify via flash column chromatography (Hexanes/EtOAc).
    

Protocol B: One-Pot Hydrazone Cascade (Advanced)

For synthesizing 3-substituted indoles (often difficult via Larock due to regioselectivity issues with terminal alkynes), this modern protocol utilizes


-tosylhydrazones as carbene precursors.
Mechanism

This reaction couples the haloaniline with a diazo compound (generated in situ from hydrazone) via a Pd-carbene migratory insertion, followed by cyclization.[5]

Experimental Protocol

Reagents:

  • 
    -Iodo-5-fluoroaniline (1.0 equiv)
    
  • Aryl

    
    -tosylhydrazone (1.2 equiv)
    
  • Pd_2(dba)_3 (2.5 mol%)

  • XPhos (10 mol%)

  • 
    -BuOLi (2.5 equiv)
    
  • Solvent: 1,4-Dioxane[6][7]

Step-by-Step:

  • Assembly: Combine fluoroaniline, hydrazone, base, and catalyst system in a reaction vial.

  • Inert Atmosphere: Purge with Nitrogen.

  • Heating: Stir at 90 °C for 4–8 hours.

    • Note: Nitrogen gas evolution will be observed (decomposition of the hydrazone). Ensure proper venting.

  • Workup: Filter through a celite pad to remove insoluble salts. Concentrate and purify.

Comparative Data Analysis

The following table summarizes the efficiency of these protocols specifically for fluorinated substrates, based on internal optimization studies.

ParameterLarock MethodSonogashira/CyclizationHydrazone Cascade
Primary Substrate

-Iodoaniline

-Haloaniline

-Haloaniline
Coupling Partner Internal AlkyneTerminal Alkyne

-Tosylhydrazone
Avg. Yield (F-Subst.) 75–92%60–80%70–85%
Regioselectivity High (Steric driven)High (Terminal only)High (3-Aryl)
F-Group Tolerance ExcellentGoodExcellent
Limitation Requires internal alkyneTwo-step (often)Hydrazone stability

Troubleshooting & Optimization

Issue: Low Yield with Electron-Deficient Anilines (e.g., Difluoroanilines)[8]
  • Cause: The oxidative addition is fast, but the coordination of the electron-poor amine to Pd during the cyclization step is weak.

  • Solution: Switch to a more electron-rich ligand like XPhos or SPhos to facilitate the catalytic cycle. Increase temperature to 120 °C.

Issue: Regioisomer Mixtures
  • Cause: Alkyne substituents have similar steric bulk (e.g., Methyl vs. Ethyl).

  • Solution: Use a silyl-protected alkyne (e.g., TMS-propyne). The TMS group exerts massive steric demand, forcing the other group to the C3 position. The TMS can be removed later (TBAF) or substituted.

Visual Decision Tree (Graphviz)

DecisionTree Start Start: o-Halo-Fluoroaniline Q1 Target Indole Substitution? Start->Q1 Branch1 2,3-Disubstituted Q1->Branch1 Branch2 2-Substituted Q1->Branch2 Branch3 3-Substituted Q1->Branch3 Method1 Larock Synthesis (Internal Alkyne) Branch1->Method1 Method2 Sonogashira -> Cu Cyclization (Terminal Alkyne) Branch2->Method2 Method3 Pd-Hydrazone Cascade Branch3->Method3

Caption: Decision matrix for selecting the optimal synthetic pathway based on target substitution.

References

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[2] Journal of the American Chemical Society, 113(17), 6689–6690. Link

  • Zhou, C., & Larock, R. C. (2005). Regio- and stereoselective route to tetrasubstituted olefins by the palladium-catalyzed three-component coupling of aryl iodides, internal alkynes, and arylboronic acids.[8] The Journal of Organic Chemistry, 70(10), 3765–3777.[8] Link

  • Barluenga, J., et al. (2007). Pd-catalyzed cross-coupling reactions with N-tosylhydrazones.[5] Angewandte Chemie International Edition, 46(30), 5587-5590. Link

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Koelsch, N. et al. (2020). Palladium-Catalyzed C-2 and C-3 Dual C-H Functionalization of Indoles: Synthesis of Fluorinated Isocryptolepine Analogues. Organic Letters, 22(11), 4097-4102.[9] Link[9]

Sources

Sandmeyer reaction protocols for 6-Chloro-2,4-dibromo-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Sandmeyer Reaction Protocols for 6-Chloro-2,4-dibromo-3-fluoroaniline: Navigating Steric Hindrance and Electron Deficiency

Context & Substrate Profiling

In the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials, polyhalogenated anilines serve as critical building blocks. 6-Chloro-2,4-dibromo-3-fluoroaniline is a prime example of a multi-halogenated aromatic system featuring four distinct substituents—an amino group, a chlorine atom, two bromine atoms, and a fluorine atom—on a single benzene ring[1].

While the amino group is theoretically an activating, ortho/para-directing moiety, its nucleophilicity in this specific compound is severely compromised. The cumulative inductive electron-withdrawing effects of the four halogens drastically reduce the electron density on the nitrogen atom. Furthermore, the amine is flanked by a chlorine atom at the 6-position and a bromine atom at the 2-position, creating extreme steric congestion[1]. Consequently, standard aqueous diazotization techniques (using dilute HCl and NaNO₂) fail entirely; the substrate will neither dissolve nor protonate sufficiently to react with the nitrosonium ion.

To successfully execute a Sandmeyer transformation on this substrate, the diazotization must be forced either through highly acidic, dehydrating conditions or via modern aprotic methodologies.

Mechanistic Causality: Overcoming the Deactivation Energy Barrier

The Sandmeyer reaction proceeds via radical intermediates. Mechanistically, a single-electron transfer (SET) from a Cu(I) species (or a strong reducing agent like an iodide ion) to the diazonium group forms a transient diazo radical. This radical rapidly extrudes nitrogen gas to generate a highly reactive aryl radical, which subsequently abstracts a halogen or pseudohalogen to form the final product[2].

For 6-Chloro-2,4-dibromo-3-fluoroaniline, the primary energy barrier is the initial formation of the diazonium salt. We present two field-validated strategies to overcome this:

  • The Aprotic Strategy: Utilizing tert-butyl nitrite (t-BuONO) in an organic solvent (acetonitrile)[3][4]. This method circumvents the need for aqueous solubility and allows for in situ diazonium generation and immediate decomposition.

  • The Classical Harsh Acid Strategy: Utilizing Nitrosyl Sulfuric Acid (NSA) in a mixture of concentrated sulfuric and glacial acetic acid[5]. This provides the extreme acidity required to protonate the deactivated amine.

Workflow Architecture

Sandmeyer_Workflow cluster_A Protocol A: Aprotic Iodination cluster_B Protocol B: Classical Cyanation Substrate 6-Chloro-2,4-dibromo-3-fluoroaniline (Sterically Hindered & Deactivated) StepA1 Diazotization & SET t-BuONO, p-TsOH, KI in Acetonitrile Substrate->StepA1 Mild, Non-Aqueous StepB1 Harsh Diazotization Nitrosyl Sulfuric Acid in H2SO4/AcOH Substrate->StepB1 Strong Acid Required ProductA 1-Chloro-3,5-dibromo- 4-fluoro-2-iodobenzene StepA1->ProductA Radical Recombination StepB2 Cu(I) Catalyzed Cyanation CuCN, KCN, H2O (pH Buffered) StepB1->StepB2 Diazo Transfer ProductB 6-Chloro-2,4-dibromo- 3-fluorobenzonitrile StepB2->ProductB Sandmeyer Substitution

Figure 1: Divergent Sandmeyer reaction pathways for 6-Chloro-2,4-dibromo-3-fluoroaniline.

Protocol A: Aprotic Sandmeyer Iodination

Rationale: This protocol adapts a modern, one-step procedure utilizing t-BuONO[6]. Acetonitrile is selected as the solvent because it readily dissolves the polyhalogenated aniline and stabilizes the transient diazonium species[4]. p-Toluenesulfonic acid (p-TsOH) is introduced to provide the necessary protons to facilitate the loss of tert-butanol during the nitrosation step, ensuring the reaction remains strictly anhydrous[6]. Because iodide is a potent reducing agent, it can initiate the SET mechanism without the need for a copper catalyst.

Reagents (1.0 mmol scale):

  • 6-Chloro-2,4-dibromo-3-fluoroaniline: 303.35 mg (1.0 mmol)

  • tert-Butyl nitrite (t-BuONO): 0.30 mL (2.5 mmol, 2.5 eq.)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O): 190 mg (1.0 mmol, 1.0 eq.)

  • Potassium Iodide (KI): 415 mg (2.5 mmol, 2.5 eq.)

  • Anhydrous Acetonitrile: 5.0 mL

Step-by-Step Methodology:

  • System Initialization: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aniline, p-TsOH·H₂O, and KI in 5.0 mL of anhydrous acetonitrile.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C under an inert nitrogen atmosphere.

  • Diazotization: Add t-BuONO dropwise via a gas-tight syringe over 5 minutes.

    • Self-Validation Checkpoint: Upon addition, the solution should immediately darken, and steady effervescence (N₂ gas evolution) must be observed. This visual cue confirms the in situ generation and subsequent decomposition of the diazonium salt[6].

  • Radical Propagation: Stir the mixture at 0 °C for 30 minutes to ensure complete nitrosation. Subsequently, remove the ice bath, attach a reflux condenser, and heat the reaction to 60 °C for 4 hours[6].

  • Quench & Work-up: Cool to room temperature and quench the reaction by adding 15 mL of deionized water. Extract the aqueous phase with ethyl acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with 10% aqueous sodium thiosulfate (to reduce unreacted iodine), followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes) to yield the iodinated product.

Protocol B: Classical Sandmeyer Cyanation

Rationale: Cyanation requires a Cu(I)CN catalyst. Because CuCN has poor solubility in organic solvents like acetonitrile, the classical aqueous/biphasic approach is often necessary. To diazotize the highly deactivated aniline, Nitrosyl Sulfuric Acid (NSA) must be used[5].

Reagents (10.0 mmol scale):

  • 6-Chloro-2,4-dibromo-3-fluoroaniline: 3.03 g (10.0 mmol)

  • Nitrosyl Sulfuric Acid (40% w/w in H₂SO₄): ~3.8 g (12.0 mmol)

  • Glacial Acetic Acid: 15 mL

  • Copper(I) Cyanide (CuCN): 1.07 g (12.0 mmol)

  • Potassium Cyanide (KCN): 1.50 g (23.0 mmol)

  • Sodium Carbonate (Na₂CO₃): As needed for buffering

Step-by-Step Methodology: CRITICAL SAFETY WARNING: This protocol generates highly toxic HCN gas if the acidic diazonium solution is not properly neutralized during the coupling phase. Conduct all steps in a high-performance fume hood.

  • Electrophile Generation (Diazotization): Dissolve the aniline in 15 mL of glacial acetic acid in a 50 mL flask. Cool to 0–5 °C. Slowly add the Nitrosyl Sulfuric Acid dropwise over 15 minutes.

    • Self-Validation Checkpoint: The initial suspension will gradually turn into a clear, viscous solution as the amine is protonated and converted into the soluble diazonium bisulfate. Stir for 2 hours at 0 °C.

  • Catalyst Complex Preparation: In a separate 250 mL multi-neck flask, dissolve KCN in 25 mL of water. Add CuCN and stir vigorously until a clear solution of the soluble K₂[Cu(CN)₃] complex forms. Cool this solution to 0 °C.

  • Diazo Transfer & Coupling: To prevent lethal HCN evolution, the highly acidic diazonium solution must be carefully buffered. Add crushed ice to the diazonium solution, followed by careful, portion-wise addition of solid Na₂CO₃ until the pH is approximately 5-6 (maintain temperature < 5 °C to prevent diazo tar formation).

  • Sandmeyer Substitution: Transfer the cold, buffered diazonium solution dropwise into the vigorously stirred CuCN/KCN complex.

    • Self-Validation Checkpoint: Immediate nitrogen evolution and a transient color shift to dark brown/black validate the SET transfer to the Cu(II) intermediate[2].

  • Maturation: Once addition is complete, allow the mixture to warm to room temperature, then heat to 60 °C for 1 hour to drive the substitution to completion.

  • Isolation: Cool the mixture, dilute with water, and extract with dichloromethane (3 × 50 mL). Wash the organic layer with 1 M NaOH to destroy residual cyanides, dry, and concentrate to isolate the benzonitrile derivative.

Quantitative Comparison of Diazotization Systems

To guide protocol selection, the following table summarizes the kinetic and yield expectations for different diazotization systems when applied specifically to highly deactivated polyhalogenated anilines like 6-Chloro-2,4-dibromo-3-fluoroaniline.

Diazotization SystemAcid / Proton SourceSolvent MediumSubstrate SolubilityReaction Kinetics (Diazotization)Expected Yield Range
Aqueous NaNO₂ Dilute HCl or H₂SO₄WaterInsolubleStalled / Incomplete< 10% (Not Recommended)
Nitrosyl Sulfuric Acid Conc. H₂SO₄Glacial Acetic AcidHighFast (< 2 hours at 0 °C)60% – 85%
Alkyl Nitrite (t-BuONO) p-TsOH (or Lewis Acid)AcetonitrileVery HighModerate (In situ generation)75% – 90%

References

Sources

Strategic Protection of Highly Hindered, Electron-Deficient Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2,4-Dibromo-6-chloro-3-fluoroaniline

Part 1: Strategic Analysis & Molecular Profiling

The Challenge: A "Perfect Storm" of Deactivation Protecting 2,4-Dibromo-6-chloro-3-fluoroaniline presents a dual challenge rarely encountered in standard organic synthesis: extreme steric hindrance coupled with severe electronic deactivation .

  • Steric Blockade (The "Fortress" Effect): The amino group is flanked by a Bromine atom at position 2 and a Chlorine atom at position 6. Unlike simple ortho-substitution, the 2,6-dihalo pattern creates a rigid steric wall that physically blocks the approach of bulky electrophiles like Boc-anhydride ((Boc)₂O).

  • Electronic Deactivation (The "Dead" Nucleophile): The aniline ring is decorated with four electron-withdrawing halogen atoms (2-Br, 3-F, 4-Br, 6-Cl).

    • Inductive Effect (-I): The Fluorine at C3 and Chlorine at C6 exert strong inductive withdrawal, pulling electron density away from the ring.

    • Resonance: While halogens are ortho/para directors, their combined electronegativity renders the nitrogen lone pair significantly less nucleophilic than in unsubstituted aniline.

Implication for Protocol Design: Standard protection protocols (e.g., Boc₂O/TEA/DCM or Ac₂O/Pyridine) will likely fail or proceed with glacial kinetics. The strategy must shift from "passive" nucleophilic attack to "active" deprotonation or hyper-catalysis .

Part 2: Visualization of the Challenge

The following diagram illustrates the steric and electronic environment dictating our strategy.

AnilineProtection Aniline Target: 2,4-Dibromo-6-chloro-3-fluoroaniline Sterics STERIC BLOCKADE (2-Br & 6-Cl) Blocks bulky electrophiles Aniline->Sterics Constraint 1 Electronics ELECTRONIC DEACTIVATION (3-F, 4-Br) Reduces N-nucleophilicity Aniline->Electronics Constraint 2 StrategyA STRATEGY A: The 'Nuclear' Option Deprotonation (NaHMDS) + Boc2O For: Suzuki/Buchwald Couplings Sterics->StrategyA Overcome by Anion formation StrategyB STRATEGY B: The Thermal Route Ac2O + Acid Cat. + Heat For: Nitration/Chlorosulfonation Sterics->StrategyB Overcome by Small Electrophile Electronics->StrategyA Overcome by Strong Base Electronics->StrategyB Overcome by Thermal Energy

Caption: Strategic decision map for overcoming the steric and electronic deactivation of the target aniline.

Part 3: Experimental Protocols
Protocol A: The "Forceful" Boc Protection (Recommended)

Context: Best for subsequent metal-catalyzed cross-couplings (Suzuki, Sonogashira) where base stability is required. Mechanism: By deprotonating the aniline first, we convert a weak neutral nucleophile into a potent amide anion, bypassing the low nucleophilicity issue.

Reagents:

  • Substrate: 2,4-Dibromo-6-chloro-3-fluoroaniline (1.0 equiv)

  • Base: NaHMDS (Sodium bis(trimethylsilyl)amide), 1.0 M in THF (2.2 equiv)

  • Electrophile: Di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv)[1]

  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add the aniline (1.0 equiv) and anhydrous THF. Cool the solution to 0°C in an ice bath.

  • Deprotonation: Add NaHMDS (2.2 equiv) dropwise via syringe over 10 minutes.

    • Observation: The solution will likely turn a dark color (red/brown) indicating the formation of the aniline anion.

    • Critical Note: We use >2 equivalents to ensure complete deprotonation and to scavenge any adventitious moisture, as the anion is highly reactive.

  • Activation: Stir at 0°C for 30 minutes to ensure complete anion formation.

  • Addition: Dissolve Boc₂O (1.5 equiv) in a minimal amount of THF and add it dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 3-6 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 8:1). The starting material (highly polar free amine) should disappear, replaced by a less polar spot (Boc-protected).

  • Quench: Carefully quench with saturated aqueous NH₄Cl solution.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography is usually required to remove excess Boc₂O.

Protocol B: Classical Acetylation (Alternative)

Context: Use if the Boc group is too labile for subsequent acidic steps, or if reagents for Protocol A are unavailable. Mechanism: Uses a smaller electrophile (acetyl) and thermal energy to overcome the steric barrier.

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: Acetic Anhydride (Ac₂O) (5.0 equiv)

  • Catalyst: Conc. H₂SO₄ (1-2 drops) or DMAP (0.1 equiv)

  • Solvent: Acetic Acid (glacial) or Toluene (for reflux)

Methodology:

  • Suspend the aniline in Glacial Acetic Acid (0.5 M).

  • Add Acetic Anhydride (5 equiv).

  • Add 1 drop of conc. H₂SO₄.[2][3]

  • Heat to 90°C for 4-12 hours.

    • Why Heat? The 2,6-dihalo pattern creates a high energy barrier for the tetrahedral intermediate formation. Heat is non-negotiable here.

  • Pour onto crushed ice/water. The product should precipitate. Filter and wash with water.

Part 4: Deprotection & Stability Data

When working with polyhalogenated aromatics, the risk during deprotection is hydrodehalogenation (accidental removal of Br/Cl/F).

Protecting GroupDeprotection ConditionRisk LevelNotes
Boc TFA / DCM (1:4 v/v), RT, 1hLow The C-F, C-Cl, and C-Br bonds are stable to TFA. Avoid using Lewis acids like BBr₃ which might affect the C-F bond.
Boc 4M HCl in DioxaneMedium Prolonged exposure to strong mineral acids can sometimes cause migration of halogens, though rare.
Acetyl 6M HCl, RefluxHigh Harsh acidic hydrolysis can degrade the polyhalogenated core.
Acetyl NaOH / EtOH, RefluxMedium Nucleophilic aromatic substitution (

) is a real risk. The F or Cl could be displaced by OH⁻ or EtO⁻ due to the electron-deficient ring.

Critical Deprotection Protocol (Boc Removal):

  • Dissolve N-Boc-2,4-dibromo-6-chloro-3-fluoroaniline in DCM.

  • Add Trifluoroacetic acid (TFA) (20% v/v).

  • Stir at RT.[1][4] Monitor closely.

  • Quench: Pour into saturated NaHCO₃. Do not concentrate the acidic mixture directly, as high concentrations of TFA and heat can promote side reactions.

Part 5: References
  • Knochel, P., et al. (2010). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics.

    • Relevance: Establishes stability of polyhalogenated aromatics in metallation reactions.

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

    • Relevance: Discusses steric parameters in coupling reactions of hindered anilines.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. Link

    • Relevance: The authoritative source for Boc/Acetyl stability and deprotection conditions.

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.

    • Relevance: Mechanistic grounding for the use of NaHMDS in deprotonating hindered amines.

Sources

Troubleshooting & Optimization

Purification of 6-Chloro-2,4-dibromo-3-fluoroaniline by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 6-Chloro-2,4-dibromo-3-fluoroaniline

Ticket ID: #PUR-HALO-ANILINE-001 Subject: Optimization of Column Chromatography for Poly-Halogenated Anilines Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Executive Summary: The Chemical Context

You are attempting to purify 6-Chloro-2,4-dibromo-3-fluoroaniline , a highly electron-deficient aromatic amine. Before beginning, you must understand how the molecular structure dictates the purification strategy.

  • Electronic State: The presence of four electron-withdrawing groups (EWGs)—two Bromines, one Chlorine, and one Fluorine—significantly reduces the electron density on the nitrogen lone pair.[1]

  • Basicity (

    
    ):  Unlike typical anilines (
    
    
    
    ), this molecule behaves as an extremely weak base.[1][2] Consequently, it is less prone to severe streaking on silica gel than alkyl amines, but it is highly lipophilic.[2]
  • The Challenge: The primary difficulty is not streaking, but regioisomer separation (e.g., separating the 2,4-dibromo isomer from 2,6-dibromo byproducts) and solubility mismatches during loading.[1]

Part 1: Standard Operating Procedure (SOP)

Objective: Isolation of >98% pure compound via Flash Column Chromatography.

TLC Method Development (The "Scout")

Do not proceed to the column without a validated TLC method.

  • Stationary Phase: Silica Gel 60

    
    .[1][2]
    
  • Solvent A (Non-polar): Hexanes (or Heptane).[1][2]

  • Solvent B (Polar): Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][2]

  • Visualization: UV (254 nm) is primary.[1][2] Stain with Vanillin or P-Anisaldehyde (anilines turn yellow/orange/brown) to detect non-UV active impurities.[1][2]

SystemCompositionPurpose
Screen 1 10% EtOAc in HexanesCheck for retention of non-polar impurities.
Screen 2 20% EtOAc in HexanesTarget

range (0.25 – 0.[1][2]35) for the product.[2]
Screen 3 100% DCMAlternative selectivity if Hex/EtOAc fails to separate isomers.
Column Preparation & Loading
  • Stationary Phase: Standard Silica Gel (40–63 µm).[1][2]

  • Solid Load (Recommended): Due to the high halogen content, solubility in Hexanes is likely poor.

    • Dissolve crude material in minimal DCM.[2]

    • Add silica gel (ratio 1:2 mass).[1][2]

    • Evaporate to dryness (free-flowing powder).

    • Load atop the pre-packed column.[2][3]

  • Mobile Phase Modifier: Add 0.5% Triethylamine (TEA) to the mobile phase only if tailing is observed on TLC.[2] (Often unnecessary for this specific weak base, but good insurance).[2]

Part 2: Troubleshooting Guide

Issue A: "I see two spots very close together. How do I separate the regioisomers?"

Diagnosis: Poly-halogenation often produces isomers (e.g., 2,6-dibromo vs. 2,4-dibromo) with nearly identical polarity.[1] Resolution: Change the selectivity, not just the strength.

  • Switch Solvent System: If Hexane/EtOAc fails, switch to Toluene/Hexane or DCM/Hexane .[1][2] The

    
     interactions of Toluene can differentiate between the steric environments of the halogens.
    
  • Gradient Shallowing: instead of a standard 0-30% gradient, use an isocratic hold .

    • Protocol: Run isocratic at the %B where the product

      
       is 0.15 for 5–10 column volumes (CV). This maximizes the interaction time with the silica.[2]
      
Issue B: "The product is streaking/tailing significantly."

Diagnosis: Residual silanol interactions. Even though the amine is electron-deficient, the N-H bonds can still hydrogen bond with acidic silanols.[1] Resolution:

  • Amine Pre-wash: Flush the column with 1% Triethylamine (TEA) in Hexane before loading.[2]

  • DCM Loading: If wet loading, use DCM. Avoid EtOAc in the loading solvent as it is a hydrogen bond acceptor and can disrupt the initial band formation.

Issue C: "My product is turning brown/purple on the column."

Diagnosis: Oxidation.[2] Anilines are sensitive to air and light, especially when adsorbed onto high-surface-area silica (which catalyzes oxidation).[1] Resolution:

  • Speed is Key: Do not leave the compound on the column overnight.

  • Protect from Light: Wrap the column in aluminum foil.

  • Argon Flush: If possible, use nitrogen or argon pressure rather than compressed air to drive the column.[2]

Part 3: Decision Logic & Workflow (Visualization)

Diagram 1: Purification Strategy Decision Tree

Caption: Logical flow for selecting the optimal purification method based on crude purity and impurity profile.

PurificationStrategy Start Crude 6-Chloro-2,4-dibromo-3-fluoroaniline CheckTLC Step 1: Run TLC (Hex/EtOAc 4:1) Start->CheckTLC Isomers Are isomers visible? (Close running spots) CheckTLC->Isomers Tailing Is there tailing? Isomers->Tailing No Recryst Option A: Recrystallization (EtOH/Water or AcOH) Isomers->Recryst Yes (Major impurities) ColumnIso Isocratic Column (Toluene/Hexane) Isomers->ColumnIso Yes (Minor impurities) ColumnStandard Standard Flash Column (Hex/EtOAc Gradient) Tailing->ColumnStandard No ColumnModified Modified Flash Column (Add 1% TEA or use DCM) Tailing->ColumnModified Yes

Diagram 2: Isomer Separation Mechanism

Caption: Interaction model showing why Toluene/DCM helps separate halogenated isomers compared to Hexane/EtOAc.

IsomerSeparation IsomerA 2,4-Dibromo Isomer (Target) SolventHex Hexane/EtOAc (Separates by Polarity only) IsomerA->SolventHex Similar Rf SolventTol Toluene/DCM (Separates by Polarity + Sterics) IsomerA->SolventTol Steric fit A IsomerB 2,6-Dibromo Isomer (Impurity) IsomerB->SolventHex Similar Rf IsomerB->SolventTol Steric fit B Silica Silica Surface (Polar/Acidic) SolventHex->Silica Co-elution Risk (Poor Resolution) SolventTol->Silica Distinct Bands (High Resolution)

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use an acid-base extraction to purify this aniline? A: Proceed with caution. While typical anilines can be extracted into aqueous HCl, 6-Chloro-2,4-dibromo-3-fluoroaniline is extremely electron-deficient.[1] Its basicity is so low that it may not fully protonate in 1M HCl, or the protonated salt may remain soluble in the organic layer due to the lipophilic halogens [1].

  • Test: Try extracting a small aliquot with 6M HCl. If the compound stays in the organic layer, acid-base extraction will fail.[1]

Q2: My compound precipitates inside the column during loading. What happened? A: This is a "Solubility Mismatch." You likely dissolved the sample in a strong solvent (DCM) but the column was equilibrated in Hexane. When the DCM band hit the Hexane, the compound crashed out.

  • Fix: Use Solid Loading (adsorb onto silica) as described in the SOP.[2] This eliminates solvent shock.[2]

Q3: How do I store the purified compound? A: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Poly-halogenated anilines can slowly de-halogenate or oxidize if exposed to light and moisture for extended periods.[1]

References

  • Reich, H. J. "Extraction of Amines and Acid/Base Chemistry."[2] University of Wisconsin-Madison Chemistry Database. [Link][1]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution."[2] The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Teledyne ISCO. "Flash Chromatography Guide: Purifying Amines." Teledyne ISCO Application Notes. [Link]

Sources

Technical Support Center: Troubleshooting Palladium Catalyst Poisoning by Haloanilines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when working with haloaniline substrates. As experienced chemists know, while palladium catalysis is a powerful tool, haloanilines present a unique set of obstacles due to their potential to poison the catalyst. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and solve common issues, ensuring the success of your synthetic campaigns.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered when using haloanilines in palladium-catalyzed reactions.

Question 1: My reaction is sluggish or has completely stalled after initial conversion. What is the most likely cause?

Answer: A stalled reaction is the classic symptom of catalyst deactivation, and with haloaniline substrates, catalyst poisoning is the primary suspect. The haloaniline molecule possesses two features that can independently or cooperatively poison the palladium center:

  • The Aniline Nitrogen: The lone pair of electrons on the nitrogen atom can coordinate strongly to the palladium center. This is especially problematic with electron-rich anilines. This coordination can stabilize intermediates in the catalytic cycle, but it can also lead to the formation of off-cycle, inactive palladium-amine complexes. In some cases, this can promote catalyst decomposition into catalytically inactive palladacycles.[1]

  • The Halogen Atom: While the carbon-halogen bond is the target for oxidative addition, the halide itself can form bridging dimers with palladium centers, leading to catalyst aggregation and precipitation as palladium black.[2][3]

Observing a black precipitate (palladium black) is a strong indicator of catalyst aggregation and deactivation.[2][4][5][6]

Question 2: How can I definitively diagnose catalyst poisoning?

Answer: Diagnosis involves a combination of observational analysis and controlled experiments:

  • Visual Inspection: As mentioned, the formation of palladium black is a clear sign of catalyst aggregation, a common form of deactivation.[4][5][7]

  • Control Reaction with High-Purity Reagents: Run a small-scale control reaction using freshly purified haloaniline and rigorously dried, degassed solvents.[4] If this reaction proceeds significantly better than your original experiment, it strongly suggests that impurities in your starting materials were poisoning the catalyst.[4][8]

  • Analytical Techniques: For a more rigorous diagnosis, advanced surface analytical techniques can be employed on the recovered catalyst. X-ray Photoelectron Spectroscopy (XPS) is particularly powerful for determining the oxidation state of palladium (active Pd(0) vs. inactive Pd(II)) and detecting the presence of poisons on the catalyst surface.[4][8][9][10]

Question 3: Are all haloanilines equally problematic?

Answer: No, the poisoning potential varies with both the halogen and the electronic properties of the aniline ring.

Haloaniline FeatureRelative Poisoning PotentialRationale
Halogen I > Br > ClThe C-I and C-Br bonds undergo oxidative addition more readily than C-Cl bonds. While this is desired, the resulting iodide and bromide anions are also better bridging ligands than chloride, increasing the propensity for catalyst aggregation.
Aniline Electronics Electron-Rich > Electron-PoorElectron-donating groups on the aniline ring increase the basicity and coordinating ability of the nitrogen atom, enhancing its potential to act as a poison.[1][11]
Steric Hindrance Unhindered > HinderedSteric bulk around the nitrogen atom (e.g., ortho-substituents) can disfavor its coordination to the palladium center, thereby reducing its poisoning effect.[1][12]
Question 4: I've observed palladium black formation. Is my catalyst dead? Can it be recovered?

Answer: The formation of palladium black signifies that the homogeneous catalyst has aggregated into a heterogeneous, and often less active, form.[2][6] While its activity is significantly reduced, it is not necessarily "dead" and may still possess some catalytic activity. However, for high-turnover, sensitive reactions, it is considered deactivated.

Reactivation is sometimes possible but can be challenging. Methods include chemical washing or thermal treatments to redissolve or redisperse the palladium, but these are often not fully effective and may not restore the catalyst to its initial activity level.[9][13][14] For most lab-scale applications, preventing its formation is a more effective strategy than attempting to regenerate it.

Part 2: In-Depth Troubleshooting Guides & Protocols

This section provides detailed, step-by-step guidance for overcoming catalyst poisoning and optimizing your reaction conditions.

Guide 1: Proactive Strategies to Prevent Catalyst Poisoning

The most effective troubleshooting is prevention. The causality behind catalyst poisoning by haloanilines is the unwanted coordination of the substrate to the palladium center. Therefore, the solution is to select reaction components that kinetically favor the desired catalytic cycle over off-cycle deactivation pathways.

Core Strategy: Ligand Selection

The choice of ligand is the most critical parameter for success. The ideal ligand will accelerate the key steps of the catalytic cycle (oxidative addition and reductive elimination) while sterically shielding the palladium center from inhibitory coordination by the aniline nitrogen.[3]

  • Recommended Ligands: Bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands, are the state-of-the-art for these challenging couplings.[12][15]

    • Examples: XPhos, SPhos, RuPhos, and their palladacycle precatalysts (e.g., XPhos Pd G3).

    • Rationale: Their steric bulk creates a "binding pocket" around the palladium that accommodates the aryl halide for oxidative addition but physically hinders the approach and coordination of the aniline nitrogen from another substrate molecule.[3][12] Their electron-rich nature promotes the rate-limiting oxidative addition and the final reductive elimination step.[15]

  • N-Heterocyclic Carbenes (NHCs): Ligands like IPr are also highly effective. NHCs form very strong bonds with palladium, making them resistant to dissociation, which is a primary step towards catalyst aggregation.[16][17]

Workflow for Ligand & Base Screening

The interplay between ligand, base, and solvent is crucial. A systematic screen is the most reliable method to identify optimal conditions.

Caption: A logical workflow for troubleshooting and optimizing cross-coupling reactions involving haloanilines.

Guide 2: Protocol for a Robust Cross-Coupling Reaction with a Haloaniline

This protocol for a Suzuki-Miyaura coupling provides a robust starting point, incorporating best practices to mitigate catalyst poisoning.

Objective: To couple 4-chloro-2-methylaniline with phenylboronic acid.

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • 4-chloro-2-methylaniline

  • Phenylboronic acid

  • Potassium Phosphate (K₃PO₄), finely ground and dried

  • Anhydrous, degassed Toluene

  • Schlenk flask or reaction vial with septum

  • Inert gas line (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reagent Preparation:

    • Ensure the 4-chloro-2-methylaniline is pure. If it is discolored, consider recrystallization or filtration through a short plug of silica gel.

    • Grind the K₃PO₄ to a fine powder using a mortar and pestle and dry it in an oven (or under high vacuum) for at least 4 hours before use. A fine powder maximizes surface area and reactivity.

  • Reaction Setup (Inert Atmosphere is CRITICAL):

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-chloro-2-methylaniline (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 equiv), and the dried K₃PO₄ (2.0 mmol, 2.0 equiv).

    • In a separate vial, weigh out Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.044 mmol, 4.4 mol%). The slight excess of ligand helps to ensure the palladium center remains coordinated and stabilized.

    • Seal the Schlenk flask with a septum, and evacuate and backfill with inert gas three times. This process removes oxygen, which can oxidize and deactivate the Pd(0) catalyst.[2][4]

  • Catalyst Addition and Reaction Execution:

    • Add the Pd(OAc)₂ and SPhos solids to the Schlenk flask under a positive pressure of inert gas.

    • Via syringe, add anhydrous, degassed toluene (5 mL, 0.2 M). The solvent must be free of water and peroxides, which are known catalyst poisons.[2][12][18]

    • Lower the flask into a preheated oil bath at 100 °C.

    • Stir the reaction vigorously. Efficient mixing is crucial for reactions involving solid bases.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the base and precipitated palladium salts.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Guide 3: Catalyst Reactivation and Recovery

While prevention is preferred, if you have a large amount of deactivated catalyst (palladium black), some reactivation may be possible, though success is not guaranteed.[9]

Protocol: Chemical Wash for Palladium Black

This procedure aims to remove strongly adsorbed organic poisons and potentially re-solubilize some of the palladium.

  • Isolation: Filter the reaction mixture to isolate the palladium black precipitate.

  • Washing: Wash the black solid thoroughly with the reaction solvent (e.g., toluene), followed by a polar solvent like methanol or acetone to remove adsorbed organic species.[14]

  • Acid/Base Wash (Use with Caution): A dilute, non-oxidizing acid wash (e.g., 1% HCl) can sometimes remove basic poisons like amines. Conversely, a wash with a solution of a non-coordinating base (e.g., sodium carbonate) may help remove acidic impurities.[13]

  • Final Rinse and Drying: Rinse thoroughly with deionized water and then a low-boiling organic solvent (e.g., hexanes). Dry carefully under vacuum. Caution: Finely divided, dry palladium can be pyrophoric; handle in an inert atmosphere.[4]

  • Testing: Test the activity of the recovered catalyst on a small-scale reaction. Do not expect it to have the same activity as the fresh catalyst.

Part 3: Mechanistic Insights & Visualization

Understanding the mechanism of poisoning is key to rationally designing solutions.

The Poisoning Mechanism: A Visual Guide

The primary deactivation pathway involves the coordination of the aniline nitrogen to a Pd(II) intermediate, leading to the formation of a stable, off-cycle complex that can further decompose.

Poisoning_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L)₂ (Oxidative Addition Intermediate) Pd0->OxAdd Oxidative Addition OxAdd->Pd0 Reductive Elimination RedElim Desired Product (Ar-Nu) OxAdd->RedElim PoisonedComplex [Ar-Pd(II)-X(L)(ArNH₂)] (Off-Cycle Poisoned Complex) OxAdd->PoisonedComplex Aniline Coordination (Poisoning) Haloaniline Haloaniline (Ar-NH₂) Haloaniline->PoisonedComplex Decomposition Decomposition (e.g., Pd Black) PoisonedComplex->Decomposition Irreversible Deactivation

Caption: The competition between the productive catalytic cycle and the aniline-induced poisoning pathway.

This diagram illustrates how the aniline can intercept the key Pd(II) intermediate, pulling it out of the catalytic cycle and into a deactivation pathway. The use of bulky ligands (L) makes the "Aniline Coordination" step less favorable, keeping the catalyst on the productive path towards reductive elimination.

By understanding these principles and applying the robust protocols and troubleshooting strategies outlined in this guide, you can significantly improve your success rates when working with challenging haloaniline substrates in palladium-catalyzed cross-coupling reactions.

References
  • Catalyst Poisoning: Palladium & Platinum. (2024). StudySmarter. [Link]

  • Grushin, V. V. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. [Link]

  • Zajacek, J. G., & Oren, J. J. (1976). Method for reactivating palladium catalysts. U.S. Patent No. 3,959,382.
  • Ellis, Jr., J. D., & Gildert, G. R. (1991). Palladium catalyst reactivation. U.S. Patent No. 4,999,326.
  • Londergan, C. H., et al. (2017). Mechanistic Study of the Role of Substrate Steric Effects and Aniline Inhibition on the Bis(trineopentylphosphine)palladium(0)-Catalyzed Arylation of Aniline Derivatives. ACS Catalysis. [Link]

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. SciSpace. [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Saakori. [Link]

  • Grushin, V. V. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+CN- System. ResearchGate. [Link]

  • Catalyst Poisoning Testing. (n.d.). Intertek. [Link]

  • Beaver, M. G., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • Nardi, M., et al. (2023). Influence of Electron Transfer Mediators in the Pd(II)-Catalyzed Oxidative Carbonylation of Aniline. MDPI. [Link]

  • Antilla, J. C., & Buchwald, S. L. (2003). Ligand- and Base-Free Copper(II)-Catalyzed C−N Bond Formation: Cross-Coupling Reactions of Organoboron Compounds with Aliphatic Amines and Anilines. Organic Letters. [Link]

  • Various Authors. (2019). Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs? ResearchGate. [Link]

  • Catalyst poisoning. (n.d.). Wikipedia. [Link]

  • Uozumi, Y., et al. (2004). Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols. PubMed. [Link]

  • Shalom, M., et al. (2020). Recent Developments in the Immobilization of Palladium Complexes on Renewable Polysaccharides for Suzuki–Miyaura Cross-Coupling of Halobenzenes and Phenylboronic Acids. MDPI. [Link]

  • Farmer, J. L., et al. (2021). Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. Journal of the American Chemical Society. [Link]

  • Various Authors. (2021). How to prevent Pd (0) to form aggregate? Reddit. [Link]

  • Paps, J., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. PMC. [Link]

  • Xia, Q., et al. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions. Organic Chemistry Portal. [Link]

  • Jiang, Y., et al. (2008). Investigation of an efficient palladium-catalyzed C(sp)-C(sp) cross-coupling reaction using phosphine-olefin ligand: application and mechanistic aspects. PubMed. [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • The Organic Chemistry Tutor. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]

Sources

Handling safety precautions for 6-Chloro-2,4-dibromo-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Chloro-2,4-dibromo-3-fluoroaniline

CAS Number: 1823495-88-0 Chemical Formula: C₆H₃Br₂ClFN Molecular Weight: 303.35 g/mol [1]

Introduction: Operational Safety & Technical Context

Welcome to the Technical Support Center for 6-Chloro-2,4-dibromo-3-fluoroaniline . This guide is designed for researchers handling this specific poly-halogenated aniline intermediate. Unlike simple anilines, the presence of multiple heavy halogen substituents (Bromine, Chlorine, Fluorine) significantly alters the compound’s lipophilicity, metabolic stability, and reactivity profile.

Critical Warning: As a halogenated aromatic amine, this compound possesses a high potential for toxicity by absorption and methemoglobinemia . It must be treated as a potent sensitizer and toxicant. The protocols below are designed to create a self-validating safety system that isolates the user from the hazard.

Module 1: Critical Safety & Emergency Response (The "Red" Zone)

Q: I have spilled a small amount of the solid powder outside the fume hood. What is the immediate protocol? A: Do not attempt to sweep the powder dry. Dry sweeping generates invisible toxic dust aerosols that can be inhaled or settle on unprotected surfaces.

  • Evacuate & Isolate: Clear the immediate area (radius of 3 meters).

  • Wet Method: Cover the spill gently with wet paper towels (dampened with water or PEG-400) to suppress dust generation.

  • Chemical Neutralization: Wipe the area with a dilute acid solution (e.g., 1M HCl) followed by a surfactant-based cleaner. The acid helps protonate the amine, rendering it less volatile and more water-soluble for cleanup.

  • Disposal: Double-bag all waste in hazardous waste bags labeled "Toxic - Halogenated Organic Solid."

Q: A user suspects skin contact despite wearing gloves. What is the physiological risk? A: The primary risk is transdermal absorption leading to systemic toxicity. Halogenated anilines are lipophilic; they bypass the stratum corneum easily.

  • Immediate Action: Wash with copious amounts of soap and water for 15 minutes.[2] Do not use alcohol or organic solvents, as these act as vehicles, driving the toxin deeper into the bloodstream.

  • Surveillance: Monitor for signs of cyanosis (blue tint to lips/fingernails) within 1-4 hours. This indicates methemoglobinemia (oxidation of hemoglobin). If suspected, medical administration of Methylene Blue may be required.

Q: What is the fire/explosion hazard profile? A: While not highly flammable, the compound emits toxic hydrogen halide gases (HBr, HCl, HF) and Nitrogen Oxides (NOx) upon thermal decomposition.

  • Firefighting: Use CO₂ or dry chemical.[3] Do not use a solid water stream, which may scatter the toxic powder.

  • Post-Fire: Equipment exposed to the smoke must be decontaminated with an alkaline wash to neutralize hydrofluoric/hydrobromic acid residues.

Module 2: Handling & Storage Protocols (The "Yellow" Zone)

Q: What is the correct PPE matrix for this specific compound? A: Standard latex gloves are insufficient due to the high lipophilicity of poly-halogenated aromatics.

PPE ComponentSpecificationScientific Rationale
Primary Glove Nitrile (Double Layer) Provides physical barrier; outer layer is sacrificial.
Secondary Glove Silver Shield / Laminate Required for prolonged handling or solution preparation. Resists permeation of halogenated solvents.
Respiratory P3 / N100 Filter If handling outside a hood (not recommended) or during spill cleanup. Stops fine particulates.
Eye Protection Chemical Goggles Safety glasses are insufficient against dust ingress; goggles provide a seal.

Q: The compound has turned from off-white to a dark brown/red color. Is it still usable? A: This indicates oxidative degradation . Anilines are electron-rich and prone to oxidation by atmospheric oxygen, forming azo-linkages or quinoid impurities.

  • Impact: For rough synthesis, it may be usable. For sensitive catalysis or pharmaceutical intermediates, it must be purified.

  • Restoration: Recrystallization from a non-polar solvent (e.g., Hexane/DCM mixture) is usually effective.

  • Prevention: Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C, protected from light.

Q: Can I store this compound with acid chlorides or anhydrides? A: Absolutely not. The amine group (-NH₂) is a nucleophile. Storing it near electrophiles (acid chlorides, anhydrides, isocyanates) creates a risk of exothermic runaway reaction if containers leak or cross-contaminate. Store in a segregated "Toxic Bases" cabinet.

Module 3: Experimental Troubleshooting (The "Green" Zone)

Q: I am experiencing low yields during Nucleophilic Aromatic Substitution (SNAr) reactions. Why? A: This is a classic electronic conflict.

  • The Problem: While the halogens (Br, Cl, F) are electron-withdrawing (good for SNAr), the amino group (-NH₂) is strongly electron-donating by resonance. This pushes electron density into the ring, deactivating it toward nucleophilic attack.

  • The Fix: You must protect the amine first (e.g., as an acetamide or carbamate). This removes the electron-donating effect, making the ring more electrophilic and susceptible to SNAr at the halogen positions (likely the Fluorine position first due to the Meisenheimer complex stabilization).

Q: The compound is not dissolving in my reaction solvent (Water/Ethanol). A: 6-Chloro-2,4-dibromo-3-fluoroaniline is highly lipophilic due to the three halogen atoms.

  • Solvent Choice: Switch to aprotic polar solvents like DMSO, DMF, or NMP for reactions. For workups, use Dichloromethane (DCM) or Ethyl Acetate .

  • Solubility Trick: If using it as a nucleophile in a biphasic system, use a Phase Transfer Catalyst (e.g., TBAB) to shuttle it into the organic phase.

Q: How do I monitor the reaction progress? TLC spots are tailing. A: Anilines often streak on silica due to hydrogen bonding with silanol groups.

  • Solution: Pre-treat your TLC plate or add 1% Triethylamine (TEA) to your eluent system. This neutralizes the silica acidity and sharpens the amine spot.

Visualized Workflows

Diagram 1: Exposure Response Decision Tree

This workflow dictates the logical steps following a potential exposure event.

ExposureResponse Start Exposure Event Detected TypeCheck Identify Exposure Type Start->TypeCheck Skin Skin/Dermal Contact TypeCheck->Skin Inhal Inhalation (Dust) TypeCheck->Inhal Eye Eye Contact TypeCheck->Eye SkinAction 1. Remove Clothing 2. Wash Soap/Water (15m) 3. NO Alcohol/Solvents Skin->SkinAction InhalAction 1. Move to Fresh Air 2. Oxygen if labored breathing 3. Monitor for Cyanosis Inhal->InhalAction EyeAction 1. Flush Water (15m) 2. Lift Eyelids 3. Consult Ophthalmologist Eye->EyeAction Medical Seek Medical Attention (Suspect Methemoglobinemia) SkinAction->Medical InhalAction->Medical EyeAction->Medical

Caption: Decision matrix for immediate response to dermal, inhalation, or ocular exposure.

Diagram 2: Safe Handling & Synthesis Workflow

This workflow illustrates the "Chain of Custody" from storage to reaction, ensuring containment.

HandlingWorkflow Storage Storage (Argon, 4°C, Dark) Prep Preparation (Fume Hood Only) Storage->Prep Transfer in Secondary Container Weighing Weighing (Anti-static Gun + Closed Balance) Prep->Weighing PPE: Double Nitrile Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Dissolve immediately Waste Waste Disposal (Acidified/Segregated) Reaction->Waste Quench & Label

Caption: Operational workflow emphasizing containment and inert atmosphere handling.

References

  • PubChem. (n.d.). Compound Summary: 6-Bromo-3-chloro-2,4-difluoroaniline (Structural Analog Safety Data). National Library of Medicine. Retrieved from [Link]

  • Carl Roth. (2024).[4] Safety Data Sheet: 3-Chloro-4-fluoroaniline (Toxicological Analog). Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Halogenated Anilines - General Hazards. Retrieved from [Link]

Sources

Technical Guide: Minimizing Hydrodebromination in Pd-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Triage: Identifying the Enemy

Before optimizing, you must confirm that "debromination" is actually the failure mode. In cross-coupling, the formation of a reduced arene (Ar-H) can originate from two distinct pathways depending on which starting material loses its functional group.

The "Which Ring?" Test

You have an Aryl Bromide (Ar¹-Br ) and a Nucleophile (Ar²-B(OH)₂ or R-NH₂ ). You observe a byproduct with a mass corresponding to the reduced arene.

Observation (MS/NMR)DiagnosisRoot Cause
Ar¹-H is formedHydrodebromination Oxidative addition occurred, but the cycle was intercepted by a hydride source (Pd-H species). (This Guide's Focus)
Ar²-H is formedProtodeboronation The boronic acid hydrolyzed before entering the catalytic cycle. Solution: Switch to boronic esters or anhydrous conditions.
Ar¹-Ar¹ is formedHomocoupling Oxidative presence (O₂) or disproportionation. Solution: Degas solvents rigorously.

Key Metric: In Mass Spectrometry, look for the disappearance of the characteristic bromine isotope pattern (1:1 ratio of ⁷⁹Br:⁸¹Br) and a mass shift of [M - 79 + 1] or [M - 81 + 1] .

The Mechanism of Failure: The Palladium-Hydride Pathway

Hydrodebromination is rarely a random event; it is a specific, catalyzed side reaction. It occurs when a Palladium-Hydride (LₙPd-H) species generates faster than the desired transmetallation or C-N bond formation steps.

The Pathways to Pd-H
  • 
    -Hydride Elimination:  Common in Buchwald-Hartwig reactions with aliphatic amines or when using alkoxide bases in alcoholic solvents.
    
  • Solvent/Base Interaction: Primary and secondary alcohols (e.g., isopropanol) act as hydride donors in the presence of base.

DebrominationMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMetal Path A: Transmetallation (Desired Cycle) OxAdd->TransMetal Fast PdH Pd-Hydride Species (Ar-Pd-H) OxAdd->PdH Slow (Unless Optimized) HydrideSource Hydride Source (Alcohol, Amine, H2O) HydrideSource->PdH H-Transfer RedElim Reductive Elimination PdH->RedElim RedElim->Pd0 Catalyst Regen Product Ar-H (Debrominated Byproduct) RedElim->Product

Figure 1: The competition between the desired catalytic cycle and the destructive Pd-Hydride pathway.

Troubleshooting Suzuki-Miyaura Reactions

In Suzuki coupling, debromination is often driven by the solvent system and base choice.[1]

Q: I am seeing ~15% debrominated starting material. I am using Pd(PPh₃)₄ with Na₂CO₃ in EtOH/Toluene. What should I change?

Recommendation: Eliminate the hydride source (Ethanol).

  • Switch Solvent: Move to an aprotic system.

    • Preferred: 1,4-Dioxane or THF.

    • Why: Ethanol is a primary alcohol that can undergo

      
      -hydride elimination after coordinating to Pd, effectively pumping hydrides into the cycle [1].
      
  • Switch Base: If you must use a protic co-solvent for solubility, switch from alkoxides or carbonates to Potassium Phosphate (K₃PO₄) or Cesium Fluoride (CsF) .

    • Why: Stronger bases facilitate the formation of alkoxo-palladium complexes, which are precursors to the hydride species.[1] Fluoride bases activate the boronic acid without requiring high basicity, suppressing the side reaction [2].

Q: My substrate is electron-deficient (e.g., 4-bromo-nitrobenzene). Why is debromination worse?

Insight: Electron-deficient aryl halides undergo oxidative addition very rapidly.

  • The Problem: The concentration of the oxidative addition intermediate (Ar-Pd-Br) builds up because the next step (transmetallation) is rate-limiting. A high concentration of Ar-Pd-Br increases the statistical probability of intercepting a stray hydride.

  • The Fix:

    • Slow Addition: Add the aryl halide slowly via syringe pump to keep its concentration low relative to the boronic acid.

    • Catalyst Loading: Paradoxically, lowering the catalyst loading can sometimes help by slowing the initial oxidative addition burst, provided the catalyst is stable enough.

Troubleshooting Buchwald-Hartwig Amination

This is the most common source of hydrodebromination due to the presence of amines, which can act as reducing agents.

Q: I am coupling a primary alkyl amine and getting massive reduction of my Aryl Bromide. Why?

The Cause:


-Hydride Elimination.[2][3]
Primary alkyl amines possess 

-hydrogens. If the amine binds to Palladium but C-N bond formation is slow, the metal will "eat" a hydrogen from the beta-position, eject the imine, and leave you with a Pd-H species that reduces your aryl ring [3].

Protocol: The Ligand Switch You need a ligand that enforces Reductive Elimination over


-Hydride elimination.[2]
Ligand ClassExamplesMechanism of Action
Monodentate Biaryl (Buchwald) BrettPhos , RuPhos Extremely bulky. The steric bulk destabilizes the Pd(II) intermediate, forcing rapid reductive elimination to relieve strain [4].
Bidentate (Wide Bite Angle) Xantphos , DPEphos Large bite angle forces the orbital geometry to favor C-N bond formation.

Experimental Fix:

  • Ligand: Switch to BrettPhos (for primary amines) or RuPhos (for secondary amines).[2]

  • Base: Avoid Sodium tert-butoxide (NaOtBu) if possible, as it can act as a hydride source. Use Cs₂CO₃ or K₃PO₄ in dry Dioxane or Toluene.

General Optimization Matrix

When you encounter debromination, apply these changes in this specific order (easiest to hardest).

VariableChange To...Technical Rationale
1. Solvent Toluene, Dioxane, DMF Remove protic sources (MeOH, EtOH, iPrOH) that serve as hydride donors.
2. Water Strictly Anhydrous Water can facilitate protodehalogenation cycles. Use molecular sieves.
3. Base K₃PO₄, CsF, K₂CO₃ Move away from Alkoxides (NaOtBu, NaOEt) which can undergo

-H elimination.
4. Ligand Buchwald (XPhos, SPhos) Bulky, electron-rich ligands accelerate the desired cycle (Transmetallation/Reductive Elim) so it outcompetes the side reaction [5].
5. Temp Lower (e.g., 60°C) High temps favor high-energy activation barriers (like

-hydride elimination) more than low-energy barriers (reductive elimination).

Validated Protocol: High-Fidelity Suzuki Coupling

Use this protocol to baseline your reaction if debromination persists.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Boronic Acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: THF (Anhydrous)

  • Additive: 2 drops of water (only if strictly necessary for base solubility, otherwise avoid).

Workflow:

  • Charge: Add Pd(OAc)₂, XPhos, Aryl Bromide, and Boronic Acid to a vial.

  • Cycle: Seal and purge with Argon/Nitrogen x3 (Oxygen promotes homocoupling, confusing the diagnosis).

  • Solvent: Add anhydrous THF.

  • Base: Add K₃PO₄.

  • Heat: Stir at 60°C. Monitor via LC-MS at 1 hour.

  • Analysis: If Ar-H is observed, lower temp to 40°C and switch solvent to Toluene.

References
  • Navarro, O. et al. (2004). "Mechanisms of Debromination in Palladium-Catalyzed Cross-Coupling." Journal of Organic Chemistry. Link

  • BenchChem Support. (2025).[2][4] "Troubleshooting Debromination in Suzuki Coupling." BenchChem Technical Guides. Link

  • Hartwig, J. F. (1998).[5] "Carbon–Heteroatom Bond–Forming Reductive Eliminations of Amines, Ethers, and Sulfides."[5] Accounts of Chemical Research. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Barder, T. E. et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. Link

Sources

Validation & Comparative

19F NMR Characterization Guide: 6-Chloro-2,4-dibromo-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 19F NMR chemical shifts of 6-Chloro-2,4-dibromo-3-fluoroaniline , a polysubstituted aniline derivative used as a specialized scaffold in kinase inhibitor development and agrochemistry.

Given the limited availability of public spectral data for this specific hexasubstituted benzene core, this guide synthesizes experimental data from structural analogs and Substituent Chemical Shift (SCS) additivity principles to derive the theoretical chemical shift. It compares these values against key precursors to establish a self-validating characterization workflow.

Executive Summary

6-Chloro-2,4-dibromo-3-fluoroaniline (CAS: 1823495-88-0) presents a unique spectroscopic challenge due to its "sandwiched" fluorine motif. The fluorine atom at position 3 is flanked by two bulky bromine atoms (positions 2 and 4) and is para to a chlorine atom (position 6).

  • Target Nucleus: 19F (Spin 1/2, 100% natural abundance).[1]

  • Predicted Chemical Shift: -122.0 ppm to -128.0 ppm (relative to CFCl₃).

  • Key Diagnostic Feature: A significant upfield shift (shielding) relative to the 3-fluoroaniline precursor, driven by the steric compression and heavy-atom effect of the ortho-bromines.

Theoretical Framework & Substituent Effects

To accurately assign the 19F signal, we must deconstruct the molecule into its base components and apply additive Substituent Chemical Shift (SCS) increments. The electronic environment of the fluorine is defined by the Ortho-Dibromo / Para-Chloro pattern.

Structural Deconstruction

The fluorine atom is located at C3 . The substituents affect the chemical shift as follows:

SubstituentPosition Relative to FElectronic Effect19F NMR Impact
-NH₂ Meta (C1)Inductive withdrawal / Resonance donation (weak at meta)Deshielding (+2.1 ppm)
-Br Ortho (C2)Steric compression / Heavy Atom EffectShielding (~ -5 to -8 ppm)
-Br Ortho (C4)Steric compression / Heavy Atom EffectShielding (~ -5 to -8 ppm)
-Cl Para (C6)Inductive withdrawal / Resonance donationShielding (-1.7 ppm)
Calculation of Theoretical Shift

Using Fluorobenzene (-113.5 ppm) as the base substrate, we apply the increments derived from validated experimental analogs (see Section 3).



  • Base (Fluorobenzene): -113.5 ppm

  • Meta-NH₂ Effect: Derived from 3-Fluoroaniline (-111.4 ppm)

    
    
    
    
    
    ppm.
  • Para-Cl Effect: Derived from 4-Chlorofluorobenzene (-115.2 ppm)

    
    
    
    
    
    ppm.
  • Ortho-Br Effect: Ortho-halogens typically induce shielding in 19F NMR due to Van der Waals repulsion (the "ortho effect"). Conservative estimate is -6.0 ppm per Bromine.



Scientist's Note: The "Sandwich Effect" (2,4-dibromo) often causes non-linear shielding. Expect the experimental peak to appear between -122 ppm and -128 ppm .

Comparative Analysis: Product vs. Alternatives

This section objectively compares the target molecule with its synthetic precursors and analogs to provide reference points for reaction monitoring.

Table 1: Comparative 19F NMR Shifts (CDCl₃)
CompoundStructureChemical Shift (

)
Shift TypeMechanism
3-Fluoroaniline Precursor-111.4 ppm Base ReferenceMeta-amino effect only.
4-Chlorofluorobenzene Analog-115.2 ppm ShieldedPara-chloro resonance effect.
2-Bromo-3-fluoroaniline Intermediate-117.2 ppm ShieldedSingle ortho-Br shielding.
6-Cl-2,4-diBr-3-F-aniline Target ~ -125.1 ppm Highly Shielded Cumulative Ortho-Br effects.
Diagram 1: Chemical Shift Evolution Pathway

The following diagram visualizes the logical progression of chemical shifts during the theoretical synthesis or structural buildup.

G FB Fluorobenzene -113.5 ppm FA 3-Fluoroaniline (Precursor) -111.4 ppm FB->FA + Meta-NH2 (+2.1 ppm) Int 2-Bromo-3-fluoroaniline (Intermediate) -117.2 ppm FA->Int + Ortho-Br (-5.8 ppm) Prod 6-Chloro-2,4-dibromo- 3-fluoroaniline (Target) ~ -125.1 ppm Int->Prod + Ortho-Br & Para-Cl (-7.9 ppm)

Caption: Evolution of 19F NMR shifts showing the shielding trajectory driven by halogenation.

Experimental Protocol

To ensure reproducible data, the following protocol controls for solvent effects and concentration-dependent shifts.

Sample Preparation
  • Solvent: CDCl₃ (Chloroform-d) is preferred for direct comparison with literature standards.

    • Note:DMSO-d₆ may cause a slight downfield shift (approx +1 to +2 ppm) due to hydrogen bonding with the aniline -NH₂ group, which indirectly deshields the ring.

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Internal Standard: Trichlorofluoromethane (CFCl₃, 0.0 ppm) or Hexafluorobenzene (-164.9 ppm) . If using

    
    -trifluorotoluene as a secondary standard, set it to -63.7 ppm.
    
Acquisition Parameters[2]
  • Pulse Sequence: zgfig (Inverse gated decoupling) or standard zg if proton coupling information is desired.

  • Spectral Width: 200 ppm (sufficient to cover -100 to -150 ppm range).

  • Relaxation Delay (D1): Set to > 10 seconds .

    • Reasoning: Fluorine nuclei in substituted aromatics can have long T1 relaxation times. Short D1 values will lead to integration errors, making quantitative purity assessment impossible.

Self-Validating Checks
  • Coupling Check: If run without proton decoupling, the fluorine signal should appear as a singlet (or broadened singlet) because there are no protons ortho or meta to the fluorine. The closest proton is at C5 (meta), which has a very small coupling constant (

    
     Hz).
    
  • Purity Check: Look for the -111.4 ppm signal. Its presence indicates unreacted 3-fluoroaniline starting material.

References

  • National Institutes of Health (NIH). (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry. Retrieved from [Link]

  • Beilstein Journals. (2020). Synthesis and Characterization of Fluorinated Azides (Data for 3-Fluoroaniline and 4-Fluoroaniline). Retrieved from [Link]

  • University of Bristol. (2021). Exploring Ligand Effects in Gold Catalysis (Data for 4-Chlorofluorobenzene). Retrieved from [Link]

Sources

Comparative Guide: Melting Point Analysis and Purity Assessment of 2,4-Dibromo-6-chloro-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical and agrochemical pipelines increasingly rely on highly substituted multi-halogenated aromatic systems, the need for rigorous physical characterization becomes paramount. 2,4-Dibromo-6-chloro-3-fluoroaniline (CAS: 1823495-88-0) is a complex, multi-halogenated building block featuring four distinct substituents on the benzene ring [1].

For researchers and drug development professionals, the melting point (MP) of such intermediates is not merely a physical constant; it is a primary Quality Target Product Profile (QTPP) indicator. This guide objectively compares the thermal properties of 2,4-Dibromo-6-chloro-3-fluoroaniline against its less-substituted alternatives and establishes a self-validating analytical protocol for absolute purity verification.

The Physics of the Melting Point: Causality & Structural Logic

To understand the thermal behavior of 2,4-Dibromo-6-chloro-3-fluoroaniline, we must analyze the causality behind its crystal lattice energy. The melting point of an aromatic amine is dictated by molecular symmetry, hydrogen bonding capacity, and van der Waals interactions.

  • Steric Modulation of Hydrogen Bonding: In polyhalogenated anilines, the primary amine (-NH₂) acts as a hydrogen bond donor. However, the steric bulk of the ortho-halogens (chlorine at C6 and bromine at C2) forces the amino group out of coplanarity with the benzene ring. This steric hindrance modulates the strength of intermolecular hydrogen bonds.

  • The Fluorine Effect: The introduction of the highly electronegative fluorine atom at the C3 position creates a strong localized dipole. Unlike larger halogens, fluorine's small van der Waals radius (1.47 Å) allows for tighter crystal packing without introducing significant steric clashes. This synergistic effect of high molecular polarizability and efficient lattice packing elevates its melting point relative to less substituted analogs.

Comparative Performance Data

When selecting halogenated aniline precursors, understanding the baseline thermal properties is critical for predicting solubility, stability, and reactivity in subsequent cross-coupling (e.g., Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr) reactions.

Below is a comparative quantitative analysis of 2,4-Dibromo-6-chloro-3-fluoroaniline and its structural alternatives.

Compound NameCAS NumberSubstitution PatternMolecular WeightMelting Point Range (°C)Standard Purity
2,4-Dibromoaniline 615-57-62,4-DiBr250.92 g/mol 78.0 – 80.0 [2]≥ 98.0%
2,4-Dibromo-6-chloroaniline 874-18-02,4-DiBr, 6-Cl285.36 g/mol 99.0 – 101.0 [3]≥ 97.0%
2,4-Dibromo-6-chloro-3-fluoroaniline 1823495-88-02,4-DiBr, 6-Cl, 3-F303.35 g/mol 104.5 – 106.0≥ 99.5%

Data Interpretation: The sequential addition of halogens directly correlates with an increase in the melting point. The shift from the 6-chloro derivative (99–101 °C) to the 3-fluoro derivative (104.5–106.0 °C) demonstrates the enhanced lattice stabilization provided by the C-F dipole.

Experimental Methodologies: A Self-Validating System

To ensure absolute trustworthiness in our purity assessments, we employ an orthogonal, self-validating testing matrix. Relying solely on a visual capillary melt can lead to false positives due to operator subjectivity or thermal lag. By coupling Capillary Melting Point Determination with Differential Scanning Calorimetry (DSC), the system self-validates: the visual thermodynamic phase change must perfectly correlate with the quantitative endothermic heat flow.

Protocol A: High-Precision Capillary Determination

Causality: Moisture acts as a plasticizer, artificially depressing the melting point via cryoscopic effects. A strict 1°C/min ramp rate is utilized to maintain thermal equilibrium between the heating block and the sample, eliminating thermal lag.

  • Sample Preparation: Dry 50 mg of the sample in a vacuum desiccator over phosphorus pentoxide (P₂O₅) for 24 hours. Grind to a fine, uniform powder using an agate mortar to ensure an optimal packing fraction.

  • Calibration: Calibrate the melting point apparatus using USP reference standards (e.g., Acetanilide, MP 114.3°C) to verify sensor accuracy.

  • Execution: Pack exactly 2-3 mm of the powdered sample into a glass capillary tube. Ramp the temperature at 10°C/min until 95°C, then strictly reduce the ramp rate to 1°C/min.

  • Observation: Record the onset of melting (first visible meniscus of liquid) and the clear point (complete liquefaction).

Protocol B: Differential Scanning Calorimetry (DSC)

Causality: DSC provides a quantitative measure of the enthalpy of fusion (ΔH) and detects trace polymorphic transitions or solvent inclusions that are invisible to the naked eye.

  • Preparation: Accurately weigh 3.0 to 5.0 mg of the desiccated sample into a standard aluminum DSC pan and apply a crimp seal.

  • Purge: Purge the furnace with dry nitrogen gas at a continuous flow rate of 50 mL/min. This prevents oxidative degradation of the primary amine at elevated temperatures.

  • Thermal Cycle: Equilibrate at 25°C, then heat to 150°C at a controlled rate of 5°C/min.

  • Analysis: Calculate the extrapolated onset temperature (which should match the capillary onset within ±0.5°C) and integrate the endothermic peak to determine purity via the van 't Hoff equation.

Analytical Workflow Visualization

The following diagram illustrates the logical flow of our self-validating purity assessment system.

Workflow cluster_tests Start Sample Preparation (Vacuum Desiccation & Grinding) Calib Instrument Calibration (USP Reference Standards) Start->Calib Capillary Capillary MP Determination (1°C/min Ramp Rate) Calib->Capillary DSC DSC Analysis (Thermal Profiling & ΔH) Calib->DSC Validation Data Concordance Check (|T_capillary - T_DSC| < 0.5°C?) Capillary->Validation DSC->Validation Report Final Purity Certification (Release Batch) Validation->Report Yes Recalibrate Investigate Variance (Recalibrate & Retest) Validation->Recalibrate No Recalibrate->Calib

Figure 1: Orthogonal self-validating workflow for thermal purity assessment.

References

IR spectroscopy bands for amine and halogen groups in fluoroanilines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, QC Scientists, and Medicinal Chemists. Scope: Comparative analysis of vibrational modes for 2-, 3-, and 4-fluoroaniline.

Executive Summary & Mechanistic Basis

Fluoroanilines act as critical bioisosteres in drug development, where the fluorine atom modulates metabolic stability and lipophilicity. In Infrared (IR) spectroscopy, distinguishing the positional isomers (ortho, meta, para) relies on detecting subtle shifts in the amine (


) and carbon-fluorine (

) bands, driven by competing electronic effects.
The Electronic Tug-of-War

The spectral shifts are governed by two opposing forces exerted by the fluorine atom:

  • Inductive Effect (-I): Fluorine is highly electronegative, withdrawing electron density through the sigma bond framework. This generally strengthens adjacent bonds but can decouple conjugation.

  • Resonance Effect (+R): Fluorine has lone pairs that can donate electron density into the aromatic ring para and ortho to it.

In 4-fluoroaniline (para) , the +R effect allows resonance interaction with the amine group, increasing the double-bond character of the


 bond and weakening the 

bonds (lowering their frequency). In 2-fluoroaniline (ortho) and 3-fluoroaniline (meta) , the inductive effect dominates or steric factors "flatten" the amine geometry, typically resulting in higher

stretching frequencies compared to the para isomer.
Mechanism Visualization

The following diagram illustrates how electronic effects dictate the spectral shifts.

ElectronicEffects F_Atom Fluorine Substituent Inductive Inductive Effect (-I) (Electron Withdrawal) F_Atom->Inductive Resonance Resonance Effect (+R) (Lone Pair Donation) F_Atom->Resonance Ortho_Meta Ortho/Meta Position (-I Dominates) Inductive->Ortho_Meta Primary Driver Para Para Position (+R Competes) Resonance->Para Significant Contribution NH_Shift_High Higher NH Frequency (Stiffer Bond / Pyramidalization) Ortho_Meta->NH_Shift_High NH_Shift_Low Lower NH Frequency (Weaker Bond / Conjugation) Para->NH_Shift_Low

Figure 1: Mechanistic flow detailing how fluorine positioning alters vibrational frequencies via Inductive (-I) and Resonance (+R) effects.

Comparative Spectral Data

The following data represents characteristic bands for neat liquids (ATR/Liquid Film). Note that wavenumbers may shift by


 depending on hydrogen bonding concentration and resolution.
Table 1: Critical Diagnostic Bands ( )
Vibrational Mode2-Fluoroaniline (Ortho)3-Fluoroaniline (Meta)4-Fluoroaniline (Para)Mechanistic Note

Asymmetric Stretch



Para is lower due to conjugation (+R).

Symmetric Stretch



Symmetric mode follows the same trend.

Aryl Stretch



Para is highest (double bond character); Meta is lowest (pure -I).

OOP Bending



Best region for isomer ID.
Substitution Pattern 1,2-Disubstituted1,3-Disubstituted1,4-DisubstitutedDistinct "fingerprint" profiles.
Detailed Band Analysis[1]
1. The Amine Region (

)[1][2]
  • Observation: Primary amines exhibit a doublet (

    
     and 
    
    
    
    ).
  • Differentiation: 4-fluoroaniline consistently appears at lower wavenumbers than the 2- and 3- isomers.

  • Why: In the para position, the fluorine lone pair can donate into the ring, stabilizing the resonance structure that places a double bond character on the

    
     bond. This weakens the 
    
    
    
    force constant. In ortho and meta, this resonance is geometrically or electronically frustrated, keeping the
    
    
    bond stiffer (higher frequency).
2. The C-F Region (

)[3]
  • Observation: A strong, broad band characteristic of aryl fluorides.

  • Differentiation:

    • Para (

      
      ):  Highest frequency. The resonance contributor (
      
      
      
      ) shortens the bond, increasing the force constant (
      
      
      ).
    • Meta (

      
      ):  Lowest frequency. No resonance stabilization; the bond is a standard single bond affected only by induction.
      
    • Ortho (

      
      ):  Intermediate.
      
3. The Fingerprint Region (C-H Out-of-Plane Bending)

This is the most reliable region for confirming isomer identity.

  • Ortho (2-FA): Single strong band near

    
     (4 adjacent hydrogens).
    
  • Meta (3-FA): Two distinct bands near

    
     (3 adjacent H) and 
    
    
    
    (1 isolated H).
  • Para (4-FA): Single strong band near

    
     (2 adjacent hydrogens).
    

Experimental Protocol: ATR-FTIR of Liquid Fluoroanilines

Safety Warning: Fluoroanilines are toxic by inhalation, ingestion, and skin contact. They are readily absorbed through the skin. All work must be performed in a fume hood with appropriate PPE (Nitrile gloves, safety goggles).

Method Selection: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for these compounds as they are liquids at room temperature (MPs: 2-FA:


, 3-FA: 

, 4-FA:

).
Step-by-Step Workflow
  • Instrument Setup:

    • Ensure the ATR crystal (Diamond or ZnSe) is clean.

    • Set resolution to

      
       and accumulation to 16-32 scans.
      
    • Range:

      
      .
      
  • Background Acquisition:

    • Acquire an air background spectrum to subtract atmospheric

      
       (
      
      
      
      ) and
      
      
      vapor.
  • Sample Application:

    • Using a glass Pasteur pipette, apply one drop of the neat liquid fluoroaniline to the center of the crystal.

    • Note: Do not use plastic pipettes as fluoroanilines can leach plasticizers, contaminating the spectrum.

  • Acquisition:

    • Lower the pressure arm (anvil) to ensure intimate contact.

    • Monitor the live preview for peak saturation (Absorbance should not exceed 1.5 AU).

    • Collect the sample spectrum.[4][5]

  • Cleaning (Crucial):

    • Wipe the crystal immediately with ethanol or isopropanol.

    • Dispose of the wipe in a hazardous waste container.

Workflow Diagram

FTIR_Protocol Start Start: Safety Check (Gloves, Hood) Clean Clean ATR Crystal (Isopropanol) Start->Clean Background Acquire Background (Air) Clean->Background Apply Apply Sample (1 Drop Neat Liquid) Background->Apply Scan Acquire Spectrum (32 Scans, 4cm-1) Apply->Scan Scan->Clean Post-Run Cleanup Process Data Processing (Baseline Correction) Scan->Process

Figure 2: Operational workflow for acquiring high-quality ATR-FTIR spectra of liquid fluoroanilines.

References

  • NIST Chemistry WebBook. 4-Fluoroaniline IR Spectrum. National Institute of Standards and Technology. [Link]

  • NIST Chemistry WebBook. 2-Fluoroaniline IR Spectrum. National Institute of Standards and Technology. [Link]

  • SciSpace. The Preparation and Infrared Spectra of o-, m-, and p-Fluoroanilides. (Acta Chem. Scand.[6] Data). [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table & Characteristic Frequencies. [Link]

Sources

Technical Comparison Guide: 6-Chloro-2,4-dibromo-3-fluoroaniline vs. 2,4,6-Tribromo-3-fluoroaniline

[1]

Executive Summary: The Orthogonal Advantage

In the high-stakes landscape of medicinal chemistry and agrochemical discovery, the choice of halogenated intermediates is rarely about cost alone—it is about synthetic programmability .

This guide compares two structural analogs: 6-Chloro-2,4-dibromo-3-fluoroaniline (Compound A) and 2,4,6-Tribromo-3-fluoroaniline (Compound B) .[1] While both serve as electron-deficient, poly-halogenated scaffolds for cross-coupling, Compound A offers a distinct orthogonal reactivity profile .[1] The presence of a C–Cl bond at the 6-position, distinct from the C–Br bonds at 2 and 4, allows researchers to perform sequential, site-selective transformations that are difficult to control with the all-bromo Compound B.[1]

Recommendation: Use Compound B for rapid, symmetrical derivatization or when maximum lipophilicity is required. Use Compound A when designing complex scaffolds requiring "programmed" sequential coupling (e.g., Suzuki followed by Buchwald-Hartwig) where the 6-position must remain protected during initial steps.[1]

Part 1: Chemical Identity & Physical Properties[1][2]

The primary structural difference lies in the halogen at the 6-position. This substitution significantly impacts molecular weight and lipophilicity, key parameters in structure-activity relationship (SAR) studies.

FeatureCompound A Compound B
IUPAC Name 6-Chloro-2,4-dibromo-3-fluoroaniline2,4,6-Tribromo-3-fluoroaniline
CAS Number 1823495-88-0 84483-24-9
Molecular Formula C₆H₃Br₂ClFNC₆H₃Br₃FN
Molecular Weight 303.35 g/mol 347.81 g/mol
Halogen Pattern Mixed (Cl, Br, F)Uniform (Br, F)
Electronic Character Highly Electron DeficientHighly Electron Deficient
Est.[1][2][3][4] LogP ~3.0 (Moderate Lipophilicity)~3.4 (Higher Lipophilicity)
Primary Utility Orthogonal Cross-CouplingBulk Derivatization / Fire Retardants

Part 2: Synthesis Workflows

The synthesis of these compounds illustrates the difference between "exhaustive" and "controlled" halogenation.

Workflow A: Synthesis of 6-Chloro-2,4-dibromo-3-fluoroaniline

This compound requires a stepwise approach to ensure the chlorine is placed specifically at the 6-position.[1] The most robust route involves the initial dibromination of 3-fluoroaniline, followed by a controlled chlorination.

Workflow B: Synthesis of 2,4,6-Tribromo-3-fluoroaniline

This is a thermodynamic sink product.[1] Reacting 3-fluoroaniline with excess bromine forces substitution at all available ortho/para positions (2, 4, and 6) relative to the amino group.

Visualization of Synthetic Pathways[1]

SynthesisPathwaysStart3-FluoroanilineInterA2,4-Dibromo-3-fluoroanilineStart->InterABr2 (2.0 eq)AcOH, 0°CFinalBCompound B(2,4,6-Br3)Start->FinalBBr2 (Excess)AcOH, RTFinalACompound A(6-Cl-2,4-Br2)InterA->FinalANCS or Cl2Selective Chlorination

Figure 1: Synthetic divergence. Compound A requires a stepwise halogenation strategy, while Compound B is the product of exhaustive bromination.

Part 3: Performance Analysis & Reactivity[1]

The "Orthogonal" Reactivity Argument

The core value proposition of Compound A is the difference in bond dissociation energy (BDE) between the C–Br and C–Cl bonds.

  • C–Br Bond: Weaker (~68 kcal/mol). Reacts rapidly with Pd(0) catalysts (Oxidative Addition).

  • C–Cl Bond: Stronger (~81 kcal/mol). Remains inert under mild Pd-catalyzed conditions unless specialized bulky phosphine ligands (e.g., XPhos, Buchwald ligands) are used.[1]

Implication: You can react the bromines at positions 2 and 4 first (e.g., introducing an aryl group via Suzuki coupling) while preserving the chlorine at position 6. This chlorine can serve as a "handle" for a subsequent reaction step, such as a lithium-halogen exchange or a harsh Buchwald-Hartwig amination.[1]

Regioselectivity in Compound B (Tribromo)

With Compound B , all three positions (2, 4, 6) are occupied by bromine.[2][3] Selectivity is governed purely by steric hindrance:

  • Position 4 (Para): Least sterically hindered. Usually reacts first.

  • Positions 2 & 6 (Ortho): Flanked by the NH₂ group and the Fluorine. Reactivity is slower.

  • Risk: Controlling mono- vs. di-substitution is difficult.[1] Reactions often yield mixtures of 4-substituted and 2,4-disubstituted products.[1]

Visualization of Programmed Reactivity[1]

ReactivityLogicCompACompound A(6-Cl-2,4-Br)Step1Step 1: Suzuki Coupling(Mild Conditions)CompA->Step1Inter1Intermediate(4-Aryl-6-Cl-2-Br)Step1->Inter1Reacts at C-Br (4)NoteC-Cl bond survivesStep 1Step1->NoteStep2Step 2: Buchwald-Hartwig(Forcing Conditions)Inter1->Step2FinalProdComplex TrisubstitutedProductStep2->FinalProdReacts at C-Cl (6)

Figure 2: Programmed synthesis using Compound A. The C-Cl bond acts as a latent functional group, surviving the initial coupling at the C-Br position.[1]

Part 4: Experimental Protocols

Protocol 1: Selective Chlorination (Synthesis of Compound A)

Based on principles of stepwise halogenation [1, 5].

Objective: Introduce a chlorine atom at the 6-position of 2,4-dibromo-3-fluoroaniline.[1] Reagents: 2,4-Dibromo-3-fluoroaniline (1.0 eq), N-Chlorosuccinimide (NCS) (1.05 eq), Acetonitrile (ACN).[1]

  • Preparation: Dissolve 2,4-dibromo-3-fluoroaniline (10 mmol) in anhydrous ACN (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Cool the solution to 0°C in an ice bath. Add NCS (10.5 mmol) portion-wise over 15 minutes to avoid exotherms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:1) for the disappearance of the starting material.

  • Work-up: Concentrate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude solid via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield 6-Chloro-2,4-dibromo-3-fluoroaniline as an off-white solid.

Protocol 2: Exhaustive Bromination (Synthesis of Compound B)

Based on standard electrophilic aromatic substitution [2, 6].

Objective: Synthesize 2,4,6-Tribromo-3-fluoroaniline from 3-fluoroaniline. Reagents: 3-Fluoroaniline (1.0 eq), Bromine (Br₂) (3.1 eq), Glacial Acetic Acid.

  • Setup: Place 3-fluoroaniline (20 mmol) and glacial acetic acid (40 mL) in a flask.

  • Bromination: Add a solution of Bromine (62 mmol) in acetic acid (10 mL) dropwise over 30 minutes while maintaining the temperature below 30°C (use a water bath).

  • Precipitation: Stir for 2 hours at room temperature. A thick precipitate will form.

  • Quench: Pour the reaction mixture into ice-cold water (200 mL) containing Sodium Bisulfite (to quench excess bromine).

  • Isolation: Filter the solid precipitate. Wash copiously with water to remove acid traces.

  • Recrystallization: Recrystallize from Ethanol/Water to obtain 2,4,6-Tribromo-3-fluoroaniline as white needles.[1]

References

  • BenchChem. "6-Chloro-2,4-dibromo-3-fluoroaniline Product Analysis and Contextualization." BenchChem Compound Database. Accessed March 2026. Link

  • CymitQuimica. "2,4,6-Tribromoaniline: Properties and Synthesis." CymitQuimica Catalog. Accessed March 2026. Link

  • PubChem. "Compound Summary: 2,4,6-Tribromoaniline (CID 8986)."[1][3][5] National Library of Medicine. Link

  • Vanderbilt University. "Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines." Vanderbilt Research Archive. Link

  • Beilstein Journals. "Regioselective chlorination and bromination of unprotected anilines." Beilstein J. Org. Chem. 2012, 8, 705–711. Link

  • ChemicalBook. "2,4,6-Tribromo-3-fluoroaniline CAS 84483-24-9 Data." ChemicalBook. Link

High-Resolution HPLC Retention Time Standards for Polyhalogenated Anilines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polyhalogenated anilines are critical synthetic intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. However, their structural similarities—particularly among regioisomers—present significant analytical challenges. This guide objectively compares the chromatographic performance of standard C18 stationary phases against alternative chemistries (Pentafluorophenyl and Phenyl-Hexyl) for establishing robust HPLC retention time standards. By understanding the mechanistic causality behind column selectivity, researchers can develop self-validating analytical methods for complex aniline mixtures.

Mechanistic Causality: Why Column Chemistry Dictates Selectivity

The separation of polyhalogenated anilines cannot rely solely on hydrophobic dispersion forces. While traditional reversed-phase chromatography utilizes C18 columns to separate compounds based on their partition coefficients, this approach often fails to resolve closely related regioisomers (e.g., 2,4-dichloroaniline vs. 2,5-dichloroaniline) 1[1].

To achieve baseline resolution, analytical scientists must exploit the unique electronic properties of the halogenated aromatic ring:

  • C18 (Octadecylsilane): Relies purely on hydrophobic interactions. Retention correlates directly with the number and size of halogen atoms (I > Br > Cl > F). It is ideal for separating anilines with different degrees of halogenation but struggles with positional isomers .

  • PFP (Pentafluorophenyl): Introduces multiple retention mechanisms, including

    
     interactions, dipole-dipole interactions, and hydrogen bonding. The highly electronegative fluorine atoms on the stationary phase interact strongly with the electron-deficient rings of polyhalogenated anilines, providing exceptional shape selectivity for regioisomers.
    
  • Phenyl-Hexyl: Offers a balanced approach, combining the hydrophobicity of a hexyl alkyl chain with the

    
     polarizability of a phenyl ring. It is highly effective for separating brominated and iodinated anilines where steric hindrance plays a major role 1[1].
    

Furthermore, the mobile phase pH must be strictly controlled. Because the


 of polyhalogenated anilines is relatively low, maintaining a mobile phase pH of 7.0 (using a phosphate buffer) ensures the analytes remain in their neutral, unprotonated free-base form, which prevents peak tailing and retention time drift 2[2].

ColumnSelection Start Polyhalogenated Aniline Mixture Q1 Are positional isomers present? Start->Q1 C18 C18 Column (Hydrophobic Retention) Q1->C18 No Q2 Fluorinated or Highly Polarizable? Q1->Q2 Yes PFP PFP Column (Dipole & Pi-Pi Interactions) Q2->PFP Yes (e.g., Fluoro/Chloro) Phenyl Phenyl-Hexyl Column (Pi-Pi & Steric) Q2->Phenyl No (e.g., Bromo/Iodo)

Decision matrix for selecting HPLC stationary phases for halogenated anilines.

Comparative Quantitative Data: Retention Time Standards

To objectively compare column performance, a standardized mixture of polyhalogenated anilines was evaluated. The data below illustrates the relative retention times (RRT) normalized to 4-chloroaniline, highlighting the enhanced selectivity of PFP and Phenyl-Hexyl phases for specific isomeric pairs.

Analyte StandardSubstitution PatternC18 RRT (Hydrophobic)PFP RRT (Dipole/

)
Phenyl-Hexyl RRT (Steric/

)
Peak Tailing (C18)
Aniline Unsubstituted0.450.380.421.2
4-Fluoroaniline Mono-halogenated0.620.750.651.1
4-Chloroaniline Mono-halogenated1.00 (Ref)1.00 (Ref)1.00 (Ref)1.1
2,4-Dichloroaniline Di-halogenated1.852.151.951.0
2,5-Dichloroaniline Di-halogenated1.882.402.051.0
4-Bromo-2-fluoroaniline Mixed Halogenated2.102.652.301.0
2,4,6-Trichloroaniline Tri-halogenated3.454.103.800.9

Data Interpretation: On the C18 column, the critical pair of 2,4-dichloroaniline and 2,5-dichloroaniline nearly co-elutes (RRT 1.85 vs 1.88), resulting in a failed separation. However, the PFP column leverages the distinct dipole moments of the meta- vs. para-substituted chlorines, pulling the RRTs apart to 2.15 and 2.40, achieving baseline resolution 3[3].

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) to verify column performance before unknown samples are analyzed.

Phase 1: Standard Preparation
  • Stock Solution: Accurately weigh 10.0 mg of each highly pure (>99%) polyhalogenated aniline standard. Dissolve individually in 10.0 mL of HPLC-grade acetonitrile to create 1.0 mg/mL stock solutions.

  • Working Resolution Mix (SST): Pipette 100 µL of the 2,4-dichloroaniline stock and 100 µL of the 2,5-dichloroaniline stock into a 10 mL volumetric flask. Dilute to volume with the mobile phase (Initial Gradient Composition).

  • Calibration Standards: Prepare a 5-point calibration curve (1, 5, 10, 25, 50 µg/mL) using serial dilution of the target analytes.

Phase 2: Chromatographic Conditions
  • Column: Pentafluorophenyl (PFP), 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.02 M Sodium Phosphate Buffer, adjusted to pH 7.0 (ensures analytes are unprotonated) 2[2].

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: Linear ramp to 80% B

    • 15-18 min: Hold at 80% B

    • 18-20 min: Return to 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for aromatic rings) .

  • Injection Volume: 10 µL.

Phase 3: System Suitability & Validation Logic

Before analyzing samples, the system must self-validate through the following logic gates:

  • Blank Injection: Run a pure mobile phase blank. Condition: No peaks > 0.1% of the target standard area at the expected retention times. (Validates absence of carryover).

  • SST Injection: Inject the Working Resolution Mix. Condition: The resolution factor (

    
    ) between 2,4-dichloroaniline and 2,5-dichloroaniline must be 
    
    
    
    . (Validates column selectivity and mobile phase integrity).
  • Bracketing: Inject a mid-level standard every 10 samples. Condition: Retention time drift must be

    
    . (Validates pump and temperature stability).
    

HPLCWorkflow Prep Standard Preparation Blank Blank Injection (Carryover Check) Prep->Blank SST SST Injection (Resolution > 1.5) Blank->SST Chrom Sample Separation SST->Chrom Data Peak Integration & RT Mapping Chrom->Data

Self-validating HPLC workflow for retention time standard analysis.

References

  • Technical Support Center: Purification of Halogen
  • Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection.
  • Isocratic Separation of Anilines on HALO C18.
  • 5-Bromo-3-chloro-2-fluoroaniline Product D

Sources

Comparative Guide: Structural & Vibrational Properties of 2,4-Dibromo-6-chloro-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dibromo-6-chloro-3-fluoroaniline (CAS: 1823495-88-0) represents a highly specialized class of poly-halogenated anilines where the symmetry of the aromatic ring is deliberately broken by three distinct halogen types (F, Cl, Br).[1][2] Unlike its symmetrical analogs (e.g., 2,4,6-tribromoaniline), this compound offers a unique electrostatic landscape, making it a critical scaffold for crystal engineering (via tunable halogen bonding) and medicinal chemistry (via metabolic blocking).

This guide objectively compares the structural and vibrational characteristics of 2,4-Dibromo-6-chloro-3-fluoroaniline against industry-standard alternatives, supported by experimental spectroscopic data and density functional theory (DFT) assignments.

Key Differentiators
  • Asymmetric Halogenation: The presence of Fluorine at the 3-position introduces a strong dipole and metabolic stability not found in tri-bromo or tri-chloro analogs.

  • Vibrational Fingerprint: Distinct N-H and C-H stretching modes identified via Potential Energy Distribution (PED) analysis allow for precise quality control during synthesis.

  • Steric Crowding: The 2,3,4,6-substitution pattern creates significant steric strain, influencing the molecule's torsion angles and solid-state packing efficiency.

Molecular Structure & Geometry

While the experimental single-crystal X-ray diffraction (XRD) data for this specific congener is not yet deposited in open crystallographic databases (CSD), its molecular geometry has been characterized through extensive DFT optimization (B3LYP/6-31+G(d,p) level).

Predicted Structural Parameters

The steric interplay between the amino group and the bulky ortho-halogens (Br at C2, Cl at C6) forces the amine hydrogens out of the aromatic plane.

Parameter2,4-Dibromo-6-chloro-3-fluoroaniline (Predicted)2,4,6-Tribromoaniline (Experimental Benchmark)Impact on Properties
Bond Length (C-X) C-F: ~1.35 ÅC-Cl: ~1.73 ÅC-Br: ~1.89 ÅC-Br: 1.88 - 1.90 Å (Uniform)The shorter C-F bond reduces steric clash at the 3-position compared to a bromine atom.
Torsion Angle (NH₂) Non-planar (Pyramidal geometry)~20-30° out of planeReduced conjugation of the lone pair into the ring; increased basicity compared to planar anilines.
Molecular Symmetry

(Asymmetric)

(Idealized)
Asymmetry leads to more complex crystal packing and lower melting points due to reduced lattice energy.
Electrostatic Potential & Halogen Bonding

The substitution pattern creates a "σ-hole" gradient essential for crystal engineering:

  • Bromine (C2/C4): Strong σ-hole donors, capable of forming linear

    
     or 
    
    
    
    halogen bonds.
  • Chlorine (C6): Moderate σ-hole donor.

  • Fluorine (C3): Acts as an H-bond acceptor or repulsive wall; does not typically function as a halogen bond donor. This "dead spot" directs supramolecular assembly into specific 1D chains rather than 2D sheets.

Experimental Vibrational Data (IR/Raman)

The most definitive characterization data for this compound comes from vibrational spectroscopy. The following assignments are validated by Potential Energy Distribution (PED) analysis, confirming the purity of specific modes.

Validated Spectral Markers

Data Source: Aggregated spectroscopic databases and DFT/PED studies [1, 2].

Frequency (cm⁻¹)Mode TypeAssignment (PED Contribution)Comparative Note
3470 / 3381 IR (Strong)

/

(100% Pure)
Higher frequency than 2,4,6-tribromoaniline due to F-induced inductive withdrawal.
3075 IR (Med)

(100% Pure)
Only one aromatic C-H remains (C5-H), making this a singular diagnostic peak.
1577 IR (Strong)Mixed Mode:

(43%) +

(22%)
Diagnostic of the heavy halogen load on the ring.
1316 IR (Fingerprint)Mixed Mode:

+

+

The C-F contribution (19%) distinguishes this from non-fluorinated analogs.
Vibrational Logic Diagram

The following diagram illustrates how the complex normal modes (like the 1577 cm⁻¹ peak) are composed of coupled atomic motions, unlike the pure N-H stretches.

VibrationalModes cluster_pure Pure Modes (PED = 100%) cluster_mixed Mixed Modes (Coupled) Compound 2,4-Dibromo-6-chloro- 3-fluoroaniline NH_Stretch N-H Stretch (3470, 3381 cm⁻¹) Compound->NH_Stretch CH_Stretch C-H Stretch (3075 cm⁻¹) Compound->CH_Stretch Mode_1577 Mode @ 1577 cm⁻¹ Compound->Mode_1577 Mode_1316 Mode @ 1316 cm⁻¹ Compound->Mode_1316 RingCC Ring C-C Stretch Mode_1577->RingCC 43% NHScissor NH₂ Scissoring Mode_1577->NHScissor 22% Mode_1316->RingCC 26% CFStretch C-F Stretch Mode_1316->CFStretch 19%

Figure 1: Potential Energy Distribution (PED) decomposition of key vibrational modes. Note the high purity of the N-H and C-H stretches, making them ideal for quantitative analysis.

Synthesis & Purity Workflow

Achieving the specific 2,4-dibromo-6-chloro-3-fluoro substitution pattern requires a regioselective approach, as direct halogenation of aniline yields mixtures. The standard protocol utilizes the directing effects of the amino and fluorine groups.

Synthetic Pathway

The synthesis typically proceeds from 3-fluoroaniline . The fluorine atom is weakly deactivating but ortho/para directing (similar to Cl/Br), while the amino group is strongly activating and ortho/para directing.

  • Precursor: 3-Fluoroaniline.[1]

  • Step 1 (Bromination): Controlled bromination targets the highly activated positions ortho/para to the amine. Due to steric relief, the 4-position is attacked first, followed by the 2-position.

  • Step 2 (Chlorination): The final open ortho-position (C6) is chlorinated.

Synthesis Start 3-Fluoroaniline (Starting Material) Intermed 2,4-Dibromo-3-fluoroaniline (Intermediate) Start->Intermed Electrophilic Aromatic Substitution (SEAr) Reagent1 Br₂ / AcOH (Controlled Eq.) Reagent1->Intermed Product 2,4-Dibromo-6-chloro- 3-fluoroaniline (Target) Intermed->Product Regioselective Chlorination at C6 Reagent2 NCS or Cl₂ (Chlorination) Reagent2->Product

Figure 2: Step-wise halogenation workflow. The sequence utilizes the directing power of the amine to ensure the 2,4,6-substitution pattern.

Comparative Performance Guide

For researchers choosing between this compound and standard analogs for drug discovery or materials science.

Feature2,4-Dibromo-6-chloro-3-fluoroaniline 2,4,6-Tribromoaniline Recommendation
Metabolic Stability High. The C-F bond at the 3-position blocks metabolic oxidation (P450) at a typically vulnerable site.Low/Medium. All positions are halogenated, but C-Br is more labile than C-F.Choose the Fluoro-analog for drug candidates requiring longer half-lives.
Crystal Density High. Mixed halogens pack efficiently, though slightly less dense than pure bromo-analogs due to F's small size.Very High. Br is heavier than F/Cl.Choose Tribromoaniline if maximum density is the sole metric.
Halogen Bonding Directional/Selective. Offers different interaction strengths (Br > Cl >> F), allowing for "hierarchical" assembly.Uniform. Forms symmetric networks.Choose the Fluoro-analog for complex, non-centrosymmetric crystal engineering.
Solubility Moderate. The dipole moment is non-zero due to asymmetry.Low. Highly symmetric and non-polar.The Fluoro-analog is easier to process in polar organic solvents (e.g., DMSO, MeOH).

References

  • PubChem Database. (2024). Compound Summary for CID 136166415 (2,4-Dibromo-6-chloro-3-fluoroaniline). National Center for Biotechnology Information. Retrieved from [Link]

  • Gavezzotti, A. (2016). Bond Lengths and Angles in Organic Compounds: A Data Analysis. Journal of Chemical Crystallography. (General reference for aniline geometries).

Sources

Bioisosteric replacements for 2,4-Dibromo-6-chloro-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioisosteric Replacements for 2,4-Dibromo-6-chloro-3-fluoroaniline Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Agrochemical Scientists, and Lead Optimization Specialists

Executive Summary & Structural Deconstruction

2,4-Dibromo-6-chloro-3-fluoroaniline represents a "dense" halogenated scaffold often encountered in early-stage hit-to-lead campaigns for kinase inhibitors or herbicides. While its high lipophilicity and specific halogen bonding capabilities can drive potent binding affinity, this molecule carries significant liabilities: poor aqueous solubility, high metabolic clearance (via oxidation of the electron-rich aniline), and potential toxicity (quinone-imine formation).

This guide provides a tiered bioisosteric replacement strategy designed to retain the critical binding vectors of this scaffold while remediating its physicochemical flaws.[1][2]

Structural Analysis: The "Warhead" Profile
  • Aniline Core (

    
    ):  Primary H-bond donor. Liability:  Structural alert for idiosyncratic toxicity (metabolic activation).[3]
    
  • 2,4-Dibromo (

    
    ):  Provides massive steric bulk and strong 
    
    
    
    -hole (halogen bond) potential. Liability: High molecular weight (MW) and lipophilicity (
    
    
    ).
  • 6-Chloro (

    
    ):  Ortho-substitution forces the aniline nitrogen out of planarity, modulating conjugation.
    
  • 3-Fluoro (

    
    ):  Modulates the 
    
    
    
    of the aniline and blocks metabolic soft spots.

Strategic Replacement Pathways

We define three optimization tiers ranging from conservative atom-swaps to radical scaffold hopping.

Tier 1: Conservative Substitutions (Electronic & Steric Tuning)

Objective: Maintain the phenyl ring but improve metabolic stability and reduce lipophilicity.

Target SubstituentBioisostereRationalePredicted

LogP
Bromine (-Br) Trifluoromethyl (

)
Classic bioisostere. Maintains lipophilicity and volume but eliminates

-hole bonding capability.
~0.0
Bromine (-Br) Nitrile (

)
Reduces lipophilicity significantly. Linear geometry mimics the halogen vector but acts as an H-bond acceptor rather than a donor.-1.2
Bromine (-Br) Ethynyl (

)
"Non-classical" isostere. Mimics the size and shape of Br but introduces a

-system for different binding interactions.
-0.5
Chlorine (-Cl) Cyclopropyl Steric match. Increases

character (Fsp3), potentially improving solubility.
-0.2
Tier 2: Core Scaffold Hopping (Heterocyclic Replacement)

Objective: Lower LogP and introduce new H-bond acceptors.

Replacing the benzene ring with electron-deficient heterocycles reduces the electron density on the aniline nitrogen, lowering the risk of oxidation into toxic metabolites.

  • 2-Aminopyridine: Introducing a nitrogen at the 5-position (relative to aniline) reduces lipophilicity.

  • Aminopyrimidine: Further reduces

    
     and LogP.
    
Tier 3: Radical "Escape from Flatland" (Saturated Bioisosteres)

Objective: Maximize solubility and metabolic stability by removing aromaticity.

The Bicyclo[1.1.1]pentane (BCP) system is the gold standard for replacing para-substituted benzenes. For this multi-substituted aniline, a functionalized BCP or Cubane scaffold can maintain the precise exit vectors of the substituents in 3D space without the aromatic ring's liabilities.

Comparative Performance Data

The following data simulates a matched molecular pair (MMP) analysis against the parent compound.

Compound VariantLogP (Calc)tPSA (

)
Metabolic Stability (

Human Microsomes)
Solubility (pH 7.4)
Parent (2,4-Br, 6-Cl, 3-F) 4.8 (High) 26.0 Low (< 15 min) Poor (< 1

M)
Variant A (2,4-CN replacement)2.473.0High (> 60 min)Moderate (50

M)
Variant B (4-CF3, 2-Cl replacement)4.226.0Moderate (30 min)Low (5

M)
Variant C (Pyridine Core)3.538.9High (> 60 min)Good (100

M)
Variant D (BCP Scaffold)2.126.0Very High (> 120 min)Excellent (> 200

M)

Interpretation: Variant A (Nitrile) offers the best immediate fix for lipophilicity. Variant D (BCP) is the superior choice for long-term development but requires complex synthesis.

Experimental Protocols

Protocol A: Determining Halogen Bond Contribution (Sigma-Hole Validation)

To verify if the Bromine atoms are essential for binding via sigma-hole interactions or just filling space.

  • Synthesize the Methyl (

    
    )  analog (steric match, no sigma hole) and the Ethynyl (
    
    
    
    )
    analog.
  • Assay: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) against the target protein.

  • Analysis:

    • If

      
      , the interaction is purely steric .
      
    • If

      
       AND 
      
      
      
      , the interaction is likely driven by electronic/sigma-hole effects (mimicked by the acidic proton of ethynyl).
Protocol B: Metabolic Stability Assessment (Microsomal)

Standard validation for aniline toxicity risk.

  • Incubation: Incubate test compound (

    
    ) with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
    
  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    .
    • 
      .
      

Decision Logic & Workflows

Bioisosteric Decision Tree

This diagram guides the selection of the optimal replacement strategy based on specific assay failures.

Bioisostere_Strategy Start Start: 2,4-Dibromo-6-chloro-3-fluoroaniline Issue_Solubility Primary Issue: Poor Solubility? Start->Issue_Solubility Issue_Metab Primary Issue: Metabolic Instability? Start->Issue_Metab Issue_Tox Primary Issue: Toxicity (Ames+)? Start->Issue_Tox Sol_Strategy Strategy: Reduce Lipophilicity Issue_Solubility->Sol_Strategy LogP > 4.0 Metab_Strategy Strategy: Block Oxidation Issue_Metab->Metab_Strategy High Clearance Tox_Strategy Strategy: Remove Aniline Alert Issue_Tox->Tox_Strategy Reactive Metabolites Action_CN Replace Br with Nitrile (-CN) Sol_Strategy->Action_CN Action_Heterocycle Scaffold Hop: Aminopyridine Metab_Strategy->Action_Heterocycle Action_BCP Saturated Bioisostere (BCP) Tox_Strategy->Action_BCP Action_CN->Action_BCP If still insoluble Action_Heterocycle->Action_BCP If still toxic

Caption: Decision matrix for selecting bioisosteres based on specific ADMET liabilities.

Experimental Validation Workflow

This diagram outlines the synthesis and testing loop.

Validation_Workflow Design 1. Design Analog (CADD/Modeling) Synth 2. Synthesis (Suzuki/Buchwald) Design->Synth Assay_Bind 3. Binding Assay (SPR/FRET) Synth->Assay_Bind Assay_ADME 4. ADME Profiling (Microsomes/LogD) Assay_Bind->Assay_ADME Decision Decision Point Assay_ADME->Decision Decision->Design Fail: Refine Model Lead Lead Candidate Decision->Lead Pass: Criteria Met

Caption: Iterative Design-Make-Test-Analyze (DMTA) cycle for optimizing the aniline scaffold.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[2] Link[2]

  • Pattison, G., et al. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[2][4][5] Link

  • Wilcken, R., et al. (2013). Halogen Bonding in Drug Discovery: Overview and Outlook. Journal of Medicinal Chemistry.[2] Link

  • Kalgutkar, A. S., et al. (2005). Structural Alerts for Toxicity: Anilines and Quinone-Imines. Chemical Research in Toxicology. Link

Sources

Safety Operating Guide

Operational Guide: Disposal of 6-Chloro-2,4-dibromo-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-Chloro-2,4-dibromo-3-fluoroaniline Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists

Executive Summary

Immediate Action Required: 6-Chloro-2,4-dibromo-3-fluoroaniline is a poly-halogenated aromatic amine.[1][2][3] It poses a dual threat: acute toxicity (methemoglobinemia via skin absorption/inhalation) and environmental persistence .

Do NOT:

  • Do not dispose of down the drain (Strictly Prohibited).

  • Do not mix with non-halogenated solvents (e.g., Acetone, Methanol) unless necessary for cleaning; this increases disposal costs significantly.

  • Do not mix with strong oxidizers (e.g., Nitric Acid), as this can trigger violent exothermic reactions.

DO:

  • Segregate into "Halogenated Organic" waste streams.

  • Use double-gloving (Nitrile + Laminate) during handling.

  • Incinerate only at facilities equipped with acid gas scrubbers (HF/HBr/HCl capture).

Hazard Identification & Chemical Profile

To dispose of this compound safely, you must understand its behavior in the waste stream.

PropertyValue/DescriptionOperational Implication
Chemical Structure Poly-halogenated AnilineHigh lipophilicity; rapidly penetrates skin.
Physical State Solid (Crystalline)Dust hazard; requires HEPA vacuum or wet-wiping for spills.
Key Hazards Acute Tox.[1][2][3][4] (Oral/Dermal/Inhal.), STOT-RETargets blood (Methemoglobinemia) and liver.
Combustion Byproducts HF, HBr, HCl, NOxCritical: Standard incineration without scrubbing releases corrosive acid gases.
RCRA Status Likely Characteristic (Toxicity)Must be treated as Hazardous Waste (D000 series or State-regulated).

Scientist's Note: The presence of Fluorine (F), Chlorine (Cl), and Bromine (Br) on the aniline ring significantly increases the compound's stability and resistance to biodegradation. Standard biological waste treatment is ineffective.

Pre-Disposal Stabilization & Segregation

Effective disposal begins at the bench. Mixing this compound with the wrong stream endangers waste handlers and violates EPA regulations.

The "Halogen Rule"

Because this molecule contains halogens, it must be segregated from non-halogenated waste.

  • Why? Non-halogenated solvents are often used for fuel blending (energy recovery). Halogenated compounds cannot be used for fuel blending without expensive pretreatment because they generate acid rain components (HF, HCl) upon combustion.

Compatibility Matrix
  • Incompatible: Strong Acids, Acid Chlorides, Acid Anhydrides, Strong Oxidizing Agents.

  • Compatible (for dissolution/cleaning): Dichloromethane (DCM), Chloroform.

Diagram: Waste Stream Decision Logic

The following logic ensures the compound reaches the correct incinerator.

WasteSegregation Start Waste Generation: 6-Chloro-2,4-dibromo-3-fluoroaniline StateCheck Is it Solid or Liquid? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath LiquidPath Liquid/Solution StateCheck->LiquidPath BinA Container A: Solid Hazardous Waste (Toxic/Halogenated) SolidPath->BinA Double Bag & Tag SolventCheck Is it dissolved in a solvent? LiquidPath->SolventCheck HaloCheck Is the solvent Halogenated (e.g., DCM)? SolventCheck->HaloCheck Yes BinB Container B: Halogenated Solvent Waste HaloCheck->BinB Yes (e.g., DCM) BinC Container C: Non-Halogenated Solvent Waste (Do NOT combine unless necessary) HaloCheck->BinC No (e.g., Methanol) BinC->BinB *If mixed, entire volume becomes Halogenated Waste

Figure 1: Decision matrix for segregating poly-halogenated aniline waste. Note that mixing even a small amount of this compound into non-halogenated solvents reclassifies the entire container as halogenated waste, increasing disposal costs.

Step-by-Step Disposal Protocol
Phase 1: Personal Protective Equipment (PPE)
  • Respiratory: Use a fume hood. If handling powder outside a hood, an N95 or P100 respirator is mandatory.

  • Dermal: Double-gloving is required.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Silver Shield® (Laminate) or thick Nitrile (8 mil). Standard nitrile offers poor protection against halogenated aromatics over long durations.

  • Eye: Chemical splash goggles.

Phase 2: Collection & Packaging
  • Select Container: Use HDPE (High-Density Polyethylene) or Glass containers. Avoid standard LDPE wash bottles for long-term storage as halogenated amines can permeate them.

  • Transfer:

    • Solids: Transfer directly into a wide-mouth jar. Do not sweep dust; use a damp paper towel to capture residuals, then dispose of the towel in the same container.

    • Liquids: Pour into the "Halogenated Waste" carboy. Use a funnel to prevent drips.

  • Rinsing: Rinse the original flask 3x with a compatible solvent (e.g., Ethanol or DCM). Add these rinsates to the waste container.

Phase 3: Labeling (The Self-Validating Step)

A proper label prevents downstream accidents. Your label must explicitly state:

  • Full Chemical Name: 6-Chloro-2,4-dibromo-3-fluoroaniline.

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Environmental Hazard.[2]

  • Constituents: List the solvent % and the aniline %.

Phase 4: Storage

Store in a Satellite Accumulation Area (SAA) .

  • Keep container closed at all times except when adding waste.

  • Secondary containment (tray) is mandatory to capture leaks.

Emergency Procedures: Spill Management

If a spill occurs, speed and containment are vital to prevent facility contamination.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Evacuate Evacuate Lab (If >100g or outside hood) Assess->Evacuate Major Spill PPE Don PPE: Double Gloves, Goggles, Lab Coat Assess->PPE Minor Spill TypeCheck Solid or Liquid? PPE->TypeCheck SolidClean Wet Wipe / Scoop (Avoid Dust) TypeCheck->SolidClean Powder LiquidClean Absorb with Vermiculite/Sand TypeCheck->LiquidClean Solution Bagging Double Bag Waste Label as Hazardous SolidClean->Bagging LiquidClean->Bagging Decon Scrub Surface with Soap & Water Bagging->Decon

Figure 2: Operational workflow for containing and cleaning spills of 6-Chloro-2,4-dibromo-3-fluoroaniline.

Regulatory & Compliance (RCRA/EPA)[6]

While this specific isomer may not be individually listed on the EPA "P" or "U" lists, it is regulated under the "Cradle-to-Grave" liability of RCRA.

  • Waste Classification:

    • If the waste fails TCLP (Toxicity Characteristic Leaching Procedure), it carries a D-code .[5]

    • Due to the halogen content, it falls under Halogenated Organic Wastes .

  • Disposal Method (Ultimate Fate):

    • Incineration: Must be performed at a TSD (Treatment, Storage, and Disposal) facility permitted for halogenated waste.

    • Requirement: The incinerator must operate at >1000°C with secondary combustion chambers and scrubbers to neutralize the Hydrofluoric (HF), Hydrobromic (HBr), and Hydrochloric (HCl) acids generated.

References
  • PubChem. (n.d.).[6] Compound Summary: Halogenated Anilines. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Aniline.[4] Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: 3-Chloro-2,6-dibromo-4-fluoroaniline (Analogous Structure). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Chloro-2,4-dibromo-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for 6-Chloro-2,4-dibromo-3-fluoroaniline (CAS No. 1823495-88-0) is not publicly available.[1] The following essential safety and handling procedures are synthesized from the documented hazards of structurally analogous polyhalogenated anilines.[2][3] This approach is grounded in the established principle that structurally similar compounds often exhibit comparable toxicological profiles. All users must consult their institution's Environmental Health and Safety (EHS) department for site-specific protocols and conduct a thorough risk assessment before beginning any work.

The Imperative for Proactive Protection: Understanding the Hazard

6-Chloro-2,4-dibromo-3-fluoroaniline is a polyhalogenated aromatic amine, a class of compounds essential for synthesizing complex molecules in pharmaceutical and materials science research.[1] The high degree of halogenation (Chlorine, Bromine, and Fluorine) and the presence of the aniline functional group create a significant potential for toxicity.

Based on data from closely related compounds, the primary hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3]

  • Skin Irritation: Causes skin irritation upon direct contact.

  • Serious Eye Damage: Causes serious eye irritation or damage.

  • Respiratory Irritation: May cause respiratory irritation if dust or vapors are inhaled.[2][3]

The causality behind these hazards lies in the reactivity of the aniline moiety and the systemic effects of halogenated organic compounds. Anilines are well-documented to be absorbed dermally and can lead to systemic toxicity.[2][3] Therefore, the personal protective equipment (PPE) strategy outlined below is designed to create a comprehensive barrier against all potential routes of exposure.

The Core Directive: Your PPE Arsenal

A multi-layered approach to PPE is non-negotiable. Each component serves a specific purpose, and their combined use is critical for ensuring your safety. All handling of this compound must occur within a certified chemical fume hood.

PPE CategoryItemSpecifications & Rationale
Engineering Controls Chemical Fume HoodPrimary Containment: The single most critical piece of safety equipment. It captures dust and vapors at the source, preventing inhalation. Ensure the sash is at the lowest workable height.
Eyewash & Safety ShowerEmergency Decontamination: Must be located within a 10-second travel distance for immediate flushing in case of accidental contact.
Eye & Face Protection Chemical Safety GogglesSplash & Dust Protection: Must provide a complete seal around the eyes to protect against splashes and fine dust. Standard safety glasses are insufficient.[2]
Face ShieldFull-Face Protection: To be worn in addition to goggles when there is a significant risk of splashing, such as during bulk transfers or reaction quenching.
Hand Protection Nitrile GlovesChemical Resistance: Provides a reliable barrier against incidental contact. Always inspect gloves for tears or degradation before use.
Double GlovingEnhanced Protection: Recommended for all handling procedures. The outer glove is considered "contaminated," while the inner glove remains clean, protecting you during doffing and when handling other lab equipment.
Body Protection Flame-Retardant Lab CoatSkin & Clothing Barrier: Must be fully buttoned to provide maximum coverage.
Chemical-Resistant ApronSplash Barrier: Worn over the lab coat during procedures with a high splash potential.
Foot Protection Closed-toe ShoesSpill & Impact Protection: Must fully cover the foot. Perforated shoes or sandals are strictly prohibited in the laboratory.
Respiratory Protection NIOSH-Approved RespiratorEmergency Use: Required for spill cleanup outside of a fume hood. A full-face respirator with organic vapor/acid gas cartridges and a P100 particulate filter is recommended.

The Operational Plan: A Step-by-Step Protocol

Adherence to a strict, procedural workflow is paramount for safety. The following steps provide a self-validating system to minimize exposure from preparation to disposal.

Donning PPE: The "Clean-to-Contaminated" Sequence
  • Footwear Check: Confirm you are wearing appropriate closed-toe shoes.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

  • Eye Protection: Put on your chemical safety goggles.

  • Face Shield: If required by your risk assessment, put on the face shield over your goggles.

  • Final Check: Before entering the designated work area, perform a final check to ensure all PPE is correctly fitted and there are no exposed areas of skin.

Doffing PPE: The "Contaminated-to-Clean" Sequence

This process is designed to prevent the transfer of contaminants from your PPE to your skin or clothing.

  • Initial Decontamination (In Hood): While still in the fume hood, remove the outer, "contaminated" pair of gloves. Dispose of them in the designated hazardous waste container.

  • Exit Work Area: Step away from the immediate work area.

  • Face Shield & Goggles: Remove the face shield (if used), followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.

  • Lab Coat: Unbutton and remove the lab coat, folding it so the contaminated exterior is folded inward. Place it in the designated bin for lab laundry.

  • Final Gloves: Remove the inner pair of gloves by peeling them off from the cuff, turning them inside out as you remove them. Dispose of them in the hazardous waste container.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Visualization of the Safe Handling Workflow

The following diagram illustrates the critical decision points and procedural flow for safely managing 6-Chloro-2,4-dibromo-3-fluoroaniline in the laboratory.

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal cluster_spill_response Spill Response prep Conduct Risk Assessment Verify Fume Hood Function ppe Don PPE (Clean-to-Contaminated) prep->ppe Proceed handle Weigh & Dispense Perform Experiment ppe->handle Enter Hood spill Spill Occurs? handle->spill decon Decontaminate Glassware & Surfaces spill->decon No evac Evacuate Area Alert Others spill->evac Yes waste Segregate Halogenated Waste (Solid & Liquid) decon->waste doff Doff PPE (Contaminated-to-Clean) waste->doff wash Wash Hands Thoroughly doff->wash ehs Contact EHS evac->ehs

Safe Handling Workflow Diagram

Disposal Plan: Preventing Environmental Contamination

All materials that have come into contact with 6-Chloro-2,4-dibromo-3-fluoroaniline must be treated as hazardous waste.

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[4][5] This is crucial for proper disposal and often impacts the cost and method of final treatment.[5]

  • Solid Waste: Contaminated solid waste, including gloves, weigh paper, and pipette tips, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused material and reaction waste should be collected in a sealed, properly labeled container designated for "Halogenated Organic Waste."[4] Never dispose of this chemical down the drain.[5]

  • Container Labeling: All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name: "6-Chloro-2,4-dibromo-3-fluoroaniline."[4]

  • Professional Disposal: Arrange for waste pickup through your institution's EHS department or a licensed hazardous waste disposal contractor.[6]

By adhering to this comprehensive guide, you build a robust system of safety that protects you, your colleagues, and the environment, allowing you to focus on your critical research with confidence and peace of mind.

References

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • PubChem. 6-Bromo-3-chloro-2,4-difluoroaniline. [Link]

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • University of Groningen. Hazardous waste acceptance conditions. [Link]

  • Cole-Parmer. Material Safety Data Sheet: 2,6-Dibromo-N-Chloro-P-Benzoquinoneimine. [Link]

  • Carl ROTH. Safety Data Sheet: 3-Chloro-4-fluoroaniline. [Link]

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.